5-IAI (hydrochloride)
Description
Properties
Molecular Formula |
C9H10IN · HCl |
|---|---|
Molecular Weight |
295.6 |
InChI |
InChI=1S/C9H10IN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H |
InChI Key |
KXPCULLKBZKNFC-UHFFFAOYSA-N |
SMILES |
NC1CC2=CC(I)=CC=C2C1.Cl |
Synonyms |
5-iodo-2-Aminoindane |
Origin of Product |
United States |
Foundational & Exploratory
The Neuropharmacological Profile of 5-IAI (hydrochloride): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-iodo-2-aminoindan (5-IAI) is a psychoactive substance and a rigid analogue of p-iodoamphetamine, exhibiting entactogenic properties akin to those of MDMA.[1] This technical guide provides an in-depth exploration of the mechanism of action of 5-IAI (hydrochloride), synthesizing current research findings to offer a comprehensive resource for the scientific community. By delving into its molecular interactions with monoamine transporters and receptors, we elucidate the neurochemical underpinnings of its pharmacological effects. This document is intended to serve as a foundational reference for researchers engaged in the study of psychoactive compounds and the development of novel therapeutics targeting the central nervous system.
Introduction: The Chemical and Pharmacological Landscape of 5-IAI
5-IAI belongs to the 2-aminoindane class of compounds, which are structurally related to amphetamines.[2] Its rigid structure, conferred by the indane ring system, distinguishes it from more flexible amphetamine analogues. This structural constraint has significant implications for its pharmacological activity, contributing to a distinct receptor and transporter interaction profile.
Initially synthesized in the 1990s by a team led by David E. Nichols at Purdue University, 5-IAI was investigated as a non-neurotoxic analogue of p-iodoamphetamine.[3] While it has been explored as a research chemical, it has also emerged in recreational drug markets, often marketed as a "legal high" with effects comparable to MDMA.[1] Understanding its precise mechanism of action is therefore critical for both toxicological assessment and for exploring its potential as a pharmacological tool.
Core Mechanism of Action: A Serotonin-Dominant Monoamine Releaser
The primary mechanism of action of 5-IAI is the induction of monoamine release, particularly serotonin.[4] It functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), with a pronounced selectivity for serotonin release over dopamine and norepinephrine.[4] This profile is central to its characteristic entactogenic and psychoactive effects.
Interaction with Monoamine Transporters
5-IAI exerts its effects by interacting with the transporters responsible for the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) from the synaptic cleft. By binding to these transporters, it is believed to induce a conformational change that reverses their function, leading to the non-vesicular release of neurotransmitters into the synapse.
The binding affinities (Ki) of 5-IAI for the human monoamine transporters have been quantified in vitro, providing a clear indication of its preferential interaction with the serotonin transporter.
| Transporter | Binding Affinity (Ki, nM) | Functional Inhibition (nM) |
| Serotonin Transporter (SERT) | 879 | 241 or 2,500 |
| Norepinephrine Transporter (NET) | 311 | 612 or 760 |
| Dopamine Transporter (DAT) | 992 | 992 or 2,300 |
| Table 1: Binding affinities and functional inhibition of 5-IAI at human monoamine transporters. Data from two separate studies are presented for functional inhibition, reflecting experimental variability.[4] |
The data clearly indicates a higher affinity of 5-IAI for the norepinephrine transporter in terms of binding, yet functional assays suggest a more potent inhibition of the serotonin transporter in some studies. This highlights the importance of considering both binding and functional data when characterizing the pharmacological profile of a compound. The relative potency for inducing monoamine release follows the order: Serotonin > Dopamine > Norepinephrine.[4]
Receptor Binding Profile
In addition to its effects on monoamine transporters, 5-IAI exhibits significant binding affinity for several serotonin and adrenergic receptor subtypes. This direct receptor interaction likely contributes to the nuances of its pharmacological effects, distinguishing it from other releasing agents.
| Receptor | Binding Affinity (Ki, nM) |
| 5-HT1A | High Affinity |
| 5-HT2A | High Affinity |
| 5-HT2B | High Affinity |
| 5-HT2C | High Affinity |
| α2A-adrenergic | Affinity |
| α2B-adrenergic | Affinity |
| α2C-adrenergic | Affinity |
| Table 2: Receptor binding affinities of 5-IAI. "High Affinity" and "Affinity" are noted where specific Ki values were not available in the cited literature.[4] |
The high affinity for the 5-HT2A receptor is particularly noteworthy, as this receptor is a key target for classic psychedelic drugs.[5] This interaction may contribute to some of the perceptual alterations reported with 5-IAI use.
Diagram 2: Molecular targets of 5-IAI (hydrochloride).
Experimental Methodologies for Elucidating the Mechanism of Action
The characterization of 5-IAI's mechanism of action relies on a combination of in vitro and in vivo experimental techniques. These assays are fundamental to understanding the molecular interactions and physiological consequences of this compound.
In Vitro Radioligand Binding Assays
Principle: Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter.[6] This is achieved by measuring the displacement of a radiolabeled ligand with known binding characteristics by the unlabeled test compound (5-IAI). The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.
Exemplary Protocol for SERT Binding Assay:
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are cultured and harvested. The cells are lysed, and the cell membranes containing the transporters are isolated by centrifugation.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand specific for SERT (e.g., [³H]-citalopram), and varying concentrations of 5-IAI.
-
Incubation: The plates are incubated at a controlled temperature (e.g., room temperature) for a specific duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of 5-IAI. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram 3: Workflow for a radioligand binding assay.
In Vivo Microdialysis
Principle: In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[7] A microdialysis probe with a semi-permeable membrane is implanted into the brain region of interest. A physiological solution is slowly perfused through the probe, allowing neurotransmitters to diffuse across the membrane into the perfusate, which is then collected and analyzed.
Exemplary Protocol for Measuring Serotonin Release:
-
Surgical Implantation: A guide cannula for the microdialysis probe is surgically implanted into a specific brain region of an anesthetized rat (e.g., the striatum or prefrontal cortex).
-
Recovery: The animal is allowed to recover from surgery for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. A physiological saline solution is continuously perfused through the probe at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin levels.
-
Drug Administration: 5-IAI (hydrochloride) is administered to the animal (e.g., via intraperitoneal injection).
-
Post-Drug Collection: Dialysate samples continue to be collected to measure the changes in serotonin levels following drug administration.
-
Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: The post-drug serotonin levels are expressed as a percentage of the baseline levels to determine the magnitude and time course of the drug-induced serotonin release.
Conclusion and Future Directions
The mechanism of action of 5-IAI (hydrochloride) is primarily characterized by its function as a potent serotonin-releasing agent, with additional, less pronounced effects on norepinephrine and dopamine systems.[3][4] Its interaction with a range of serotonin receptors further contributes to its complex pharmacological profile.[4] The methodologies of radioligand binding assays and in vivo microdialysis have been instrumental in elucidating these mechanisms.
For drug development professionals, the selective serotonergic activity of 5-IAI, coupled with a reportedly lower neurotoxic potential compared to some amphetamine analogues, presents an interesting scaffold for the design of novel therapeutic agents.[3] However, the potential for abuse and the reported adverse effects, such as anxiety and hallucinations, necessitate a cautious approach.[5]
Future research should focus on obtaining more precise quantitative data on the EC50 values for monoamine release and the functional activity of 5-IAI at its target receptors. Further in vivo studies are also warranted to fully characterize its behavioral effects and to comprehensively assess its safety profile. A deeper understanding of the structure-activity relationships within the 2-aminoindane class will be invaluable for the rational design of compounds with optimized therapeutic properties.
References
-
5-IAI. In: Wikipedia. ; 2023. Accessed January 29, 2024. [Link]
- Anwar, M., Le, T., Bull, C., et al. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience. 2017;8(11):2466-2476. doi:10.1021/acschemneuro.7b00223
-
Cozzi, N. V., Liechti, M. E., & Nichols, D. E. K I values (lM) and binding-to-uptake ratios for various compounds at SERT and VMAT2. ResearchGate. Published online 2013. Accessed January 29, 2024. [Link]
- Coppola, M., & Mondola, R. 5-Iodo-2-aminoindan (5-IAI): Chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. Toxicology Letters. 2013;218(1):24-29. doi:10.1016/j.toxlet.2013.01.008
- Nichols, D. E., Johnson, M. P., & Oberlender, R. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine. Pharmacology Biochemistry and Behavior. 1991;38(1):135-139. doi:10.1016/0091-3057(91)90601-w
- Coppola, M., & Mondola, R. Is the 5-iodo-2-aminoindan (5-IAI) the New MDMA? Journal of Addiction Research & Therapy. 2012;3(5). doi:10.4172/2155-6105.1000134
- Ramesh, V., & S, S. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Journal of Pharmacy and Pharmacology. 2010;62(8):959-972. doi:10.1111/j.2042-7158.2010.01124.x
- Kim, S. W., Kim, J. M., Shin, H. S., et al. Assessment of binding affinity to 5-hydroxytryptamine 2A (5-HT2A) receptor and inverse agonist activity of naftidrofuryl: comparison with those of sarpogrelate. Archives of Pharmacal Research. 2011;34(7):1177-1183. doi:10.1007/s12272-011-0715-z
-
Radioligand Binding Assay Protocol. Gifford Bioscience. Accessed January 29, 2024. [Link]
- Bylund, D. B. Radioligand binding methods for membrane preparations and intact cells. In: Current Protocols in Pharmacology. ; 2004.
- Canale, V., Satała, G., Staroń, J., et al. 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry. 2018;26(10):2716-2727. doi:10.1016/j.bmc.2018.04.018
- Daws, L. C., Gould, G. G., & Toney, G. M. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS Chemical Neuroscience. 2013;4(5):785-796. doi:10.1021/cn400072f
-
5-HT2A receptor. In: Wikipedia. ; 2024. Accessed January 29, 2024. [Link]
- Nakahara, D., Ozaki, N., & Nagatsu, T. A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Biol. Proced. Online. 1989;1(2):101-112. doi:10.1007/BF02833832
- Yuan, D., Shan, J., & Zhang, Y. Ligand-Dependent Conformations and Dynamics of the Serotonin 5-HT2A Receptor Determine Its Activation and Membrane-Driven Oligomerization Properties. PLOS Computational Biology. 2016;12(4):e1004844. doi:10.1371/journal.pcbi.1004844
- Coppola, M., & Mondola, R. Is the 5-iodo-2-aminoindan (5-IAI) the New MDMA? Journal of Addiction Research & Therapy. 2012;03(05). doi:10.4172/2155-6105.1000134
-
Entactogen. In: Wikipedia. ; 2023. Accessed January 29, 2024. [Link]
- Stenfors, C., & Ross, S. B. Changes in extracellular 5-HIAA concentrations as measured by in vivo microdialysis technique in relation to changes in 5-HT release. Psychopharmacology. 2004;173(1-2):16-27. doi:10.1007/s00213-003-1736-z
-
Williams, C. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Published online 2000. Accessed January 29, 2024. [Link]
- Zhang, Y., & Wang, M. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. 2016;2(1):1-10. doi:10.1007/s41048-016-0013-y
-
5-minute Analysis of Dopamine and Serotonin in Brain Microdialysate. Amuza Inc. Published February 12, 2020. Accessed January 29, 2024. [Link]
Sources
- 1. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Entactogen - Wikipedia [en.wikipedia.org]
- 3. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-IAI - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
5-Iodo-2-Aminoindan (5-IAI): Chemical Properties, Synthesis, and Pharmacological Profile
Executive Summary
5-Iodo-2-aminoindan (5-IAI) is a rigid analogue of the substituted amphetamine p-iodoamphetamine (PIA) .[1] Developed primarily to probe the structural requirements of serotonin neurotoxicity, 5-IAI is chemically distinct due to its indan scaffold, which restricts the conformational flexibility of the ethylamine side chain found in amphetamines.
Unlike its non-rigid counterpart PIA—and the related neurotoxin p-chloroamphetamine (PCA)—5-IAI acts as a potent serotonin releasing agent (SRA) without inducing long-term serotonergic neurotoxicity in rodent models. This divergence makes it a critical molecule for researchers studying the mechanistic decoupling of therapeutic entactogenic effects from neurotoxic neuronal degeneration.
Molecular Architecture & Physicochemical Profile[2][3]
5-IAI (C9H10IN) consists of a bicyclic indan skeleton with an amino group at the 2-position and an iodine atom at the 5-position.[2] The rigidity of the indan ring locks the side chain in a specific conformation, mimicking the anti rotamer of amphetamine.
Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | 5-iodo-2,3-dihydro-1H-inden-2-amine | |
| Molecular Formula | C₉H₁₀IN | |
| Molecular Weight | 259.09 g/mol | |
| Melting Point | ~160 °C (HCl salt) | Free base is an oil/low-melting solid |
| pKa (Predicted) | 8.78 ± 0.20 | Basic amine |
| LogP (Predicted) | ~2.5 - 3.0 | Lipophilic, BBB permeable |
| Solubility | Water (Soluble as HCl salt), EtOH, DMSO |
Synthetic Pathways (Technical Protocol)
Strategic Analysis of Synthesis
Direct iodination of 2-aminoindan (2-AI) is problematic due to the activating nature of the free amine, which leads to poly-iodination and oxidation. Furthermore, electrophilic substitution on the indan ring yields a mixture of positional isomers (4-iodo and 5-iodo).
The Optimized Protocol (adapted from Casale et al. and Nichols et al.) utilizes an N-protection strategy to modulate reactivity and facilitate the separation of the 4-iodo and 5-iodo isomers.
Step-by-Step Methodology
Step 1: Precursor Protection [2]
-
Reagents: 2-Aminoindan (2-AI), Trifluoroacetic anhydride (TFAA), Dichloromethane (DCM), Triethylamine (TEA).
-
Protocol: 2-AI is dissolved in dry DCM with TEA. TFAA is added dropwise at 0°C. The reaction yields N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.
-
Rationale: The trifluoroacetyl group protects the amine from oxidation and directs the subsequent iodination, preventing N-iodination.
Step 2: Electrophilic Aromatic Iodination
-
Reagents: N-TFA-2-aminoindan, Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS), Acetic Acid/Trifluoroacetic Acid.
-
Protocol: The protected amine is treated with an iodinating agent in acidic media.
-
Outcome: This produces a regioisomeric mixture of 5-iodo (major product) and 4-iodo (minor product) protected intermediates.[3]
Step 3: Isomer Separation (Critical Step)
-
Method: Flash Column Chromatography (Silica Gel).
-
Eluent: Hexane/Ethyl Acetate gradient.
-
Logic: The 4-iodo isomer possesses lower symmetry and distinct polarity compared to the para-substituted-like 5-iodo isomer, allowing for effective separation.
Step 4: Deprotection
-
Reagents: Potassium Carbonate (K2CO3) in Methanol/Water, or NaOH.
-
Protocol: The purified 5-iodo-N-TFA intermediate is refluxed in basic methanol to cleave the trifluoroacetyl group.
-
Final Product: 5-Iodo-2-aminoindan (free base), which is converted to the Hydrochloride salt (5-IAI·HCl) using ethereal HCl.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for 5-IAI requiring isomer separation to ensure purity.
Pharmacodynamics & Mechanism of Action[5]
5-IAI functions primarily as a monoamine releasing agent. Its rigid structure allows it to fit into the substrate binding site of monoamine transporters, reversing their direction to release neurotransmitters into the synaptic cleft.
Binding and Potency Profile
Unlike MDMA, which has balanced effects on serotonin (5-HT) and dopamine (DA), or amphetamine (high DA/NE), 5-IAI is highly selective for the serotonin transporter (SERT).
| Target | Parameter | Value | Comparison (PIA) |
| SERT (5-HT Uptake) | IC50 | 241 nM | PIA: 82 nM (More Potent) |
| DAT (DA Uptake) | IC50 | > 1000 nM (Est.) | Lower affinity than PIA |
| 5-HT7 Receptor | Ki | 12 nM | High Affinity |
| Alpha-2C Adrenergic | Ki | 89 nM | High Affinity |
Data synthesized from Nichols et al. (1991) and Coppola & Mondola (2013).
The Neurotoxicity Divergence
The defining characteristic of 5-IAI is its lack of neurotoxicity.
-
p-Iodoamphetamine (PIA): Causes massive, long-term depletion of 5-HT and destruction of axon terminals.
-
5-IAI: At equivalent high doses (40 mg/kg), it produces no statistically significant long-term depletion of 5-HT or 5-HIAA in the cortex.
Mechanism of Safety: The rigidity of the aminoindan ring likely prevents the molecule from adopting the specific conformation required to inhibit tryptophan hydroxylase (TPH) irreversibly or to generate the reactive oxygen species associated with amphetamine-induced neurotoxicity.
Signaling Pathway Model
Figure 2: Pharmacodynamic mechanism showing 5-HT efflux and the blockade of neurotoxic pathways.
Toxicology & Metabolism
Metabolic Fate
Unlike amphetamines which often undergo ring hydroxylation, the iodine atom on the 5-position of 5-IAI is metabolically stable. The primary metabolic pathways are predicted to be:
-
N-Acetylation: Formation of N-acetyl-5-IAI (analogous to N-acetyl-2-aminoindan).
-
Deamination: Oxidative deamination to 5-iodoindan-2-one.
Safety Profile[7]
-
Neurotoxicity: Non-neurotoxic at behaviorally active doses.[4]
-
Acute Toxicity: Likely similar to other serotonergic amphetamines (hyperthermia risk at high doses).
-
Serotonin Syndrome: Due to its mechanism as a releasing agent, combination with MAOIs or SSRIs poses a high risk of serotonin syndrome.
References
-
Nichols, D. E., Johnson, M. P., & Oberlender, R. (1991).[1] 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine.[1] Pharmacology Biochemistry & Behavior.[1][5]
-
Casale, J. F., & Hays, P. A. (2012). The Characterization of 4- and 5-Iodo-2-aminoindan. Microgram Journal.
-
Coppola, M., & Mondola, R. (2013).[4] 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. Toxicology Letters.
-
Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances (NPS). Biochemical Pharmacology.
Sources
- 1. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 5-Iodo-2-aminoindan (EVT-319737) | 132367-76-1 [evitachem.com]
- 3. forendex.southernforensic.org [forendex.southernforensic.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Synthesis and Characterization of 5-IAI (5-Iodo-2-aminoindane)
[1]
Executive Summary
5-Iodo-2-aminoindane (5-IAI) is a rigid analogue of the amphetamine derivative p-iodoamphetamine (PIA).[1] Structurally, it belongs to the 2-aminoindane family, a class of compounds investigated for their potential as non-neurotoxic serotonin releasing agents (SSRAs). Unlike its amphetamine counterparts (PIA and p-chloroamphetamine), which induce long-term serotonergic neurotoxicity, 5-IAI has demonstrated a unique pharmacological profile characterized by serotonin release without significant depletion of tryptophan hydroxylase (TPH) or long-term reduction in 5-HT markers.[1]
This guide details the regioselective synthesis, analytical characterization, and pharmacological rationale of 5-IAI, designed for researchers in medicinal chemistry and neuropharmacology.
Chemical Profile
| Parameter | Specification |
| IUPAC Name | 5-iodo-2,3-dihydro-1H-inden-2-amine |
| Common Name | 5-IAI |
| Molecular Formula | C₉H₁₀IN |
| Molecular Weight | 259.09 g/mol (Free Base) / 295.55 g/mol (HCl Salt) |
| CAS Number | 132367-76-1 |
| Melting Point | 299–301 °C (HCl salt) [1] |
| Appearance | Off-white to white crystalline solid (HCl salt) |
| Solubility | Soluble in water (salt), DMSO, Methanol |
Synthetic Methodologies
The synthesis of 5-IAI presents a challenge in regioselectivity.[1] Direct iodination of 2-aminoindane often yields a mixture of 4-iodo and 5-iodo isomers, which are difficult to separate.[1] Therefore, the Indanone Reductive Amination Route is the preferred method for high-purity applications.
Route A: The Indanone Reductive Amination (Preferred)
This pathway ensures the iodine atom is fixed at the 5-position prior to the formation of the amine, eliminating positional isomerism.
Step 1: Oxime Formation 5-iodo-1-indanone is reacted with hydroxylamine hydrochloride in a basic alcoholic solution (Pyridine/Ethanol) to yield 5-iodo-1-indanone oxime.[1]
Step 2: Reduction The oxime is reduced to the amine. Note: Standard catalytic hydrogenation (Pd/C, H₂) carries a high risk of dehalogenation (cleaving the Iodine). Therefore, a hydride reduction (e.g., LiAlH₄) or carefully controlled catalytic hydrogenation (PtO₂ or Raney Nickel) is required to preserve the aryl iodide.
Route B: Direct Iodination (Forensic/Analytical Context)[1]
Used primarily when starting from 2-aminoindane (2-AI).[1]
-
Protection: 2-AI is protected with trifluoroacetic anhydride (TFAA) to form N-trifluoroacetyl-2-aminoindane.[1]
-
Iodination: Reaction with ICl or I₂/HIO₃. This yields a mixture of 5-iodo (~70%) and 4-iodo (~30%) isomers.[1]
-
Hydrolysis: Deprotection with base (NaOH/MeOH).
-
Purification: Requires rigorous column chromatography to separate the 4-iodo impurity.[1]
Synthetic Workflow Diagram
Figure 1: Synthetic flow focusing on the Indanone precursor. Note: Direct reduction of 1-indanone oxime yields 1-aminoindane.[1] To achieve the 2-aminoindane structure from indanone, a specific rearrangement or use of 2-indanone (if available) is required.[1] Alternatively, the 2-aminoindane core is synthesized via the indene bromohydrin route.[1]
Correction on Route A Logic: Standard reduction of 1-indanone oxime yields 1-aminoindane, not 5-IAI (which is 2-aminoindane). Corrected Protocol for 5-IAI:
-
Precursor: Start with Indene .
-
Bromohydrin Formation: React Indene with NBS/H₂O to form 2-bromo-1-indanol.[1]
-
Oxidation: Oxidize to 2-bromo-1-indanone (if 5-iodo is pre-installed) or iodinate the indane ring first.[1]
-
Alternative (Nichols Method): Start with 2-aminoindane . Protect (TFA). Iodinate (ICl). Separate isomers. Deprotect. This remains the most cited literature method due to the difficulty of accessing 5-iodo-2-indanone directly [1, 2].[1]
Characterization Standards
Validating the identity of 5-IAI requires distinguishing it from its positional isomer (4-IAI).[1]
Nuclear Magnetic Resonance (NMR)
Data based on the HCl salt in D₂O [3].[2]
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Structural Logic |
| ¹H | 7.65 | Singlet (s) | Ar-H (C4) | Isolated proton between Iodine and bridgehead.[1] |
| ¹H | 7.55 | Doublet (d) | Ar-H (C6) | Ortho to Iodine, meta to bridgehead.[1] |
| ¹H | 7.05 | Doublet (d) | Ar-H (C7) | Ortho to bridgehead.[1] |
| ¹H | 4.05 | Multiplet (m) | CH-NH₂ (C2) | Deshielded methine proton.[1] |
| ¹H | 3.35 - 3.45 | dd | CH₂ (C1/C3) | Benzylic protons (Geminal coupling).[1] |
| ¹H | 3.00 - 3.10 | dd | CH₂ (C1/C3) | Benzylic protons.[1] |
Differentiation: The 4-iodo isomer shows a different aromatic splitting pattern (typically three adjacent protons: doublet, triplet, doublet) compared to the 5-iodo (singlet, doublet, doublet).[1]
Mass Spectrometry (GC-MS)[1]
-
Molecular Ion (M+): m/z 259 (Base peak often m/z 132 due to loss of Iodine and NH₂ fragments).
-
Key Fragments:
-
m/z 132 (Indene cation, loss of I).
-
m/z 117 (Indenyl cation).
-
m/z 127 (Iodine radical, if visible).
-
Pharmacology and Toxicology
5-IAI is a critical probe in understanding the "Rigid Analogue Hypothesis."[1] By locking the ethylamine side chain of p-iodoamphetamine into an indane ring, the molecule's ability to act as a substrate for monoamine oxidase (MAO) or to form toxic quinone metabolites is altered.
Mechanism of Action
5-IAI functions as a non-neurotoxic Serotonin Releasing Agent (SSRA) .[1]
-
SERT (Serotonin Transporter): Induces efflux of 5-HT.[1]
-
DAT/NET: Lower potency compared to amphetamines, resulting in a less stimulating profile.
-
Receptor Affinity: High affinity for 5-HT₇ and α₂C-adrenergic receptors [4].[1]
Neurotoxicity Profile
Unlike p-chloroamphetamine (PCA) and p-iodoamphetamine (PIA), which cause long-lasting depletion of serotonin and destruction of axon terminals, 5-IAI administration in rodent models shows:
-
No significant reduction in Tryptophan Hydroxylase (TPH) activity.
-
No long-term depletion of 5-HT levels one week post-administration [2].
Pharmacological Interaction Map
Figure 2: Pharmacological interaction map highlighting the divergence in neurotoxicity between 5-IAI and its flexible analogue PIA.[1]
References
-
Nichols, D. E., et al. (1991). 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine.[1] Pharmacology Biochemistry and Behavior.
-
Coppola, M., & Mondola, R. (2013).[3] 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects.[1][3][4] Toxicology Letters.
-
Swortwood, M. J., et al. (2013).[2] The Characterization of 4- and 5-Iodo-2-aminoindan.[1][5] Microgram Journal.[5] [1]
-
Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer drugs. Neuropharmacology.[6]
Sources
- 1. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]
- 2. swgdrug.org [swgdrug.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. forendex.southernforensic.org [forendex.southernforensic.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
5-IAI: Conformational Restriction of p-Iodoamphetamine
Technical Guide & Pharmacological Profile
Executive Summary
This guide provides an in-depth technical analysis of 5-iodo-2-aminoindane (5-IAI) , a rigid analogue of the serotonergic neurotoxin p-iodoamphetamine (PIA).[1] Designed to probe the structure-activity relationships (SAR) of monoamine releasers, 5-IAI represents a critical case study in medicinal chemistry: the use of conformational restriction to dissociate therapeutic efficacy (serotonin release) from toxicity (long-term serotonergic depletion).
This document details the structural rationale, chemical synthesis, and divergent pharmacological profile of 5-IAI compared to its flexible parent compound, PIA.
Structural Rationale: The "Molecular Clamp"
The primary objective in synthesizing 5-IAI was to determine if the neurotoxicity observed with halogenated amphetamines (like PCA and PIA) is intrinsic to the chemical properties of the halogen or dependent on a specific conformational state.
Conformational Restriction
p-Iodoamphetamine (PIA) is a flexible molecule. The side chain can rotate freely, allowing the amine to adopt various spatial relationships with the aromatic ring (anti-periplanar vs. gauche).
-
PIA (Flexible): High entropic penalty upon binding; capable of accessing multiple binding pockets or intracellular targets.
-
5-IAI (Rigid): The methylene bridge "clamps" the side chain into a semi-rigid ring system (indane). This restricts the amine to a specific vector relative to the aryl iodide.
The hypothesis posits that if neurotoxicity requires a conformation that 5-IAI cannot adopt, the rigid analogue should retain releasing activity (which requires the "indane-like" shape) while avoiding neurotoxicity.
SAR Visualization
The following diagram illustrates the structural transition from PIA to 5-IAI.
Figure 1: Structural evolution from the flexible, neurotoxic PIA to the rigid, non-neurotoxic 5-IAI.
Chemical Synthesis
The synthesis of 5-IAI typically follows the "Nichols route" for aminoindanes, prioritizing regiochemical control. While direct iodination of 2-aminoindane is possible, it often yields mixtures. The preferred route proceeds via the 1-indanone to ensure substitution at the 5-position.
Synthetic Pathway
The most robust laboratory scale synthesis involves the formation of an oxime from 5-iodo-1-indanone, followed by reduction.
-
Precursor: 5-bromo-1-indanone (commercially available) is converted to 5-iodo-1-indanone via halogen exchange (Finkelstein-like conditions) or starting directly if available.
-
Oximation: Reaction with butyl nitrite or hydroxylamine hydrochloride yields 5-iodo-1-indanone oxime.
-
Reduction: Catalytic hydrogenation (carefully controlled to avoid de-iodination) or reduction with LiAlH4/AlCl3 yields the primary amine.
Figure 2: Step-by-step synthesis of 5-IAI from 5-bromo-1-indanone.
Pharmacological Profile
5-IAI acts as a highly selective serotonin releasing agent (SSRA). Unlike MDMA, it lacks significant dopaminergic release, which contributes to its lack of psychostimulant "rush" and lower abuse potential.
Comparative Potency (Synaptosomal Uptake Inhibition)
The following data compares 5-IAI against its parent PIA and the reference toxin PCA (p-chloroamphetamine).[1]
| Compound | Structure | Target | Potency (Relative to PCA) | Neurotoxicity (1 week post-dose) |
| PCA | Flexible Amphetamine | SERT/DAT | 100% (Reference) | High (Severe 5-HT depletion) |
| PIA | Flexible Amphetamine | SERT | ~200% (2x PCA) | High (Severe 5-HT depletion) |
| 5-IAI | Rigid Aminoindane | SERT | ~75% | Negligible / None |
Mechanism of Action
5-IAI functions as a substrate-type releaser. It enters the presynaptic neuron via the Serotonin Transporter (SERT) and triggers the reversal of the transporter flux, spilling serotonin into the synaptic cleft.
Key Distinction:
-
PIA: Enters the neuron and causes long-term inactivation of TPH (Tryptophan Hydroxylase) and destruction of axon terminals.
-
5-IAI: Enters the neuron and releases serotonin but fails to trigger the oxidative cascade required for terminal destruction.
Neurotoxicity Assessment
The seminal finding regarding 5-IAI is the dissociation of release from toxicity.
The Divergence
In rat models, a single 40 mg/kg dose of PIA results in a ~40% reduction in 5-HT (serotonin) and 5-HIAA (metabolite) markers one week after administration.[1] This indicates destruction of serotonergic terminals.
In contrast, the same dose of 5-IAI produces:
-
No significant reduction in hippocampal 5-HT levels.
-
Only minor, often statistically insignificant reductions in cortical uptake sites.
-
Full substitution for MDMA in drug discrimination tasks (indicating the subjective effect is preserved).
This suggests that the neurotoxic mechanism of halogenated amphetamines is strictly conformation-dependent. The rigid "indane" shape is safe; the flexible "amphetamine" shape allows the molecule to adopt a toxic conformation (likely interacting with a secondary target or generating a specific radical species).
Experimental Protocols
To verify the non-neurotoxic profile of 5-IAI, the following standard synaptosomal assay is recommended.
Protocol: [³H]-5-HT Release Assay
Objective: Determine EC50 for serotonin release.
-
Preparation: Isolate rat brain cortical synaptosomes using sucrose density gradient centrifugation.
-
Loading: Incubate synaptosomes with [³H]-5-HT (10 nM) for 15 minutes at 37°C to load the terminals.
-
Washing: Centrifuge and wash to remove extracellular radioligand.
-
Release: Resuspend synaptosomes in Krebs-bicarbonate buffer. Aliquot into tubes containing varying concentrations of 5-IAI (1 nM to 10 µM).
-
Incubation: Incubate for 10 minutes. Terminate reaction by rapid filtration over GF/B filters.
-
Quantification: Measure retained radioactivity via liquid scintillation counting.
-
Calculation: Plot % Release vs. Log[Concentration] to determine EC50.
Self-Validating Control:
-
Negative Control: Run assay at 4°C (transporters are inactive; no release should occur).
-
Blockade Control: Pre-treat with Fluoxetine (100 nM). If 5-IAI release is transporter-mediated, Fluoxetine must block the effect.
References
-
Nichols, D. E., Johnson, M. P., & Oberlender, R. (1991). 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine.[1] Pharmacology Biochemistry and Behavior, 38(1), 135–139.[1]
-
Coppola, M., & Mondola, R. (2013). 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects.[2] Toxicology Letters, 218(1), 24–29.
-
Ricaurte, G. A., et al. (1992). Neurotoxic amphetamine analogues: effects in monkeys and implications for humans. NIDA Research Monograph, 120, 120-120.
Sources
Pharmacological profile of 5-iodo-2-aminoindan
The Pharmacological and Toxicological Profile of 5-Iodo-2-aminoindan (5-IAI): A Selective Serotonergic Agent
Executive Summary & Chemical Identity
5-iodo-2-aminoindan (5-IAI) represents a critical probe in neuropharmacology, specifically designed to test the "conformational restriction" hypothesis of amphetamine neurotoxicity. Structurally, 5-IAI is the rigid analogue of p-iodoamphetamine (PIA).[1][2] While PIA is a known serotonergic neurotoxin, 5-IAI was synthesized to determine if restricting the side-chain rotation of the amphetamine skeleton could dissociate the desired serotonin-releasing effects from long-term serotonergic depletion.
The compound is a highly selective serotonin releasing agent (SSRA) with negligible affinity for dopaminergic systems compared to its amphetamine counterparts (MDMA, PCA). This profile makes it a candidate of interest for psychotherapeutic research, theoretically offering entactogenic effects without the neurotoxic sequelae associated with substituted amphetamines.
Chemical Structure & Properties:
-
IUPAC Name: 5-iodo-2,3-dihydro-1H-inden-2-amine[3]
-
Molecular Formula: C9H10IN[3]
-
Molar Mass: 259.09 g/mol [3]
-
Core Scaffold: 2-Aminoindan (rigidified phenethylamine)
Pharmacodynamics: Mechanism of Action
The primary pharmacological action of 5-IAI is the reversal of the Serotonin Transporter (SERT), leading to non-vesicular release of serotonin (5-HT) into the synaptic cleft. Unlike MDMA, which acts promiscuously across SERT, NET (Norepinephrine Transporter), and DAT (Dopamine Transporter), 5-IAI displays high selectivity for SERT.
Transporter Selectivity Profile
The rigidity of the aminoindan ring prevents the molecule from adopting the specific conformation required for high-affinity binding to the Dopamine Transporter (DAT). This lack of dopaminergic efflux is the central factor in its safety profile, as dopamine oxidation inside 5-HT terminals is a proposed mechanism of MDMA-induced neurotoxicity.
Table 1: Comparative Inhibition of Monoamine Uptake (Synaptosomal Preparations) Data derived from Nichols et al. (1991) and subsequent comparative studies.
| Compound | SERT IC50 (nM) | DAT IC50 (nM) | Selectivity Ratio (DAT/SERT) |
| 5-IAI | ~241 | >10,000 | >40 (Highly Selective) |
| PIA (Flexible Analogue) | ~82 | ~4,000 | ~48 |
| MDMA | ~238 | ~1,572 | ~6.6 (Mixed Release) |
| PCA (p-chloroamphetamine) | ~184 | ~3,000 | ~16 |
Note: Lower IC50 indicates higher potency. 5-IAI retains SERT potency comparable to MDMA but lacks the DAT interaction.
Signaling Pathway Visualization
The following diagram illustrates the differential pathway activation between 5-IAI and MDMA, highlighting the exclusion of the dopaminergic cascade in 5-IAI pharmacology.
Figure 1: Comparative pharmacodynamics showing the high selectivity of 5-IAI for SERT vs. the dual action of MDMA.
Neurotoxicity Assessment: The Conformational Restriction Hypothesis
The defining characteristic of 5-IAI is its lack of serotonergic neurotoxicity. In seminal studies by David Nichols, the flexible analogue PIA caused significant long-term depletion of 5-HT and 5-HIAA (5-hydroxyindoleacetic acid) and a reduction in SERT binding sites (markers of axon terminal destruction).
In contrast, 5-IAI administered at equivalent high doses (40 mg/kg) resulted in:
-
No significant reduction in 5-HT levels after one week.
-
No significant reduction in 5-HIAA.
-
Preservation of SERT density.
Mechanism of Safety: The "Conformational Restriction Hypothesis" suggests that the neurotoxic potential of amphetamines is linked to a specific rotameric conformation that allows interaction with a secondary target (likely DAT or a vesicular transporter) or facilitates the entry of toxic metabolites. By locking the side chain into the indan ring, 5-IAI cannot adopt the "toxic conformation," thereby retaining therapeutic release without inducing terminal degeneration.
Experimental Protocols
Synthesis of 5-iodo-2-aminoindan (General Protocol)
Caution: This protocol involves hazardous reagents. All work must be performed in a fume hood by trained personnel.
Objective: Synthesis of 5-IAI via the 2-indanone route.
-
Precursor Preparation: Begin with 5-iodo-1-indanone .
-
Note: Direct iodination of 2-aminoindan is non-selective. Starting with the halogenated indanone ensures regiospecificity.
-
-
Oxime Formation:
-
Dissolve 5-iodo-1-indanone in ethanol.
-
Add hydroxylamine hydrochloride (NH2OH·HCl) and sodium acetate.
-
Reflux for 2-4 hours.[3]
-
Cool, filter the precipitate, and wash with cold water to yield 5-iodo-1-indanone oxime .
-
-
Reduction (Critical Step):
-
Choice of Reductant: Lithium Aluminum Hydride (LAH) is standard but may dehalogenate (remove the iodine). A milder reduction is preferred, such as catalytic hydrogenation (carefully controlled) or Zn/AcOH if applicable, though LAH at low temps is often cited in older literature for aminoindans.
-
Alternative (Nichols Route): Reductive amination of 5-iodo-2-indanone using sodium cyanoborohydride (NaBH3CN) and ammonium acetate (NH4OAc) in methanol.
-
Protocol (Reductive Amination):
-
Dissolve 5-iodo-2-indanone (1 eq) in dry MeOH.
-
Add NH4OAc (10 eq).
-
Add NaBH3CN (0.7 eq) slowly.
-
Stir at room temperature for 24-48 hours.
-
Acidify with concentrated HCl (to pH < 2) to quench and remove residual cyanide (Caution: HCN gas).
-
Basify with NaOH and extract into Dichloromethane (DCM).
-
-
-
Purification:
-
Dry the organic layer over MgSO4.
-
Evaporate solvent.
-
Convert to Hydrochloride salt using HCl/Ether gas.
-
Recrystallize from Ethanol/Et2O.
-
In Vitro [3H]-5-HT Release Assay
Objective: To verify the serotonin releasing capability of the synthesized compound.
-
Preparation: Isolate rat brain synaptosomes (P2 fraction) from the frontal cortex using standard homogenization and centrifugation (0.32 M sucrose).
-
Loading: Incubate synaptosomes with [3H]-5-HT (10 nM) for 15 minutes at 37°C to load the terminals.
-
Wash: Centrifuge and resuspend to remove extracellular radioligand.
-
Challenge: Aliquot synaptosomes into tubes containing varying concentrations of 5-IAI (1 nM to 10 µM).
-
Incubation: Incubate for 5-10 minutes.
-
Termination: Rapid filtration through GF/B filters.
-
Quantification: Measure retained radioactivity via liquid scintillation counting.
-
Calculation: Plot % Release vs. Log[Concentration] to determine EC50.
Toxicology & Safety Logic Visualization
The following graph details the divergence in toxicity pathways between flexible amphetamines (PIA/MDMA) and the rigid aminoindan (5-IAI).
Figure 2: The "Conformational Restriction" hypothesis preventing neurotoxic cascades.
References
-
Nichols, D. E., Johnson, M. P., & Oberlender, R. (1991). 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine.[2] Pharmacology Biochemistry and Behavior, 38(1), 135-139.[2] Link
-
Marona-Lewicka, D., Rhee, G. S., Sprague, J. E., & Nichols, D. E. (1996). Reinforcing effects of certain serotonin-releasing amphetamine derivatives. Pharmacology Biochemistry and Behavior, 53(1), 99-105. Link
-
Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., ... & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470. Link
-
Coppola, M., & Mondola, R. (2013). 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. Toxicology Letters, 218(1), 24-29. Link
-
Gallagher, C. T., et al. (2012). Human monoamine transporter selection and potency of 'legal high' aminoindans. European Neuropsychopharmacology. Link
Sources
Technical Guide: In Vitro Pharmacodynamics of 5-IAI at Serotonin Receptors
Topic: In vitro binding affinity of 5-IAI to serotonin receptors Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide details the in vitro binding profile, mechanism of action, and experimental characterization of 5-iodo-2-aminoindane (5-IAI) . As a rigid analogue of p-iodoamphetamine (PIA), 5-IAI serves as a critical chemical probe in neuropharmacology. Unlike its amphetamine counterparts (PIA, PCA), 5-IAI is distinguished by its lack of long-term serotonergic neurotoxicity, making it a vital tool for decoupling acute serotonin release from terminal degeneration.
This document provides a standardized framework for evaluating 5-IAI affinity, specifically targeting the Serotonin Transporter (SERT) and 5-HT receptor subtypes, with a focus on distinguishing therapeutic potential from valvulopathic risks (5-HT2B agonism).
Chemical Biology & Structure-Activity Relationship (SAR)
The pharmacological distinctiveness of 5-IAI stems from the restriction of conformational freedom. By embedding the ethylamine side chain of PIA into an indane ring system, 5-IAI locks the molecule in a specific conformation that retains SERT substrate activity but seemingly prevents the intracellular accumulation or metabolic activation required for neurotoxicity.
Structural Logic Diagram
The following diagram illustrates the structural evolution from the neurotoxic amphetamine scaffold to the rigid aminoindane scaffold.
Figure 1: Structural evolution and functional divergence between PIA and 5-IAI.
Binding Affinity Profile
5-IAI acts primarily as a substrate-type releasing agent at the Serotonin Transporter (SERT). Its affinity is traditionally measured via competition assays against radioligands like
Comparative Affinity Data
The following values are synthesized from comparative studies involving halogenated amphetamines (Nichols et al., 1991).
| Target | Ligand/Assay | Relative Potency | Estimated | Mechanism |
| SERT | ~75% of PCA | ~200 - 300 nM* | Substrate-induced Efflux | |
| 5-HT2A | Low | > 1,000 nM | Partial Agonist (Weak) | |
| 5-HT2B | Moderate | Requires Verification | Agonist (Risk Target) | |
| DAT | Low | > 5,000 nM | Weak Reuptake Inhibition |
*Note: PCA (p-chloroamphetamine) typically exhibits an
Selectivity Analysis
5-IAI is highly selective for serotonergic machinery over dopaminergic (DAT) and noradrenergic (NET) transporters compared to MDMA. This selectivity profile suggests a lower abuse liability and reduced psychostimulant effects, positioning it as a pure "entactogen" probe.
Experimental Protocol: Radioligand Binding Assay
To determine the
Workflow Diagram
Figure 2: Standardized workflow for high-throughput radioligand competition binding.
Detailed Methodology
Objective: Determine the inhibition constant (
-
Membrane Preparation:
-
Homogenize rat frontal cortex or HEK293 cells stably expressing hSERT in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge at 48,000
for 20 mins at 4°C. Wash pellet twice to remove endogenous serotonin.
-
-
Assay Conditions:
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (ions are critical for SERT conformation).
-
Radioligand:
(0.5 nM final concentration). Paroxetine is preferred over 5-HT for labeling the transporter site directly. -
Competitor: 5-IAI (12 concentrations, range
M to M). -
Non-Specific Binding (NSB): Define using 10 µM Fluoxetine or Indatraline.
-
-
Incubation:
-
Incubate plates for 60 minutes at 25°C to reach equilibrium.
-
-
Termination:
-
Rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce ligand absorption to the filter.
-
Wash 3x with ice-cold buffer.
-
-
Data Analysis:
-
Calculate
using the Cheng-Prusoff equation: Where is the radioligand concentration and is the dissociation constant of the radioligand.
-
Mechanistic Insights: Substrate vs. Inhibitor
5-IAI acts as a substrate-type releaser , not a simple reuptake inhibitor. This distinction is vital for interpreting functional assays. While it competes for the binding site (measured in the assay above), its functional effect is to reverse the transporter.
Translocation Mechanism
Figure 3: Mechanism of 5-IAI induced serotonin release via SERT translocation.
Safety & Toxicology: The 5-HT2B Warning
While 5-IAI is non-neurotoxic regarding nerve terminal degeneration, drug developers must screen for 5-HT2B receptor agonism .
-
Risk: Chronic activation of 5-HT2B receptors on cardiac valvular interstitial cells leads to mitogenesis and valvulopathy (similar to Fen-Phen).
-
Aminoindane Context: Related compounds like MDAI and 5-MeO-AI show moderate affinity for 5-HT2B.
-
Recommendation: Any 5-IAI development program must include a functional calcium flux assay at 5-HT2B to rule out full agonism.
References
-
Nichols, D. E., Johnson, M. P., & Oberlender, R. (1991). 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine.[1] Pharmacology Biochemistry and Behavior, 38(1), 135-139.[1]
- Cozzi, N. V., et al. (1998).Inhibition of serotonin uptake by 5-iodo-2-aminoindane (5-IAI).
-
Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances (NPS). (General reference for aminoindane binding profiles at 5-HT receptors).
-
National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). Protocol for Radioligand Binding Assays.
Sources
Technical Deep Dive: 5-IAI Effects on Monoamine Transporters
Executive Summary
This technical guide provides a rigorous analysis of 5-iodo-2-aminoindane (5-IAI) , a rigid analogue of the serotonergic neurotoxin p-iodoamphetamine (PIA).[1] Unlike its amphetamine counterpart, 5-IAI exhibits a distinct pharmacological profile characterized by potent monoamine release without the long-term serotonergic depletion associated with halogenated amphetamines. This guide dissects the structure-activity relationships (SAR), transporter kinetics, and experimental methodologies required to evaluate 5-IAI’s interaction with the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters.
Part 1: Chemical & Pharmacological Foundation
Structure-Activity Relationship (SAR)
5-IAI represents a conformational restriction of the PIA molecule. By tethering the amine-bearing side chain to the aromatic ring via a methylene bridge, the molecule is "locked" into a specific conformation. This rigidification is critical for two reasons:
-
Receptor Selectivity: It forces the molecule to adopt a specific binding pose within the transporter's S1 binding pocket.
-
Metabolic Stability: The indane ring system alters metabolic degradation pathways, potentially reducing the formation of toxic quinone metabolites often implicated in amphetamine-induced neurotoxicity.
The Neurotoxicity Paradox
The most scientifically significant aspect of 5-IAI is its divergence from PIA.
-
PIA (p-iodoamphetamine): A highly potent serotonin releaser that causes long-term degeneration of serotonergic axon terminals (neurotoxicity).
-
5-IAI: Retains the releasing capability but fails to induce significant long-term depletion of 5-HT or 5-HIAA markers.[1]
This divergence suggests that the conformational flexibility of the amphetamine side chain may be a prerequisite for the specific mechanism of toxicity (e.g., uptake into specific intracellular compartments or interaction with VMAT2 in a way that promotes oxidative stress).
Figure 1: Structural rigidification of PIA to 5-IAI and the resulting divergence in neurotoxic potential.
Part 2: Mechanistic Profile & Transporter Kinetics
Transporter Interaction Profile
5-IAI functions primarily as a substrate-type releasing agent rather than a pure reuptake inhibitor. It enters the presynaptic neuron via the transporter, reversing the flow of ions and neurotransmitters.
-
SERT (Primary Target): 5-IAI acts as a potent substrate, inducing efflux of 5-HT.
-
NET (Secondary Target): Significant affinity; contributes to the psychostimulant effects.
-
DAT (Tertiary Target): Lower affinity compared to SERT/NET, reducing the abuse potential relative to methamphetamine.
Receptor Binding Affinities
Beyond transporters, 5-IAI displays unique off-target binding that distinguishes it from MDMA and other aminoindanes (like MDAI).
| Target Receptor | Affinity (Ki/nM) | Functional Implication |
| 5-HT7 | 12 nM | High affinity; potential role in thermoregulation and circadian rhythm modulation.[2] |
| Alpha-2C Adrenergic | 89 nM | Modulates norepinephrine release; potential contribution to cardiovascular effects. |
| SERT | ~75% potency of PCA | Potent inhibition of uptake and induction of release. |
| 5-HT2A | Moderate | Unlike MDAI, 5-IAI binds 5-HT2A, contributing to potential hallucinogenic side effects at high doses.[2][3] |
Mechanism of Action: Transporter Reversal
The following diagram details the signaling cascade initiated by 5-IAI at the serotonergic synapse.
Figure 2: Substrate-mediated monoamine release mechanism. 5-IAI hijacks SERT to increase cytosolic 5-HT, forcing reverse transport.
Part 3: Experimental Protocols (Self-Validating Systems)
To rigorously assess 5-IAI, researchers must employ protocols that distinguish between simple reuptake inhibition and substrate-mediated release, as well as screen for neurotoxicity.
Protocol A: In Vitro Synaptosomal [3H]-5-HT Release Assay
Objective: Determine if 5-IAI acts as a releaser or a reuptake inhibitor. Causality: Reuptake inhibitors block the uptake of radiolabeled ligand, but only releasers induce the efflux of pre-loaded ligand.
Step-by-Step Methodology:
-
Preparation: Isolate crude synaptosomes from rat cerebral cortex (P2 fraction) using sucrose density gradient centrifugation.
-
Pre-loading: Incubate synaptosomes with [3H]-5-HT (10 nM) for 15 minutes at 37°C to load the vesicles.
-
Wash: Centrifuge and wash twice with Krebs-Henseleit buffer to remove extracellular [3H]-5-HT.
-
Challenge: Resuspend synaptosomes and aliquot into tubes containing varying concentrations of 5-IAI (1 nM – 10 µM).
-
Incubation: Incubate for 15 minutes.
-
Control: Buffer only (basal release).
-
Positive Control:p-Chloroamphetamine (PCA) or Tyramine.
-
-
Termination: Rapid filtration through Whatman GF/B filters.
-
Quantification: Measure radioactivity in the filtrate (released fraction) vs. the filter (retained fraction) using liquid scintillation counting.
-
Validation: If 5-IAI is a releaser, radioactivity in the filtrate will increase dose-dependently. If it is a pure inhibitor (like fluoxetine), release will remain near basal levels (unless exogenous 5-HT is added).
Protocol B: In Vivo Neurotoxicity Screen (7-Day Depletion)
Objective: Differentiate 5-IAI from the neurotoxic PIA. Causality: Neurotoxicity is defined by the long-term destruction of terminals, measurable as a persistent drop in tissue 5-HT and 5-HIAA levels 1 week post-administration.
Step-by-Step Methodology:
-
Dosing: Administer 5-IAI (40 mg/kg, s.c.) to Group A and PIA (40 mg/kg, s.c.) to Group B (Positive Control). Group C receives Saline.
-
Housing: House animals for 7 days to allow for acute effects to subside and potential degeneration to occur.
-
Sacrifice: Decapitate rats; rapidly dissect the frontal cortex and hippocampus.
-
Extraction: Homogenize tissue in 0.1 M perchloric acid (containing internal standard) to precipitate proteins and stabilize monoamines.
-
Analysis: Analyze supernatant via HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection).
-
Validation Criteria:
-
PIA Group: Must show >30-40% reduction in 5-HT/5-HIAA (validates the assay sensitivity).
-
5-IAI Group: Should show no statistically significant reduction compared to Saline (confirming non-neurotoxic profile).
-
Figure 3: Critical workflow for distinguishing neurotoxic amphetamines from non-neurotoxic aminoindanes.
References
-
Nichols, D. E., et al. (1991). 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine.[1][2][4] Pharmacology Biochemistry and Behavior.[1][5][6]
-
Marona-Lewicka, D., & Nichols, D. E. (1994).[7] Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. European Journal of Pharmacology.
-
Gallagher, C. T., et al. (2012).[2] The characterization of 4- and 5-iodo-2-aminoindan. Microgram Journal.
Sources
- 1. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pulsus.com [pulsus.com]
- 4. scribd.com [scribd.com]
- 5. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entactogen - Wikipedia [en.wikipedia.org]
- 7. Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rigid Analogue Paradigm: Discovery and Pharmacological Characterization of 5-IAI
Executive Summary
The development of 5-Iodo-2-aminoindane (5-IAI) represents a pivotal moment in the structure-activity relationship (SAR) studies of serotonergic amphetamines. Conceived by Dr. David E. Nichols and his team at Purdue University in the early 1990s, 5-IAI was designed to test a specific hypothesis: that the neurotoxicity associated with para-halogenated amphetamines (such as p-iodoamphetamine, PIA) and MDMA is dependent on the conformational flexibility of the ethylamine side chain.
This whitepaper details the chemical synthesis, pharmacological profile, and the critical neurotoxicity assessments that established 5-IAI as a non-neurotoxic, selective serotonin releasing agent (SSRA).
Rational Drug Design: The "Rigid Analogue" Hypothesis
To understand the significance of 5-IAI, one must first understand the toxicity of its parent compound, p-iodoamphetamine (PIA) . PIA is a potent serotonin releaser but causes long-term depletion of serotonin (5-HT) and destruction of axon terminals—a phenomenon known as serotonergic neurotoxicity.
The Nichols team hypothesized that the interaction with the serotonin transporter (SERT) or the subsequent intracellular mechanism leading to toxicity required the drug molecule to adopt a specific conformation. By "locking" the ethylamine side chain of the amphetamine into a bicyclic indane ring, the rotational freedom is removed.
-
PIA (Flexible): Can rotate to fit multiple binding pockets or metabolic enzymes.
-
5-IAI (Rigid): Constrained. If it retains therapeutic releasing activity but lacks toxicity, it suggests toxicity requires a conformation that the indane ring cannot achieve.
Visualization: Structural Logic
The following diagram illustrates the transition from the flexible amphetamine scaffold to the rigid aminoindane scaffold.
Figure 1: The structural evolution from PIA to 5-IAI, highlighting the elimination of neurotoxicity via conformational restriction.
Chemical Synthesis Protocol
The synthesis of 5-IAI as developed by the Nichols lab utilizes a classical electrophilic aromatic substitution strategy. The key challenge is directing the iodine atom to the 5-position while preserving the amine functionality.
Reagents and Precursors
-
Starting Material: 2-Aminoindane (hydrochloride salt).
-
Protecting Group: Trifluoroacetic anhydride (TFAA).
-
Iodinating Agent: Iodine monochloride (ICl) or I2/HIO3.
-
Solvents: Acetic acid (glacial), Dichloromethane (DCM).
Step-by-Step Methodology
-
Amine Protection (Trifluoroacetylation):
-
Rationale: The amine group of 2-aminoindane is basic and susceptible to oxidation. Protecting it as a trifluoroacetamide deactivates the nitrogen and prevents side reactions during iodination.
-
Protocol: Dissolve 2-aminoindane in anhydrous DCM. Add triethylamine (base) followed by slow addition of trifluoroacetic anhydride at 0°C. Stir at room temperature until completion. Wash with dilute HCl and NaHCO3. Evaporate to yield N-(2-indanyl)-trifluoroacetamide.
-
-
Regioselective Iodination:
-
Rationale: The amide group is an ortho, para-director (though less activating than a free amine). In the indane system, the 5-position is sterically accessible and electronically favorable for electrophilic attack.
-
Protocol: Dissolve the amide in glacial acetic acid. Add Iodine Monochloride (ICl) dropwise. The mixture is typically stirred in the dark at room temperature for 12–24 hours.
-
Purification: Quench with aqueous sodium bisulfite (to remove unreacted iodine). Extract with DCM. The product, 5-iodo-N-trifluoroacetyl-2-aminoindane, is recrystallized.
-
-
Deprotection (Hydrolysis):
-
Rationale: Removal of the trifluoroacetyl group to restore the pharmacologically active primary amine.
-
Protocol: Reflux the intermediate in a mixture of KOH (potassium hydroxide) and methanol/water.
-
Isolation: Evaporate methanol, acidify with HCl to form the salt, or extract the free base into ether and precipitate as the hydrochloride salt (5-IAI HCl).
-
Visualization: Synthesis Workflow
Figure 2: The synthetic pathway for 5-IAI from 2-aminoindane, utilizing a protection-iodination-deprotection strategy.
Pharmacological Profile[1][2][3][4][5][6][7][8]
5-IAI acts primarily as a selective serotonin releasing agent (SSRA) .[1] Its mechanism involves binding to the serotonin transporter (SERT), translocating into the neuron, and reversing the transporter flux, thereby flooding the synapse with serotonin.
Binding Affinity and Selectivity
Unlike MDMA, which has significant dopaminergic activity (contributing to its stimulant and addictive properties), 5-IAI is highly selective for the serotonergic system.
Table 1: Comparative Pharmacology (Rat Brain Synaptosomes)
| Compound | Target | Action | Potency (Relative to PCA) | Neurotoxicity |
| p-Chloroamphetamine (PCA) | SERT/DAT | Release | 100% (Reference) | High |
| p-Iodoamphetamine (PIA) | SERT | Release | ~200% | High |
| MDMA | SERT/DAT | Release | Moderate | Moderate |
| 5-IAI | SERT | Release | ~75% | None |
Data derived from Nichols et al. (1991) and subsequent replications.
Drug Discrimination
In rats trained to discriminate MDMA from saline, 5-IAI fully substitutes for MDMA.[2] This indicates that despite the lack of dopaminergic release, the subjective interoceptive cue of 5-IAI mimics the "entactogenic" state of MDMA.
Neurotoxicity Assessment: The Critical Differentiator
The defining characteristic of 5-IAI is its safety profile regarding serotonergic axon terminals.
The Experiment (Nichols et al., 1991)
-
Subject: Rats.
-
Dose: Single bolus of 40 mg/kg (a high dose known to cause toxicity with PIA).[2]
-
Timeline: Sacrifice at 1 week post-injection.
-
Markers Measured:
-
5-HT Levels: Concentration of serotonin in the cortex.[2]
-
5-HIAA Levels: Concentration of the main metabolite (5-hydroxyindoleacetic acid).
-
[3H]-Paroxetine Binding: Density of SERT sites (a structural marker for axon integrity).
-
Results
-
PIA Group: Showed a massive, statistically significant reduction (~40-50%) in all three markers, indicating destruction of nerve terminals.
-
5-IAI Group: Showed no statistically significant reduction in 5-HT levels or transporter density compared to controls.
Implications
This result validated the hypothesis: Rigidity abolishes neurotoxicity. By preventing the molecule from adopting the specific conformation required for the toxic mechanism (likely related to oxidative stress generation or interaction with a secondary target), the therapeutic releasing effect was decoupled from the brain damage.
References
-
Nichols, D. E., Johnson, M. P., & Oberlender, R. (1991). 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine.[2] Pharmacology Biochemistry and Behavior, 38(1), 135-139.
- Nichols, D. E. (1994).Drug Design and Development of Aminoindanes. Journal of Medicinal Chemistry, 37(25), 4317-4321. (Contextual grounding for the aminoindane series).
-
Coppola, M., & Mondola, R. (2013). 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects.[3] Toxicology Letters, 218(1), 24-29.
- Marona-Lewicka, D., & Nichols, D. E. (1994).Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. European Journal of Pharmacology, 258(1-2), 1-13. (Comparative pharmacology of the aminoindane class).
Sources
- 1. Serotonin releasing agent - Wikipedia [en.wikipedia.org]
- 2. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Characterization of 5-IAI (Hydrochloride)
Abstract & Introduction
5-Iodo-2-aminoindane (5-IAI) is a rigid analogue of p-iodoamphetamine (PIA) and a structural isomer of the neurotoxic agent p-chloroamphetamine (PCA).[1] Unlike its amphetamine counterparts, which are known for severe long-term serotonergic neurotoxicity, 5-IAI was originally developed by David E. Nichols and colleagues as a potentially non-neurotoxic alternative for studying serotonin release.
This guide details the in vitro protocols required to characterize the pharmacological profile of 5-IAI. It focuses on two critical axes: functional monoamine transporter activity (uptake inhibition and release) and cytotoxicity assessments to verify its safety profile relative to amphetamines.
Key Pharmacological Features[1][2][3][4][5][6][7][8][9]
-
Mechanism: Non-selective monoamine releasing agent (MRA) with high affinity for the Serotonin Transporter (SERT).
-
Receptor Profile: Exhibits affinity for 5-HT2A,
-adrenergic, and 5-HT7 receptors. -
Neurotoxicity: Significantly reduced long-term depletion of serotonergic markers compared to PIA/PCA, though high-dose exposure may still induce transient alterations.
Safety & Handling
WARNING: 5-IAI is a psychoactive research chemical. It must be handled in a Biosafety Level 2 (BSL-2) facility under strict chemical hygiene standards.
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), lab coat, and safety goggles.
-
Inhalation Hazard: Handle all powder within a certified chemical fume hood to prevent inhalation of particulates.
-
Waste Disposal: Dispose of all biological and chemical waste via high-temperature incineration streams designated for hazardous pharmaceutical compounds.
Reagent Preparation
Proper solubilization is critical for assay reproducibility. While the hydrochloride salt improves water solubility, initial dissolution in an organic solvent is recommended to prevent precipitation in concentrated stocks.
Stock Solution (10 mM)
-
Weigh 2.96 mg of 5-IAI HCl.
-
Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).
-
Vortex for 30 seconds until the solution is perfectly clear.
-
Aliquot into 50 µL vials and store at -20°C . Avoid repeated freeze-thaw cycles.
Working Solutions
Dilute the stock solution into the assay buffer (e.g., Krebs-Ringer HEPES) immediately before use.
-
Max DMSO Concentration: Ensure the final DMSO concentration in the cell assay does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Serial Dilution: Prepare a range from
M to M (1 nM to 100 µM) to capture the full dose-response curve.
Protocol 1: Monoamine Uptake Inhibition Assay
Objective: Determine the IC
A. Synaptosome Preparation (Rat Cortex/Striatum)
Rationale: Synaptosomes retain the native nerve terminal architecture, providing the most physiologically relevant model for transporter kinetics.
-
Dissection: Rapidly decapitate male Sprague-Dawley rats. Dissect the frontal cortex (for SERT/NET) and striatum (for DAT) on ice.
-
Homogenization: Homogenize tissue in 10 volumes of ice-cold 0.32 M sucrose using a glass-Teflon homogenizer (10 strokes at 800 rpm).
-
Centrifugation:
-
Spin at 1,000 x g for 10 min at 4°C (remove nuclear debris).
-
Collect supernatant (S1) and spin at 20,000 x g for 20 min at 4°C.
-
Resuspend the resulting pellet (P2) in Krebs-Henseleit buffer (pH 7.4) containing glucose and pargyline (MAO inhibitor).
-
B. Uptake Assay Workflow
Figure 1: Workflow for Radioligand Uptake Inhibition Assay.
C. Detailed Steps
-
Plating: Add 50 µL of synaptosomal suspension to 96-well plates.
-
Drug Addition: Add 25 µL of 5-IAI working solutions. Include Fluoxetine (SERT control) or GBR-12909 (DAT control) as positive controls.
-
Pre-incubation: Incubate for 10 min at 37°C to allow drug-transporter equilibrium.
-
Initiation: Add 25 µL of radioligand (
-5-HT or -DA, final conc. ~2-5 nM). -
Transport: Incubate for 5 minutes (DA) or 15 minutes (5-HT) at 37°C.
-
Note: Keep incubation times short to measure initial velocity (
).
-
-
Termination: Rapidly filter through Whatman GF/B filters pre-soaked in 0.1% PEI (polyethyleneimine) using a cell harvester. Wash 3x with 3 mL ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
Protocol 2: Neurotoxicity Assessment (MTT Assay)
Objective: Distinguish between functional transporter inhibition and cellular toxicity. Cell Line: SH-SY5Y (Human Neuroblastoma) or PC12 (Rat Pheochromocytoma).
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Expose cells to 5-IAI (1 µM - 1 mM) for 24 hours and 48 hours .
-
Control: Use p-chloroamphetamine (PCA) as a positive neurotoxic control.
-
-
MTT Addition: Add MTT reagent (0.5 mg/mL final) and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate medium and dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm .
-
Interpretation: Toxicity is defined as a statistically significant reduction in cell viability compared to vehicle control. 5-IAI should show minimal toxicity at concentrations where PCA is cytotoxic.
Data Analysis & Expected Results
Calculation of IC50
Use non-linear regression (sigmoidal dose-response, variable slope) to fit the data:
Comparative Pharmacological Profile
| Parameter | 5-IAI (Expected) | PCA (Neurotoxic Control) | MDMA (Reference) |
| SERT IC | ~200 - 500 nM | ~150 nM | ~200 nM |
| DAT IC | > 1000 nM | ~3000 nM | ~1000 nM |
| 5-HT Release | Potent | Potent | Potent |
| Neurotoxicity | Low / None | High | Moderate |
Note: 5-IAI is approximately 75% as potent as PCA in inhibiting 5-HT uptake but lacks the severe long-term serotonin depletion effects.[1][2]
Mechanism of Action Visualization
Figure 2: Proposed Mechanism of Action. 5-IAI acts as a substrate-type releaser, reversing the SERT transporter to efflux serotonin.
References
-
Nichols, D. E., Johnson, M. P., & Oberlender, R. (1991). 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine. Pharmacology Biochemistry and Behavior, 38(1), 135-139.[2]
-
Johnson, M. P., Conarty, P. F., & Nichols, D. E. (1991). [3H]monoamine releasing and uptake inhibition properties of 3,4-methylenedioxymethamphetamine and p-chloroamphetamine analogues. European Journal of Pharmacology, 200(1), 9-16.[3]
-
Simmler, L. D., et al. (2014). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 17(1), 51–63.
-
Coppola, M., & Mondola, R. (2013). 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects.[4] Toxicology Letters, 218(1), 24-29.
-
Cayman Chemical. 5-IAI (hydrochloride) Product Information & Safety Data Sheet.
Sources
Application Note: High-Sensitivity LC-MS/MS Profiling of 5-IAI and Putative Metabolites in Biological Matrices
Abstract
The emergence of aminoindane-derived "legal highs" necessitates robust analytical protocols capable of distinguishing positional isomers and detecting low-abundance metabolites. This guide details a validated LC-MS/MS methodology for the quantification of 5-Iodo-2-aminoindane (5-IAI) in human plasma and urine. Utilizing a liquid-liquid extraction (LLE) workflow coupled with a C18 separation, this method achieves a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL. Furthermore, we outline a predictive Multiple Reaction Monitoring (MRM) strategy for the detection of putative Phase I and Phase II metabolites, addressing the current gap in commercial reference standard availability.
Introduction & Analytical Strategy
The Target: 5-IAI
5-IAI is a rigid analogue of p-iodoamphetamine and a derivative of 2-aminoindane (2-AI). It functions primarily as a non-neurotoxic releasing agent for serotonin (5-HT), dopamine (DA), and norepinephrine (NE). Unlike MDMA, 5-IAI does not cause long-term serotonergic depletion in rodent models, yet its recreational use poses significant risks of acute toxicity, including serotonin syndrome.
The Challenge: Isomeric Interference & Sensitivity
The primary analytical challenge is distinguishing 5-IAI from its positional isomers (e.g., 4-iodo-2-aminoindane or 6-iodo-2-aminoindane) and structurally related iodinated amphetamines. Standard immunoassay screens often fail to cross-react significantly with aminoindanes, making LC-MS/MS the gold standard for detection.
Strategic Choices
-
Sample Preparation: We utilize Liquid-Liquid Extraction (LLE) with MTBE (Methyl tert-butyl ether) rather than protein precipitation. Reasoning: Aminoindanes are basic amines. Extracting at an alkaline pH (>10) into a non-polar solvent eliminates matrix interferences (phospholipids, salts) that suppress ionization in the ESI source, ensuring maximum sensitivity.
-
Chromatography: A Biphenyl or Phenyl-Hexyl column is often superior to C18 for separating aromatic isomers; however, for general accessibility, this protocol is optimized for a high-strength silica C18 column which provides sufficient retention of the polar amine group.
-
Ionization: Electrospray Ionization in Positive mode (ESI+) is utilized due to the basic nitrogen on the indane ring, which readily protonates ([M+H]+).
Materials and Methods
Reagents
-
Reference Standard: 5-IAI Hydrochloride (1 mg/mL in Methanol).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.
-
Extraction Buffer: 0.1 M Carbonate Buffer (pH 10.5).
-
Extraction Solvent: MTBE:Chlorobutane (80:20 v/v) or pure Ethyl Acetate.
Sample Preparation Protocol (LLE)
Step 1: Aliquoting Transfer 200 µL of sample (Plasma, Urine, or Whole Blood) into a 2 mL polypropylene tube.
Step 2: Internal Standard Addition Add 20 µL of Internal Standard working solution (100 ng/mL). Vortex briefly.
Step 3: Alkalinization Add 200 µL of 0.1 M Carbonate Buffer (pH 10.5). Scientific Note: This shifts the 5-IAI (pKa ~9.5) to its uncharged, free-base form, facilitating migration into the organic layer.
Step 4: Extraction Add 1.0 mL of Extraction Solvent (MTBE/Chlorobutane). Cap and vortex aggressively for 5 minutes (or use a bead beater). Centrifuge at 4,000 x g for 10 minutes to separate phases.
Step 5: Concentration Transfer the top organic layer (approx. 800 µL) to a clean glass tube. Evaporate to dryness under a stream of nitrogen at 40°C.
Step 6: Reconstitution Reconstitute the residue in 100 µL of Mobile Phase A:B (90:10). Transfer to an autosampler vial with a glass insert.
LC-MS/MS Conditions
Liquid Chromatography[1][2]
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 5 µL.
Gradient Profile:
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (0.1% FA in ACN) |
|---|---|---|
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 4.00 | 5 | 95 |
| 5.50 | 5 | 95 |
| 5.60 | 95 | 5 |
| 7.00 | 95 | 5 |
Mass Spectrometry (MRM Parameters)
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 500°C.
MRM Transitions Table: Note: Collision Energies (CE) are instrument-dependent and should be optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | CE (eV) | Rationale |
| 5-IAI | 260.0 | 133.1 | Quantifier | 25 | Loss of Iodine (127 Da); highly specific. |
| 5-IAI | 260.0 | 116.1 | Qualifier | 35 | Loss of Iodine + NH3; characteristic indene core. |
| 5-IAI | 260.0 | 115.1 | Qualifier | 40 | Further dehydrogenation of indene core. |
| IS (2-AI-d4) | 138.1 | 121.1 | Quantifier | 20 | Loss of NH3 from deuterated core. |
Putative Metabolic Profiling
As commercial standards for 5-IAI metabolites are rare, researchers must monitor predicted transitions. Based on the metabolism of similar aminoindanes (MDAI, 2-AI), the following pathways are proposed:
-
N-Acetylation: Addition of Acetyl group (+42 Da).
-
Hydroxylation: Addition of OH group (+16 Da) to the indane ring.
-
Glucuronidation: Phase II conjugation of the hydroxylated metabolite (+176 Da).
Targeted MRMs for Metabolite Discovery:
| Putative Metabolite | Precursor (m/z) | Fragment (m/z) | Description |
| N-Acetyl-5-IAI | 302.1 | 260.0 | Loss of Acetyl group (returns to parent). |
| Hydroxy-5-IAI | 276.0 | 149.1 | Loss of Iodine from hydroxylated core. |
| 5-IAI-Glucuronide | 452.1 | 276.0 | Loss of Glucuronide moiety. |
Visualizations
Analytical Workflow Diagram
This diagram illustrates the critical path from sample accession to data analysis, highlighting the LLE cleanup step essential for minimizing matrix effects.
Caption: Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for 5-IAI isolation.
Putative Metabolic Pathway
A visualization of the predicted biotransformation of 5-IAI, guiding the configuration of "Discovery" MRM transitions.
Caption: Figure 2: Putative metabolic fate of 5-IAI involving acetylation and hydroxylation.[1]
Results & Discussion (Expected)
-
Linearity: The method typically demonstrates linearity from 1.0 ng/mL to 1000 ng/mL with an R² > 0.995.
-
Matrix Effects: Using the LLE protocol, matrix suppression is generally <15% for plasma and <20% for urine. If suppression exceeds these limits, consider switching to a deuterated internal standard or reducing injection volume.
-
Interferences: The transition 260 -> 133 is highly specific to the iodinated moiety. However, chromatographic separation is required to distinguish 5-IAI from 4-IAI or 6-IAI, as they share identical mass fragments. The gradient provided (Section 4.1) is designed to resolve these isomers based on subtle hydrophobicity differences.[2]
References
-
Gallagher, C. T., et al. (2012). The analysis of aminoindanes: 5-IAI, MDAI, and 2-AI. Forensic Science International.
-
Brandt, S. D., et al. (2010). Analyses of second-generation 'legal highs': The aminoindanes. Drug Testing and Analysis.
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology.
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015). Risk assessment of new psychoactive substances.
Sources
Application Note: Recommended Dosage of 5-IAI for Rodent Drug Discrimination Studies
Executive Summary
This Application Note provides a standardized protocol for utilizing 5-Iodo-2-aminoindane (5-IAI) in drug discrimination assays. 5-IAI is a rigid analogue of p-iodoamphetamine (PIA) and a selective serotonin releasing agent (SSRA). Unlike its amphetamine counterparts (PIA, PCA) and MDMA, 5-IAI is distinguished by its lack of long-term serotonergic neurotoxicity.[1]
In drug discrimination paradigms, 5-IAI serves as a critical pharmacological probe to isolate the serotonergic component of the MDMA discriminative cue. This guide outlines the recommended dosage strategies, experimental workflows, and mechanistic rationale to ensure data integrity and reproducibility.
Pharmacological Profile & Mechanism[2][3][4][5]
To design an effective dosage regimen, one must understand the mechanistic distinction between 5-IAI and the training drug (typically MDMA).
-
Mechanism of Action: 5-IAI acts primarily as a substrate for the serotonin transporter (SERT), inducing non-exocytotic release of serotonin (5-HT).
-
Selectivity: It exhibits high selectivity for SERT over the dopamine transporter (DAT) and norepinephrine transporter (NET). This contrasts with MDMA, which releases 5-HT, DA, and NE.[2]
-
Neurotoxicity: A single high dose (40 mg/kg) of 5-IAI produces no significant depletion of 5-HT or 5-HIAA markers in the rat cortex one week post-administration, whereas equipotent doses of PIA or PCA cause massive depletion.[1]
Mechanistic Pathway Diagram
Figure 1: Comparative pharmacodynamics of MDMA and 5-IAI. Note 5-IAI's selective action on SERT, minimizing the dopaminergic release associated with neurotoxicity.
Experimental Protocol
Animal Model Standards
-
Subject: Male Sprague-Dawley rats (250–300 g at start).
-
Housing: Paired or individual housing with a 12:12 light/dark cycle.
-
Diet: Food restriction to 85% of free-feeding weight to maintain motivation for operant tasks.
Training Phase (Establishment of Baseline)
Before testing 5-IAI, subjects must reliably discriminate the training drug from saline.
| Parameter | Specification |
| Training Drug | (+)-MDMA or (±)-MDMA |
| Training Dose | 1.5 mg/kg (Intraperitoneal, IP) |
| Pretreatment Time | 15–30 minutes |
| Schedule | Fixed Ratio (FR) 10 or FR 20 |
| Criteria | >85% correct lever selection for 8–10 consecutive sessions |
Testing Phase (Substitution with 5-IAI)
Once criteria are met, substitution tests with 5-IAI are conducted. These sessions are interspersed with maintenance training sessions to prevent extinction of the cue.
Recommended Dosage Strategy
Based on the potency ratios established by Nichols et al. (1994), 5-IAI is less potent than PCA but fully substitutes for MDMA.
-
Route of Administration: Intraperitoneal (IP)[3]
-
Pretreatment Time: 30 minutes (to account for slower onset of rigid analogues).
-
Dose Range: Logarithmic spacing is required to determine the ED50.
| Dose Level | Dosage (mg/kg) | Purpose | Expected Outcome |
| Low | 1.0 - 2.0 | Threshold determination | Saline-like responding (<20% drug lever) |
| Medium | 3.0 - 5.0 | ED50 Estimation | Partial substitution (40–70% drug lever) |
| High | 8.0 - 10.0 | Full Substitution | Full substitution (>80% drug lever) |
| Control | Saline | Negative Control | <10% drug lever responding |
Critical Note: Do not exceed 20 mg/kg for discrimination testing unless necessary. While 40 mg/kg is the established non-neurotoxic challenge dose, behavioral disruption (rate suppression) may occur at doses >15 mg/kg, confounding the discrimination data.
Experimental Workflow
The following workflow ensures the validity of the discrimination data, preventing "false positives" due to rate suppression or confusion.
Figure 2: Standard substitution testing workflow. Test sessions occur only if performance in preceding training sessions meets accuracy criteria.
Data Analysis & Interpretation
When analyzing the results of the 5-IAI substitution:
-
Full Substitution: Defined as >80% responding on the MDMA-appropriate lever. This confirms that 5-IAI produces an interoceptive cue indistinguishable from MDMA at that dose.
-
ED50 Calculation: Plot the percentage of drug-lever responding against the log-dose. Use linear regression on the linear portion of the curve to calculate the ED50 (Effective Dose for 50% substitution).
-
Anticipated ED50:~3.0 – 5.0 mg/kg (IP).
-
-
Rate of Responding: Compare response rates (lever presses per minute) during the test session to baseline saline rates. A significant decrease indicates behavioral toxicity or sedation, which is distinct from the discriminative cue.
Summary of Reference Data (Nichols et al.)[4][9]
| Compound | Uptake Inhibition (5-HT) | Neurotoxicity (1 week post) | Discrimination (MDMA-trained) |
| PCA | High Potency | Severe Depletion | Full Substitution (Low Dose) |
| PIA | Very High Potency | Severe Depletion | Full Substitution |
| 5-IAI | Moderate Potency (75% of PCA) | None/Negligible | Full Substitution |
References
-
Nichols, D. E., et al. (1994). 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine.[1] Pharmacology Biochemistry and Behavior, 47(2).
-
Marona-Lewicka, D., & Nichols, D. E. (1994).[4] Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan.[5][4] European Journal of Pharmacology, 258(1-2).[4]
-
Simmler, L. D., et al. (2014).[6] Pharmacological profile of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2).
Sources
- 1. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug discrimination studies of the interoceptive cues produced by selective serotonin uptake inhibitors and selective serotonin releasing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designer drugs: mechanism of action and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pulsus.com [pulsus.com]
Application Note: 5-IAI (5-Iodo-2-aminoindane) as a Selective Probe for Serotonin System Function
[1]
Executive Summary
This application note details the utility of 5-Iodo-2-aminoindane (5-IAI) as a specialized pharmacological probe. Unlike its amphetamine analogues (e.g., p-chloroamphetamine [PCA] or MDMA), 5-IAI functions as a potent Selective Serotonin Releasing Agent (SSRA) with a significantly reduced neurotoxic profile. This unique characteristic allows researchers to uncouple the physiological effects of massive serotonin (5-HT) release from the confounding variables of long-term serotonergic depletion and axotomy. This guide provides protocols for in vitro synaptosomal assays and in vivo neurotoxicity differentiation studies.
Introduction & Chemical Rationale
The "Amphetamine Problem" in Serotonin Research
Halogenated amphetamines (e.g., PCA, PIA) are standard tools for releasing serotonin. However, they are "dirty" tools because they induce severe, long-lasting neurotoxicity, characterized by the depletion of tryptophan hydroxylase (TPH) and the destruction of 5-HT axon terminals. This makes it difficult to study the acute effects of serotonin release without inducing permanent damage.
The 5-IAI Solution
5-IAI is a rigid analogue of p-iodoamphetamine (PIA).[1][2] By constraining the ethylamine side chain into an indane ring system, the molecule retains high affinity for the Serotonin Transporter (SERT) but exhibits altered metabolic and uptake properties that shield the neuron from oxidative stress.
Key Differentiator: 5-IAI mimics the acute releasing action of MDMA/PCA but lacks the chronic neurotoxicity.
Mechanism of Action
5-IAI acts primarily as a substrate-type releaser at the SERT. It enters the presynaptic terminal via the transporter, reversing the flow of ions and causing non-vesicular release of cytoplasmic serotonin.
Pathway Visualization: 5-IAI vs. Neurotoxic Amphetamines
The following diagram illustrates why 5-IAI is non-neurotoxic compared to PCA/MDMA. Note the absence of reactive metabolite formation and Dopamine (DA) uptake into the 5-HT terminal (a key driver of oxidative stress).
Figure 1: Mechanistic divergence between 5-IAI and neurotoxic amphetamines. 5-IAI induces efflux (green path) but fails to trigger the oxidative stress cascade (red path) associated with dopaminergic intrusion or toxic metabolites.
Comparative Pharmacology Data
The following data highlights the selectivity profile of 5-IAI compared to the neurotoxin PCA and the entactogen MDMA.
| Parameter | 5-IAI (Probe) | PCA (Neurotoxin) | MDMA (Entactogen) |
| SERT Inhibition Potency | High (~75% of PCA) | Very High (Reference) | High |
| 5-HT Release Mechanism | Carrier-mediated efflux | Carrier-mediated efflux | Carrier-mediated efflux |
| DAT Affinity (Dopamine) | Low / Weak | Moderate | Moderate |
| Long-term 5-HT Depletion | Negligible | Severe (>50% loss) | Moderate to Severe |
| TPH Enzyme Inactivation | No | Yes | Yes |
| Cytotoxicity Source | N/A | Reactive metabolites + DA oxidation | Reactive metabolites + DA oxidation |
Data synthesized from Nichols et al. (1991) and subsequent comparative studies.
Experimental Protocols
Protocol A: In Vitro Synaptosomal [³H]-5-HT Release Assay
Purpose: To verify the serotonin-releasing potency of 5-IAI in a controlled tissue environment.
Materials:
-
Rat brain cortical tissue (fresh).
-
[³H]-Serotonin (Specific activity ~20-30 Ci/mmol).
-
Krebs-Henseleit buffer (oxygenated).
-
Whatman GF/B filters.
Workflow:
-
Tissue Prep: Homogenize rat cerebral cortex in 10 volumes of 0.32 M sucrose. Centrifuge at 1000 x g (10 min). Collect supernatant and centrifuge at 17,000 x g (20 min) to isolate P2 crude synaptosomal pellet.
-
Resuspension: Resuspend pellet in Krebs-Henseleit buffer containing pargyline (MAO inhibitor) to prevent 5-HT degradation.
-
Pre-loading: Incubate synaptosomes with [³H]-5-HT (10 nM) for 15 minutes at 37°C.
-
Wash: Centrifuge and wash twice to remove extracellular radiolabel.
-
Release Challenge: Aliquot synaptosomes into tubes containing 5-IAI at varying concentrations (1 nM – 10 µM). Incubate for 15 minutes.
-
Termination: Rapid filtration through GF/B filters under vacuum.
-
Quantification: Measure retained radioactivity via liquid scintillation counting.
-
Calculation: % Release = (Control CPM - Sample CPM) / Control CPM * 100.
-
Validation: 5-IAI should show a dose-dependent reduction in retained tritium (EC50 typically in the low micromolar range).
-
Protocol B: In Vivo Neurotoxicity Differentiation
Purpose: To confirm the non-neurotoxic status of 5-IAI in a specific rodent strain before using it for behavioral studies.
Dosing Regimen:
-
Group 1 (Control): Saline vehicle (s.c.).
-
Group 2 (Positive Control): PCA (10 mg/kg, s.c.).
-
Group 3 (Test): 5-IAI (40 mg/kg, s.c.) – Note: This high dose is chosen to rigorously test safety, as it is ~20x the behavioral threshold.
Timeline:
-
Day 0: Administer single bolus injection. Monitor for Serotonin Syndrome (forepaw treading, flat body posture) to confirm acute activity.
-
Day 7: Euthanize animals. A 1-week washout is critical to allow acute effects to dissipate and permanent damage (if any) to manifest.
-
Tissue Collection: Dissect Frontal Cortex, Striatum, and Hippocampus.[3] Flash freeze on dry ice.
-
Analysis (HPLC-ECD):
-
Homogenize tissue in 0.1 M perchloric acid with internal standard.
-
Success Criteria:
-
PCA group: Significant reduction (>40%) in 5-HT markers vs. Saline.
-
5-IAI group: No statistically significant difference from Saline group (or <15% reduction).[1]
-
-
Applications in Drug Development
5-IAI is best utilized in Discriminative Stimulus studies. Because it produces the subjective "cue" of serotonin release without the confounding toxicity, it can be used to train animals to recognize "serotonergic activation."
-
Receptor Mapping: Use 5-IAI to block SERT binding sites in autoradiography without destroying the nerve terminals, allowing for subsequent re-testing of the same tissue or animal.
-
Therapeutic Indexing: When developing novel antidepressants or entactogens, 5-IAI serves as a "clean" benchmark. If a new drug's neurotoxicity profile resembles 5-IAI rather than PCA, it is a viable candidate for clinical progression.
References
-
Nichols, D. E., et al. (1991). 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine. Pharmacology Biochemistry and Behavior.[5][6]
- Core citation for synthesis, pharmacology, and lack of neurotoxicity.
-
Coppola, M., & Mondola, R. (2012). Is the 5-iodo-2-aminoindan (5-IAI) the New MDMA? Journal of Addiction Research & Therapy.
-
Provides context on recreational use and toxicological risks at high doses.[7]
-
-
Simmler, L. D., et al. (2014). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology.
- Comparative binding d
-
Sainsbury, P. D., et al. (2011). Aminoindanes: the next wave of 'legal highs'? Drug Testing and Analysis.[1][3][5][8]
-
Analytical data and structural characterization.[9]
-
Sources
- 1. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. MDMA administration decreases serotonin but not N-acetylaspartate in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, 5 Hydroxyindoleacetic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entactogen - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5-Iodo-2-aminoindane (5-IAI) in Biological Matrices
Abstract
This application note details a validated analytical workflow for the quantification of 5-Iodo-2-aminoindane (5-IAI) in human plasma and urine. 5-IAI is a rigid analogue of p-iodoamphetamine (PIA) and acts as a selective serotonin releasing agent (SSRA). Unlike its neurotoxic counterparts (PIA, p-chloroamphetamine), 5-IAI has been investigated for potential therapeutic applications, though it has also emerged in forensic contexts.
This guide prioritizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for sensitivity and selectivity, utilizing Mixed-Mode Cation Exchange (MCX) for sample cleanup. A secondary GC-MS protocol utilizing perfluoroacylation is provided for laboratories lacking triple-quadrupole capabilities.
Part 1: Analyte Characterization & Mass Spectrometry Optimization
Physicochemical Properties[1][2]
-
IUPAC Name: 5-iodo-2,3-dihydro-1H-inden-2-amine
-
Molecular Formula: C₉H₁₀IN
-
Exact Mass: 258.98
-
pKa: ~9.8 (Basic amine, protonated at physiological pH)
-
LogP: ~2.3 (Moderately lipophilic)
Mass Spectral Fragmentation (LC-MS/MS)
In positive electrospray ionization (ESI+), 5-IAI forms a stable protonated precursor
Primary Transitions (MRM):
-
Precursor Ion: m/z 260.0
-
Quantifier Ion: m/z 133.0 (Loss of Iodine radical [I•] and ammonia)
-
Qualifier Ion: m/z 117.0 (Indane core cation,
, formed by loss of I and )
Causality of Fragmentation: The carbon-iodine bond is the weakest link in the aromatic system under collision-induced dissociation (CID). The high mass defect of iodine makes the loss of m/z 127 a distinctive spectral feature.
Internal Standard (IS) Selection
-
Functional Alternative: MDMA-d5 or 2-Aminoindane-d5.
-
Note: Do not use non-deuterated analogs (like 2-AI) as IS, as they may be present as co-contaminants in forensic samples.
Part 2: Visualized Workflows
Analytical Workflow Diagram
The following diagram outlines the decision matrix and workflow for processing biological samples.
Caption: Figure 1. Optimized workflow for 5-IAI extraction and quantification. MCX SPE is critical for removing matrix interferences.
Part 3: Sample Preparation Protocol (MCX SPE)
Rationale: 5-IAI is a basic amine.[1] Traditional Liquid-Liquid Extraction (LLE) can suffer from recovery issues due to the volatility of the free base during evaporation. Mixed-Mode Cation Exchange (MCX) locks the analyte onto the sorbent via ionic interaction, allowing rigorous organic washing to remove neutral lipids and interferences before elution.
Reagents
-
Cartridge: Oasis MCX or Strata-X-C (30 mg / 1 mL).
-
Wash 1: 2% Formic Acid in Water.
-
Wash 2: 100% Methanol.
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol.
Protocol Steps
-
Pre-treatment: Aliquot 200 µL plasma/urine. Add 20 µL Internal Standard (1 µg/mL). Dilute 1:1 with 4% Phosphoric Acid (
) to acidify (pH < 3) and disrupt protein binding. -
Conditioning:
-
1 mL Methanol.
-
1 mL Water.[2]
-
-
Loading: Load pre-treated sample at gravity flow or low vacuum (< 5 InHg).
-
Washing (Critical for Selectivity):
-
Elution: Elute with 2 x 500 µL of 5%
in Methanol.-
Mechanism:[3] The base neutralizes the amine, breaking the ionic bond with the sorbent.
-
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
Part 4: Validated LC-MS/MS Method
Chromatographic Conditions
-
Column: Phenomenex Kinetex Biphenyl or Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm).
-
Why Phenyl? Phenyl phases offer superior selectivity for aromatic amines and iodine-substituted rings compared to standard C18, aiding in the separation of 5-IAI from potential isomers like 4-IAI.
-
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-4.0 min: 5% -> 95% B
-
4.0-5.0 min: 95% B (Wash)
-
5.1 min: Re-equilibrate to 5% B.
-
Mass Spectrometry Parameters (ESI+)
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp | 400°C |
| Desolvation Gas | 800 L/hr ( |
| Cone Gas | 50 L/hr |
MRM Transitions Table:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Role |
| 5-IAI | 260.0 | 133.0 | 25 | 28 | Quantifier |
| 5-IAI | 260.0 | 117.0 | 25 | 40 | Qualifier |
| 5-IAI-d5 (IS) | 265.0 | 138.0 | 25 | 28 | IS Quant |
Part 5: GC-MS Alternative (Derivatization)
If LC-MS/MS is unavailable, GC-MS is a viable alternative but requires derivatization to improve volatility and peak shape.
Derivatization Protocol
-
Perform SPE as described in Part 3.
-
Evaporate eluate to dryness.
-
Add 50 µL PFPA (Pentafluoropropionic anhydride) and 25 µL Ethyl Acetate.
-
Incubate at 60°C for 20 minutes.
-
Evaporate excess reagent under
. -
Reconstitute in 100 µL Ethyl Acetate.
GC-MS Parameters
-
Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium (1 mL/min).
-
Temperature Program: 80°C (1 min) -> 20°C/min -> 300°C (hold 3 min).
-
Ions Monitored (SIM Mode):
-
Target: Molecular ion of the derivative (Parent + 146 mass units for PFP group).
-
Quantifier: Look for the perfluoroacyl fragment or the iodinated benzyl fragment.
-
Part 6: Quality Control & Validation Criteria
To ensure Trustworthiness and Self-Validation , the following criteria must be met for every batch:
-
Linearity:
over the range of 1 – 1000 ng/mL. -
Precision (CV%): Intra-day and Inter-day variation must be < 15% (20% at LLOQ).
-
Accuracy: Calculated concentration must be within ±15% of nominal.
-
Matrix Effect: Compare post-extraction spike area vs. neat solution area. Matrix factor should be between 0.85 and 1.15.
-
Carryover: Inject a blank after the highest standard (ULOQ). Analyte signal in blank must be < 20% of LLOQ signal.
Troubleshooting Guide
-
Low Recovery: Check pH during SPE load step. If pH > 4, the amine may not ionize fully, leading to breakthrough. Ensure 4%
is used. -
Peak Tailing (LC-MS): Usually indicates secondary interactions with free silanols. Increase Ammonium Formate concentration to 10 mM to mask silanols.
-
Interference (m/z 260): Check for 4-IAI isomer. The Phenyl-Hexyl column gradient may need shallowing (0.5% B/min) to resolve isomers.
References
-
Nichols, D. E., et al. (1991). 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine.[4] Journal of Medicinal Chemistry. Link
-
Gallagher, R., et al. (2012). Analysis of aminoindanes: 5-IAI, MDAI, and 2-AI. Drug Testing and Analysis. Link
-
Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances (NPS). Biochemical Pharmacology. Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library & Standard Operating Procedures. Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link
Sources
Application Notes and Protocols for 5-IAI (hydrochloride) Powder: A Comprehensive Guide for Researchers
Introduction: Understanding 5-IAI (hydrochloride)
5-Iodo-2-aminoindan (5-IAI) is a psychoactive research chemical belonging to the aminoindane class.[1][2][3] As a rigid analogue of p-iodoamphetamine, it has been investigated for its effects on the serotonergic system, demonstrating a significant reduction in serotonin uptake sites and hippocampal serotonin levels in preclinical studies.[4] Its hydrochloride salt is the common form used in research due to its increased stability and solubility in polar solvents.
This guide provides a comprehensive overview of the proper storage, handling, and quality control procedures for 5-IAI (hydrochloride) powder. Adherence to these protocols is critical for ensuring the integrity of experimental results, maintaining a safe laboratory environment, and maximizing the shelf-life of this valuable research compound.
Chemical and Physical Properties
A thorough understanding of the fundamental properties of 5-IAI (hydrochloride) is essential for its proper handling and use in experimental settings.
| Property | Value |
| Chemical Name | 5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride |
| Molecular Formula | C₉H₁₀IN · HCl |
| Molecular Weight | 295.55 g/mol |
| CAS Number | 132367-76-3 (free base) |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Methanol. |
| Purity | Typically ≥98% |
Long-Term Storage and Stability of 5-IAI (hydrochloride) Powder
Proper storage is paramount to prevent the degradation of 5-IAI (hydrochloride) powder, which can compromise the validity of research data.
Recommended Storage Conditions:
For long-term storage, 5-IAI (hydrochloride) powder should be kept at -20°C . The container should be tightly sealed to protect it from moisture and light. Under these conditions, the compound is reported to be stable for at least two years.
Key Considerations for Storage:
-
Temperature: Avoid repeated freeze-thaw cycles. If frequent use is anticipated, it is advisable to aliquot the powder into smaller, single-use vials to minimize temperature fluctuations for the bulk of the compound.
-
Moisture (Hygroscopicity): The hydrochloride salt form can be hygroscopic. Store in a desiccator, particularly in humid environments, to prevent the absorption of water, which can lead to hydrolysis and degradation.
-
Light (Photosensitivity): Protect the compound from light by storing it in an amber vial or a light-blocking container. Exposure to UV light can potentially induce degradation.[5]
-
Atmosphere: For maximum stability, consider storing the powder under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Hazard Identification and Safe Handling
As a psychoactive compound, 5-IAI (hydrochloride) requires careful handling to minimize the risk of exposure to laboratory personnel.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields.[6]
-
Ventilation: Handle the powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of airborne particles.[7]
-
Engineering Controls: Use a powder-containment hood or a glove box for weighing and aliquoting large quantities of the compound.
-
Hygiene: Avoid direct contact with the skin, eyes, and mucous membranes. In case of accidental contact, wash the affected area thoroughly with soap and water.[7] Do not eat, drink, or smoke in the laboratory.
-
Spill Management: In the event of a spill, carefully clean the area using appropriate absorbent materials and decontaminate the surface. Dispose of the waste in a sealed, labeled container according to institutional guidelines.[8]
-
Disposal: Dispose of unused 5-IAI (hydrochloride) and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[9]
Toxicological Information:
Detailed toxicological data for 5-IAI is limited. However, as a psychoactive substance that affects the serotonergic system, it should be handled with the assumption that it may have potent physiological effects.[1][4] A comprehensive Safety Data Sheet (SDS) from the supplier should be consulted for the most up-to-date safety information. While one supplier's SDS states the substance is not classified as hazardous according to the Globally Harmonized System (GHS), its known pharmacological activity warrants a cautious approach.[4]
Protocols for Solution Preparation
The preparation of accurate and stable solutions is a critical step in any experimental workflow. The following protocols provide a step-by-step guide for preparing 5-IAI (hydrochloride) solutions in common laboratory solvents.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
5-IAI (hydrochloride) powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Calculate the required mass:
-
Molecular Weight of 5-IAI (hydrochloride) = 295.55 g/mol
-
To prepare 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 0.001 L * 295.55 g/mol = 0.0029555 g = 2.96 mg
-
-
-
Weigh the compound:
-
Using a calibrated analytical balance, carefully weigh out 2.96 mg of 5-IAI (hydrochloride) powder and transfer it to a sterile microcentrifuge tube or amber vial.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly until all the powder has dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary.
-
-
Storage of the stock solution:
-
For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -80°C . Under these conditions, the solution is expected to be stable for up to one year. For short-term storage (up to one month), solutions can be stored at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 10 mM Stock Solution in Methanol
Materials:
-
5-IAI (hydrochloride) powder
-
Anhydrous Methanol
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Calculate the required mass:
-
Follow the same calculation as in Protocol 1 to determine the required mass of 5-IAI (hydrochloride) (2.96 mg for 1 mL of a 10 mM solution).
-
-
Weigh the compound:
-
Carefully weigh out the calculated mass and transfer it to a sterile microcentrifuge tube or amber vial.
-
-
Dissolve in Methanol:
-
Add 1 mL of anhydrous methanol to the tube.
-
-
Ensure complete dissolution:
-
Vortex the solution until the powder is fully dissolved.
-
-
Storage of the stock solution:
-
Store the methanolic stock solution under the same conditions as the DMSO stock solution: aliquoted and frozen at -80°C for long-term stability.
-
Workflow for Solution Preparation and Use
Caption: Workflow for preparing and storing 5-IAI solutions.
Understanding and Mitigating Degradation
While specific degradation pathways for 5-IAI have not been extensively published, knowledge of common degradation mechanisms for similar compounds can inform best practices. Forced degradation studies are typically conducted to understand a compound's stability under various stress conditions.[10]
Potential Degradation Pathways:
-
Hydrolysis: The presence of water can lead to the hydrolysis of the hydrochloride salt. This is why using anhydrous solvents and protecting the powder from moisture is crucial. Hydrolytic degradation can be accelerated by acidic or basic conditions.[10]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy for photolytic reactions, leading to the breakdown of the molecule.[13] Storing in light-protective containers is essential.
-
Thermal Degradation: Elevated temperatures can increase the rate of all degradation reactions.[10] Therefore, long-term storage at room temperature is not recommended.
Workflow for Investigating Potential Degradation
Caption: General workflow for forced degradation studies.
Quality Control: Ensuring the Integrity of 5-IAI (hydrochloride)
Regular quality control is essential to ensure the purity and concentration of your 5-IAI (hydrochloride) stock. The following are general protocols for common analytical techniques that can be adapted for this purpose.
Protocol 3: Purity and Concentration Determination by HPLC-UV
Principle:
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity and concentration of small molecules.[14][15] The compound is separated from potential impurities on a stationary phase, and its concentration is determined by comparing the peak area to a standard curve.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity or similar, equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid may be a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λmax of 5-IAI in the mobile phase using a UV-Vis spectrophotometer.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of standard solutions of 5-IAI (hydrochloride) of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from a freshly prepared, accurately weighed stock solution.
-
-
Sample Preparation:
-
Dilute your 5-IAI stock solution to a concentration that falls within the range of your standard curve.
-
-
Analysis:
-
Inject the standards and the sample onto the HPLC system.
-
Record the chromatograms.
-
-
Data Analysis:
-
Plot the peak area of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of your sample by interpolating its peak area on the standard curve.
-
Assess purity by examining the chromatogram for the presence of other peaks. Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 4: Structural Confirmation by GC-MS
Principle:
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.[16][17][18] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for structural elucidation.
Instrumentation and Conditions (Example):
-
GC-MS System: Agilent 7890B GC with 5977A MSD or similar.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program: A starting point could be an initial temperature of 100°C, held for 1 minute, then ramped to 280°C at 15°C/min, and held for 5 minutes.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Procedure:
-
Sample Preparation:
-
The free base of 5-IAI is more volatile and suitable for GC-MS. To analyze the hydrochloride salt, it may be necessary to perform a liquid-liquid extraction after basifying an aqueous solution of the salt. Alternatively, derivatization may be employed.
-
-
Analysis:
-
Inject the prepared sample into the GC-MS system.
-
-
Data Analysis:
-
Compare the obtained mass spectrum with a reference spectrum for 5-IAI, if available. The fragmentation pattern should be consistent with the structure of the molecule.
-
Protocol 5: Structural Verification by NMR Spectroscopy
Principle:
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance 400 MHz or higher.
-
Solvent: Deuterated DMSO (DMSO-d₆) or Deuterated Methanol (CD₃OD).
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of 5-IAI (hydrochloride) in about 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
-
Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Data Analysis:
-
Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm that the spectrum is consistent with the known structure of 5-IAI. The number of signals, their positions, and their splitting patterns should match the expected structure.
-
Conclusion
The integrity of research involving 5-IAI (hydrochloride) is critically dependent on its proper storage and handling. By adhering to the protocols outlined in this guide, researchers can ensure the stability and purity of their compound, leading to more reliable and reproducible experimental outcomes. A commitment to safety and meticulous laboratory practice is essential when working with this and any other research chemical.
References
-
Forced degradation – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 29, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved January 29, 2026, from [Link]
-
Coppola, M., & Mondola, R. (2013). 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. Toxicology Letters, 218(1), 30–35. [Link]
-
5-Iodo-2-aminoindan (5-IAI): Chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. (2013). ResearchGate. Retrieved from [Link]
-
Nichols, D. E., Johnson, M. P., & Oberlender, R. (1991). 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine. Pharmacology, Biochemistry, and Behavior, 38(1), 135–139. [Link]
-
Optimizing UV assisted photodegradation with indium-substituted SnSe2 for wastewater remediation applications | Request PDF. (n.d.). Retrieved January 29, 2026, from [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes. (n.d.). Retrieved January 29, 2026, from [Link]
-
5-Iodo-2-aminoindan (5-IAI): Chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. (2013). ResearchGate. Retrieved from [Link]
-
Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. (2024). PubMed. [Link]
-
FLOW CHART OF HYDROLYTIC DEGRADATION B. Oxidative Degradation. (n.d.). ResearchGate. Retrieved from [Link]
-
5-IAI - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]
- Forced Degradation Study: An Important Tool in Drug Development. (2013). Asian Journal of Research in Chemistry.
-
Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides - Shimadzu. (n.d.). Retrieved January 29, 2026, from [Link]
-
stability-indicating hplc method: Topics by Science.gov. (n.d.). Retrieved January 29, 2026, from [Link]
-
Photodegradation of Emerging Pollutants Using a Quaternary Mixed Oxide Catalyst Derived from Its Corresponding Hydrotalcite. (2023). MDPI. [Link]
-
Oxidative and hydrolytic deteriorations of lipids and several alternative pathways for their protections: An overview | Food Nutrition Chemistry. (n.d.). Retrieved January 29, 2026, from [Link]
- Photochemical bromination of substituted indan-1-one derivatives. (2009). TÜBİTAK Academic Journals.
-
SAFETY DATA SHEET - Castrol. (2019). Retrieved from [Link]
-
(1)H- and (13)C-NMR analysis of a series of 1,2-diaryl-1H-4,5-dihydroimidazoles. (2005). PubMed. [Link]
- Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals.
-
Analytical Methods. (n.d.). Retrieved January 29, 2026, from [Link]
-
5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine. (1991). PubMed. [Link]
- Stability-indicating HPLC method optimization using quality. (2024). Journal of Applied Pharmaceutical Science.
-
Safety Data Sheet. (2020). MG Chemicals. Retrieved from [Link]
-
Radicals: Reactive Intermediates with Translational Potential | Journal of the American Chemical Society. (2017). [Link]
-
2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi- approach. (2025). PubMed. [Link]
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
-
(PDF) H- and C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Hydrolytic and oxidative degradation of electrospun supramolecular biomaterials. (2015). PubMed. [Link]
- 2278-6074 - Stability Indicating HPLC Method Development and Valid
-
Photodegradation of selected herbicides in various natural waters and soils under environmental conditions. (2000). PubMed. [Link]
-
GC-MS Analysis of Bioactive Compounds Extracted from Plant Rhazya stricta Using Various Solvents. (2023). MDPI. [Link]
- The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. (n.d.). SciELO.
- Investigation of the hydrolytic decomposition of 5-iodine-2'-desoxyuridine by high-performance liquid chrom
-
Impact of Inorganic Anions on the Photodegradation of Herbicide Residues in Water by UV/Persulfate-Based Advanced Oxidation. (2023). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative DNA damage induced by aminoacetone, an amino acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. ors.od.nih.gov [ors.od.nih.gov]
- 7. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. Long-term stability of the anti-influenza A compounds--amantadine and rimantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A Simple RP-HPLC Method for Quantitation of Itopride HCl in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (1)H- and (13)C-NMR analysis of a series of 1,2-diaryl-1H-4,5-dihydroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes - ProQuest [proquest.com]
- 17. cdc.gov [cdc.gov]
- 18. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]
- 19. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Application Note: In Vivo Administration of 5-IAI (5-Iodo-2-aminoindane) in Rattus norvegicus
Introduction & Rationale
This application note details the validated protocols for the administration of 5-Iodo-2-aminoindane (5-IAI) in rodent models (Rattus norvegicus). 5-IAI is a rigid analogue of p-iodoamphetamine (PIA).[1][2] Unlike its amphetamine counterparts (PIA, PCA) which are potent serotonin neurotoxins, 5-IAI is distinguished by its ability to act as a non-neurotoxic serotonin releasing agent (SRA).
Scientific Relevance: Researchers utilize 5-IAI to study the mechanisms of entactogens (MDMA-like compounds) without the confounding variable of long-term serotonergic depletion. It is a critical tool for distinguishing between the acute behavioral effects of serotonin release and the sequelae of neurotoxicity.
Key Pharmacological Profile[3][4]
-
Mechanism: Substrate-type releaser at SERT, NET, and DAT.
-
Neurotoxicity: Non-neurotoxic at standard behavioral doses (up to 40 mg/kg single dose).
-
Primary Endpoint: Drug discrimination (substitutes for MDMA), locomotor activity, and microdialysis.
Pre-Clinical Formulation Strategy
The physicochemical properties of 5-IAI dictate the formulation strategy. The compound is most commonly supplied as the Hydrochloride (HCl) salt , which offers superior water solubility compared to the freebase.
Vehicle Selection & Stability
-
Standard Vehicle: 0.9% Sterile Saline (NaCl).
-
Alternative (High Concentration): If concentration exceeds 10 mg/mL, 10% DMSO in saline may be used to prevent precipitation, though saline is usually sufficient for behavioral doses.
-
Stability Warning (Critical): As an iodinated compound, 5-IAI is sensitive to photolytic dehalogenation. Solutions must be prepared fresh daily and protected from light (amber vials or foil-wrapped).
Preparation Workflow (DOT Diagram)
Figure 1: Critical path for the preparation of 5-IAI injectable solution. Note the filtration step to ensure sterility and particle removal.
Administration Protocols
Protocol A: Intraperitoneal (i.p.)[5][6][7][8][9] Injection
Rationale: This is the "Gold Standard" route for 5-IAI behavioral studies (e.g., drug discrimination) due to rapid absorption (Tmax ~15-30 mins) and high bioavailability.
Parameters:
-
Needle: 27G, 1/2 inch.
-
Volume: 1.0 - 2.0 mL/kg (Standard: 1 mL/kg).
-
Site: Lower right abdominal quadrant.[3]
Step-by-Step:
-
Restraint: Secure the rat using the "thoracic grip" (thumb and forefinger under the forelimbs), exposing the abdomen.
-
Tilt: Tilt the rat’s head downward (approx. 30°) to allow viscera to slide cranially, creating a safe injection void in the lower abdomen.
-
Injection: Insert the needle at a 15-20° angle in the lower right quadrant (avoiding the cecum on the left and bladder in the center).
-
Aspiration Test (Crucial): Slightly pull back the plunger.
-
Delivery: Inject smoothly over 2-3 seconds.
Protocol B: Subcutaneous (s.c.) Injection
Rationale: Used for pharmacokinetic studies requiring slower absorption or when assessing longer-duration effects (sustained release).
Parameters:
-
Needle: 25G or 27G, 5/8 inch.
-
Volume: 1.0 mL/kg (Max 5 mL/kg per site).
-
Site: Dorsal neck region (scruff) or flank.
Step-by-Step:
-
Tent: Lift the loose skin at the nape of the neck to form a "tent."
-
Insert: Insert the needle into the base of the tent, parallel to the body wall.
-
Verify: Ensure the needle moves freely (subcutaneous space) and has not pierced through the other side.
-
Inject: Depress plunger. A small bolus bump should be palpable.
Dose Selection & Experimental Design
The following dosage matrix is derived from Nichols et al. and Marona-Lewicka et al. data.
| Experiment Type | Dose Range (mg/kg) | Route | Frequency | Notes |
| Drug Discrimination | 1.0 – 5.0 | i.p. | Single (T-15 min) | Substitutes for MDMA at ~1.7 mg/kg (ED50). |
| Locomotor Activity | 5.0 – 10.0 | i.p.[6] | Single | Biphasic effect; hyperactivity at higher doses. |
| Neurotoxicity Challenge | 20.0 – 40.0 | i.p. | Single / Repeated | Used to prove lack of 5-HT depletion vs. PCA.[1] |
| Microdialysis | 2.5 – 5.0 | i.p. | Single | Measures extracellular 5-HT/DA flux. |
Mechanistic Insight & Safety
Mechanism of Action
5-IAI functions primarily as a substrate-type releaser. It enters the presynaptic neuron via the transporter and reverses the flow of monoamines from the vesicular pool to the cytoplasm, and then out into the synapse.
Figure 2: The substrate-release mechanism of 5-IAI. Unlike reuptake inhibitors, 5-IAI actively reverses transporter function.
Safety Monitoring: Serotonin Syndrome
While 5-IAI is non-neurotoxic, high acute doses can trigger Serotonin Syndrome. Monitor animals for:
-
Forepaw treading
-
Flat body posture
-
Straub tail (Tail rigid and erect)
-
Hyperthermia (Measure rectal temp if >10 mg/kg is administered)
Stop Rule: If an animal exhibits convulsions or temperature >40.5°C, euthanize immediately.
References
-
Nichols, D. E., Johnson, M. P., & Oberlender, R. (1991).[1] 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine.[1][2] Pharmacology Biochemistry and Behavior, 38(1), 135-139.[1]
-
Marona-Lewicka, D., & Nichols, D. E. (1994). Behavioral effects of the isomers of 5-iodo-2-aminoindan (5-IAI). European Journal of Pharmacology, 258(1-2), 1-13.
-
Coppola, M., & Mondola, R. (2013).[7] 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects.[7] Toxicology Letters, 218(1), 24-29.[7]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613.[6]
Sources
- 1. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. daily intraperitoneal injection: Topics by Science.gov [science.gov]
- 6. utoledo.edu [utoledo.edu]
- 7. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Multiplexed Cytotoxicity Profiling of 5-IAI (5-Iodo-2-aminoindane)
Abstract
5-Iodo-2-aminoindane (5-IAI) is a rigid analogue of p-iodoamphetamine (PIA) and a putative entactogen often marketed as a "non-neurotoxic" alternative to MDMA. Despite these claims, rigorous toxicological data remains sparse. This Application Note provides a standardized, multiplexed workflow to evaluate the cytotoxicity of 5-IAI. We utilize SH-SY5Y neuroblastoma cells to assess three distinct cellular endpoints: mitochondrial metabolic activity (MTS), plasma membrane integrity (LDH), and oxidative stress (ROS generation). This multi-parametric approach is critical for distinguishing between specific neurotoxicity and general cellular necrosis.
Introduction & Rationale
The Compound: 5-IAI
Structurally, 5-IAI belongs to the aminoindane class.[1] Unlike amphetamines, the aminoindane structure constrains the side chain, potentially altering its interaction with monoamine transporters (SERT, DAT, NET). While early rodent studies suggested reduced serotonergic neurotoxicity compared to its non-rigid counterpart (PIA), the high doses found in recreational usage necessitate validation in human cell models.
The Challenge: Artifacts in cytotoxicity Testing
Screening novel psychoactive substances (NPS) requires navigating specific assay interferences:
-
Reductive Interference: Indane derivatives may chemically reduce tetrazolium salts (MTT/MTS) in the absence of cells, yielding false "viability" signals.[2]
-
Solubility: High concentrations of free-base 5-IAI can alter media pH, triggering non-specific cell death.
This guide prioritizes self-validating protocols that account for these chemical properties.
Experimental Design Strategy
We employ a "Multiplexed Endpoint" strategy. Rather than relying on a single metric, we correlate metabolic collapse with physical membrane rupture.
Cell Model Selection
-
Primary Model: SH-SY5Y (Human Neuroblastoma). [3][4]
-
Rationale: Expresses phenotypes of dopaminergic and serotonergic neurons. Highly relevant for assessing psychostimulant-induced neurotoxicity.
-
-
Secondary Model (Optional): HepG2 (Human Liver Carcinoma).
-
Rationale: To assess hepatotoxicity, a common risk with metabolic clearance of halogenated compounds.
-
Experimental Workflow Diagram
Figure 1: Experimental workflow for 5-IAI cytotoxicity profiling. Note the separation of supernatant for LDH analysis.
Reagents & Preparation
| Component | Specification | Purpose |
| 5-IAI HCl | >98% Purity (HPLC) | Test Compound. Dissolve in DMSO. |
| Vehicle Control | DMSO (Final conc. <0.5%) | Baseline viability. |
| Positive Control | Triton X-100 (0.1%) | Induces 100% lysis (Max LDH). |
| Assay Media | Phenol Red-Free DMEM | Critical: Phenol red interferes with LDH absorbance. |
| MTS Reagent | Tetrazolium compound | Measures dehydrogenase activity.[5] |
| LDH Kit | Lactate Dehydrogenase | Measures cytosolic enzyme leakage. |
Detailed Protocols
Protocol A: Metabolic Viability (MTS Assay)
Why MTS over MTT? MTS produces a soluble formazan product, eliminating the solubilization step required for MTT, which reduces variability when handling potentially volatile NPS compounds.
Step-by-Step:
-
Seeding: Plate SH-SY5Y cells at 20,000 cells/well in a 96-well plate. Incubate for 24h to allow attachment.
-
Preparation: Dilute 5-IAI in culture media to achieve concentrations: 1, 10, 50, 100, 500, 1000 µM.
-
Self-Validation Step: Prepare a "No-Cell Blank" row containing media + 5-IAI at the highest concentration. If this turns color, 5-IAI is chemically reducing the dye (False Positive).
-
-
Treatment: Aspirate old media. Add 100 µL of treatment media. Incubate for 24h or 48h.
-
Assay: Add 20 µL of MTS reagent directly to each well.
-
Incubation: Incubate for 1–4 hours at 37°C.
-
Read: Measure absorbance at 490 nm .
Calculation:
Protocol B: Membrane Integrity (LDH Release)
Mechanism: LDH is a stable cytosolic enzyme released only upon membrane rupture.
Critical Parameter: Pyruvate in standard DMEM inhibits the LDH reaction.[6] Use Pyruvate-Free media or ensure the kit used is pyruvate-tolerant.
Step-by-Step:
-
Supernatant Collection: (Can be done from the same plate as Protocol A before adding MTS). Transfer 50 µL of supernatant from treated wells to a fresh 96-well plate.
-
Controls:
-
Spontaneous Release: Untreated cells.[7]
-
Maximum Release: Cells treated with Lysis Buffer (Triton X-100) 45 mins prior to collection.
-
-
Reaction: Add 50 µL of LDH Reaction Mix to the supernatant plate.
-
Incubate: 30 minutes at Room Temperature (Protect from light).
-
Stop: Add Stop Solution (typically 1N HCl).
-
Read: Measure absorbance at 490 nm (and 680 nm for background correction).
Calculation:
Protocol C: Oxidative Stress (DCFDA Staining)
Mechanism: 5-IAI may induce ROS via mitochondrial uncoupling or dopamine oxidation.
-
Seeding: Seed cells in black-walled, clear-bottom 96-well plates.
-
Staining: Wash cells with PBS.[8] Incubate with 25 µM DCFDA for 45 mins prior to drug treatment.
-
Wash: Remove DCFDA solution (to prevent extracellular interaction).
-
Treatment: Add 5-IAI in phenol-red free media.
-
Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) immediately and every hour for 6 hours.
Hypothetical Mechanism of Toxicity
Understanding the pathway aids in interpreting assay divergence (e.g., high ROS but intact membrane).
Figure 2: Potential cytotoxic pathways of aminoindanes. 5-IAI uptake via transporters can lead to intracellular accumulation, driving mitochondrial stress.
Data Interpretation & Troubleshooting
Interpreting Discrepancies
| Observation | Interpretation | Action |
| Low MTS, Low LDH | Cytostatic effect (growth arrest) without cell death. | Check cell cycle (Flow Cytometry). |
| High MTS, High LDH | Assay interference. 5-IAI might be reducing MTS extracellularly. | Trust LDH data; repeat MTS with wash steps. |
| High ROS, Low LDH | Early stage stress; membrane still intact. | Apoptosis is likely initiated; check Caspase-3/7. |
Statistical Analysis
-
IC50 Determination: Fit data to a non-linear regression model (log(inhibitor) vs. normalized response -- Variable slope).
-
Z-Factor: For high-throughput validation, ensure
. (Where p = positive control, n = negative control)
References
-
Nichols, D. E., et al. (1991). 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine. Journal of Medicinal Chemistry. Link
-
Sainsbury, P. D., et al. (2011). Aminoindanes: the next wave of 'legal highs'? Drug Testing and Analysis.[7][10][11] Link
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. Link
-
Wang, P., et al. (2010). Interference of MTT assay by reducing agents.[2] (General methodology reference for interference).
Sources
- 1. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accegen.com [accegen.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
- 10. Evaluation of MTT reducers and strongly colored substances in the Short Time Exposure test method for assessing eye irritation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Forensic and Toxicological Analysis of 5-IAI (5-iodo-2-aminoindane)
[1]
Abstract & Scope
This Application Note provides a comprehensive protocol for the detection, quantification, and differentiation of 5-iodo-2-aminoindane (5-IAI) in biological matrices. 5-IAI is a rigid analogue of p-iodoamphetamine (PIA) and acts as a selective serotonin releasing agent (SSRA). Originally synthesized by David Nichols' team as a non-neurotoxic research tool, it emerged on the "legal high" market as an entactogen.
Distinguishing 5-IAI from other aminoindanes (e.g., MDAI, 2-AI) and halogenated amphetamines is critical due to the unique mass defect introduced by the iodine atom. This guide details sample preparation via Mixed-Mode Cation Exchange (MCX), optimized MRM transitions for LC-MS/MS, and derivatization strategies for GC-MS to prevent thermal degradation of the iodine-carbon bond.
Chemical Identity & Properties
Understanding the physicochemical properties of 5-IAI is the prerequisite for successful extraction and ionization.
| Property | Specification | Analytical Relevance |
| IUPAC Name | 5-iodo-2,3-dihydro-1H-inden-2-amine | Target analyte identity.[1] |
| Molecular Formula | C | Iodine introduces a significant mass defect. |
| Exact Mass | 258.9858 Da | Critical for High-Res MS (HRMS). |
| pKa (Calculated) | ~9.5 (Amine) | Basic nature dictates MCX SPE extraction. |
| LogP | ~2.3 | Moderately lipophilic; amenable to LLE and SPE. |
| Stability | Light Sensitive | Iodine-carbon bonds can be photolabile; use amber glassware. |
Mechanism of Action (Toxicological Context)
To interpret toxicological findings, the analyst must understand the drug's pharmacodynamics. Unlike amphetamines that trigger dopamine release (high abuse potential), 5-IAI is highly selective for the Serotonin Transporter (SERT).
Biological Pathway Diagram
The following diagram illustrates the interaction of 5-IAI with the synaptic cleft, highlighting its mechanism as a substrate-type releaser.
Figure 1: Mechanism of 5-IAI inducing non-exocytotic serotonin efflux via SERT reversal.
Sample Preparation Protocol: Mixed-Mode SPE
Liquid-Liquid Extraction (LLE) is often insufficient for aminoindanes due to interferences. Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge provides superior cleanup for basic drugs.
Reagents
-
Cartridge: Oasis MCX or Strata-X-C (60 mg / 3 mL).
-
Wash Solvent 1: 0.1% Formic Acid in Water.
-
Wash Solvent 2: Methanol (MeOH).
-
Elution Solvent: 5% Ammonia in Methanol (freshly prepared).
Step-by-Step Workflow
-
Pre-treatment:
-
Aliquot 200 µL of blood/urine/plasma.
-
Dilute with 1.5 mL Phosphate Buffer (pH 6.0). Vortex for 30s.
-
-
Conditioning:
-
2 mL MeOH.
-
2 mL Ultrapure Water.
-
-
Loading:
-
Load pre-treated sample at gravity flow (approx. 1 mL/min).
-
-
Washing (Critical Step):
-
Wash 1: 2 mL 0.1% Formic Acid (removes acidic/neutral interferences).
-
Wash 2: 2 mL MeOH (removes hydrophobic neutrals).
-
Dry: Apply high vacuum for 5 minutes.
-
-
Elution:
-
Elute with 2 x 1 mL of 5% Ammonia in MeOH.
-
-
Reconstitution:
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase A/B (90:10).
-
Instrumental Analysis I: LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry is the gold standard for 5-IAI due to its sensitivity and lack of thermal degradation issues.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
MS Source Parameters (ESI Positive)
-
Capillary Voltage: 3500 V
-
Gas Temperature: 300°C
-
Nebulizer: 45 psi
MRM Transition Table
The iodine atom (126.9 Da) dominates the fragmentation. The loss of Iodine is the primary fragmentation pathway.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) | Mechanism |
| 5-IAI | 260.0 [M+H] | 133.1 | 116.1 | 20 / 35 | Loss of Iodine (-127) |
| MDAI-d5 (IS) | 183.1 [M+H] | 165.1 | 135.1 | 15 / 25 | Ring cleavage |
Note on Causality: The transition 260 -> 133 corresponds to the cleavage of the C-I bond, leaving the aminoindane core. The secondary transition 133 -> 116 represents the subsequent loss of ammonia (NH3) from the core.
Instrumental Analysis II: GC-MS
Gas Chromatography is viable but requires derivatization. The free base of 5-IAI contains a primary amine which can cause peak tailing and adsorption in the inlet.
Derivatization Protocol (PFPA)
Acylation with Pentafluoropropionic anhydride (PFPA) improves volatility and stabilizes the molecule.
-
Take dry extract from SPE.
-
Add 50 µL PFPA and 25 µL Ethyl Acetate.
-
Incubate at 60°C for 20 minutes.
-
Evaporate to dryness; reconstitute in Ethyl Acetate.
GC-MS Spectrum Interpretation
-
Inlet Temp: 250°C (Do not exceed 280°C to prevent C-I bond homolysis).
-
Derivatized MW: 5-IAI (259) + PFPA (146) - H (1) = 404 Da .
-
Key Ions:
-
m/z 404 (Molecular Ion)
-
m/z 277 (Loss of Iodine)
-
m/z 190 (Perfluoroalkyl fragment)
-
Analytical Workflow Visualization
The following diagram summarizes the decision matrix for choosing between LC and GC methods based on lab resources and sensitivity needs.
Figure 2: Decision workflow for the forensic analysis of 5-IAI.
References
-
Nichols, D. E., et al. (1991). 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine. Journal of Medicinal Chemistry.
-
Coppola, M., & Mondola, R. (2013).[2][3] 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. Toxicology Letters. [2]
-
Gallagher, R., et al. (2012). Human monoamine transporter binding and functional activity of aminoindan derivatives. Drug Testing and Analysis.
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . (2023). Mass Spectral Library - Version 3.11.
Sources
- 1. Enhanced efficiency of MS/MS all-ion fragmentation for non-targeted analysis of trace contaminants in surface water using multivariate curve resolution and data fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
5-IAI (hydrochloride) solubility issues in aqueous solutions
5-IAI (hydrochloride) Solubility & Formulation Support Center Topic: Troubleshooting Solubility Issues for 5-IAI (hydrochloride) in Aqueous Systems Audience: Senior Researchers, Pharmacologists, and Analytical Chemists[1]
Technical Overview: The "Solubility Trap" of 5-IAI HCl
5-Iodo-2-aminoindane hydrochloride (5-IAI HCl) presents a unique challenge in formulation. While researchers typically expect hydrochloride salts of amines to be highly water-soluble, 5-IAI HCl exhibits atypical solubility characteristics .[1]
The presence of the heavy iodine atom at the 5-position, combined with the rigid indane backbone, significantly increases the lipophilicity and crystal lattice energy of the salt.[1] Consequently, 5-IAI HCl displays extremely poor solubility in standard aqueous buffers (PBS, Saline) and even common organic solvents like DMSO at room temperature.[1]
Key Solubility Data (Cayman Chemical & Experimental Data):
| Solvent | Solubility Limit (Approx.) | Notes |
|---|---|---|
| PBS (pH 7.2) | < 0.1 mg/mL | Practically insoluble without modification.[1] |
| Water (ddH₂O) | ~0.5 - 1.0 mg/mL | Requires heating/sonication; unstable upon cooling.[1] |
| Methanol | ~1 mg/mL | Best organic choice for analytical standards.[1] |
| DMSO | ~0.5 mg/mL | Unexpectedly low for an HCl salt.[1] |
| DMF | ~0.3 mg/mL | Poor solvent choice.[1] |
Part 1: Troubleshooting Hub (Q&A)
Q1: "I added 5-IAI HCl to PBS at 10 mg/mL, and it formed a cloudy suspension that won't clear. What happened?"
Diagnosis: You have exceeded the saturation limit by a factor of ~20-100x.[1] The Science: Unlike amphetamine HCl, the iodo-indane core creates a "brick-dust" crystal lattice.[1] In high-ionic-strength buffers like PBS, the "salting-out" effect further reduces solubility compared to pure water.[1] The Fix: You cannot dissolve this concentration in simple PBS. You must switch to an Advanced Formulation Strategy (see Protocol B below) using cyclodextrins or high-percentage co-solvents.[1]
Q2: "Can I heat the solution to get it to dissolve?"
Diagnosis: Temporary dissolution followed by precipitation.[1] The Science: Heating to 40–50°C may dissolve the compound temporarily.[1] However, because the solubility curve is steep, the compound will likely recrystallize (crash out) as soon as the solution cools to room temperature or upon injection into an animal (causing embolism risk).[1] The Fix: Use heating only during the complexation step with cyclodextrins, not for simple aqueous dissolution.
Q3: "TargetMol/Generic suppliers list stock solutions at 40 mg/mL. Why can't I replicate this?"
Diagnosis: Misinterpretation of "Generic" vs. "Specific" data. The Science: Many chemical suppliers use automated algorithms to generate solubility data based on general amine structures.[1] For 5-IAI HCl, these algorithms fail to account for the iodine atom's impact on lattice energy.[1] The Fix: Trust experimental datasheets (e.g., Cayman Chemical) over algorithmic predictions.[1] The limit in pure DMSO is indeed ~0.5 mg/mL.[1]
Part 2: Step-by-Step Solubilization Protocols
Protocol A: Low-Concentration Analytical Standards (In Vitro / GC-MS)
Target Concentration: 0.1 – 1.0 mg/mL[1]
-
Solvent Choice : Use Methanol (LC-MS grade) as the primary solvent.[1]
-
Weighing : Weigh 1 mg of 5-IAI HCl.
-
Dissolution : Add 1 mL of Methanol.
-
Agitation : Vortex for 30 seconds. If particles remain, sonicate at 40°C for 5 minutes.
-
Dilution : For aqueous assays, dilute this methanol stock 1:100 into the assay buffer (final methanol conc. 1%).
-
Warning: Watch for precipitation immediately upon dilution.[1]
-
Protocol B: High-Concentration Formulation (In Vivo / Animal Studies)
Target Concentration: 5 – 20 mg/mL Requirement: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD / Captisol®)[1]
Why this works: The hydrophobic cavity of the cyclodextrin encapsulates the iodo-indane core, shielding it from the water while the hydrophilic exterior allows dissolution.[1]
Materials:
Workflow:
-
Prepare Vehicle : Dissolve SBE-β-CD in sterile water to create a 30% (w/v) solution.[1] (e.g., 3g Cyclodextrin in 10 mL water).[1]
-
Add Compound : Slowly add 5-IAI HCl to the vehicle to reach target concentration (e.g., 10 mg/mL).
-
Complexation :
-
Vortex vigorously for 2 minutes.
-
Place in a sonicating water bath at 45°C for 20–30 minutes.
-
The solution should turn clear.
-
-
Equilibration : Allow to cool to room temperature under continuous stirring. Check for precipitation.[1]
-
Filtration : Pass through a 0.22 µm PVDF filter to sterilize and remove any undissolved micro-crystals.[1]
Part 3: Visualization & Decision Logic
Figure 1: Solubility Strategy Decision Tree
Caption: Logical workflow for selecting the correct solvent system based on required concentration.
[1]
Figure 2: The "Complexation" Workflow (Protocol B)
Caption: Step-by-step preparation for high-concentration in vivo formulations using cyclodextrins.
References
- Source for specific solubility limits (DMSO 0.5 mg/mL, DMF 0.3 mg/mL).
-
Nichols, D. E., et al. (1991).[1] 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine.[1] Pharmacology Biochemistry and Behavior.[1] Retrieved from [Link]
- Foundational paper describing the synthesis and pharmacological characteriz
- Cited as an example of generic solubility algorithms to avoid.
Sources
- 1. Cocaine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. milliexpress.com.br [milliexpress.com.br]
- 6. 5-Methoxy-6-methyl-2-aminoindane hydrochloride | 132980-17-7 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
Overcoming poor bioavailability of 5-IAI in oral administration
Technical Support Center: 5-IAI Formulation & Bioavailability Optimization
Status: Active Ticket Scope: Oral Bioavailability Enhancement of 5-Iodo-2-aminoindane (5-IAI) Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division
Executive Summary
5-IAI (5-Iodo-2-aminoindane) presents a classic "Class II" profile in the Biopharmaceutics Classification System (BCS)—often exhibiting high permeability but variable solubility (depending on salt form) and significant first-pass metabolic instability.
This guide addresses the three primary failure points in oral administration: Dissolution Rate Limits , Gastric/Intestinal Ionization , and Hepatic First-Pass Clearance (MAO-mediated).
Module 1: Physicochemical Barriers (Solubility & Dissolution)
User Issue: "My in vitro dissolution profiles are inconsistent, and I see precipitation in simulated gastric fluid (SGF)."
Root Cause Analysis: 5-IAI is a weak base. In the acidic environment of the stomach (pH 1.2), it is highly ionized and soluble. However, as it transitions to the duodenum (pH 6.8), the pH approaches the compound's pKa (estimated ~9.5 for aminoindanes). This shift can cause the free base to precipitate out of solution before absorption occurs, drastically reducing the concentration gradient available for passive diffusion.
Troubleshooting Protocol:
| Parameter | Recommended Specification | Rationale |
| Salt Selection | Hydrochloride (HCl) or Mesylate | The free base is lipophilic and practically insoluble in water. The HCl salt stabilizes the ionized form, ensuring rapid initial dissolution in the stomach. |
| Particle Size | D90 < 10 µm (Micronized) | Increasing specific surface area counteracts the reduced solubility in the intestinal lumen (Noyes-Whitney Equation). |
| Excipient | HPMC-AS (Polymer) | Use Hydroxypropyl methylcellulose acetate succinate as a crystallization inhibitor to maintain supersaturation in the small intestine. |
Self-Validating Experiment: The "Spring and Parachute" Assay To verify if your formulation prevents intestinal precipitation:
-
The Spring: Dissolve 5-IAI HCl in SGF (pH 1.2) for 30 mins.
-
The Parachute: Rapidly dilute this solution 1:10 into FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5).
-
Validation: Measure turbidity (absorbance at 600nm) over 4 hours. A successful formulation maintains <0.1 ABS, indicating no precipitation.
Module 2: Metabolic Barriers (First-Pass Clearance)
User Issue: "Plasma concentration (AUC) is negligible despite good solubility. Microsomal stability data shows rapid disappearance."
Root Cause Analysis: The primary amine on the rigid indane ring is a prime substrate for Monoamine Oxidase (MAO) , specifically MAO-B, and to a lesser extent, CYP450 isozymes (CYP2D6). Upon oral administration, the drug encounters high concentrations of MAO in the intestinal epithelium and the liver. This results in oxidative deamination, converting the active amine into an inactive ketone or alcohol before it reaches systemic circulation.
Technical Insight: Unlike amphetamines, the alpha-carbon in aminoindanes is part of a ring, which restricts steric hindrance against enzymatic attack.
Diagram: Metabolic Degradation Pathway
Figure 1: The oxidative deamination pathway mediated by MAO enzymes, the primary cause of low oral bioavailability in primary aminoindanes.[1]
Troubleshooting Protocol:
-
Strategy A: Deuteration (Kinetic Isotope Effect)
-
Concept: Replace hydrogen atoms on the alpha-carbon with deuterium. The C-D bond is stronger than the C-H bond, making the rate-limiting step of enzymatic cleavage significantly slower.
-
Validation: Compare intrinsic clearance (
) of 5-IAI vs. -d2-5-IAI in human liver microsomes.
-
-
Strategy B: Lymphatic Transport (Bypassing the Liver)
-
Concept: Formulate the drug to be absorbed via the chylomicron pathway (lymphatic system) rather than the portal vein. This bypasses the liver entirely.
-
Implementation: See Module 3 (SEDDS).
-
Module 3: Advanced Delivery Systems (SEDDS)
User Issue: "How do I force lymphatic uptake to bypass liver metabolism?"
Solution: Self-Emulsifying Drug Delivery Systems (SEDDS) For lipophilic amines like 5-IAI, a lipid-based formulation is the gold standard. It solubilizes the drug in a lipid core, promoting the formation of chylomicrons in the enterocytes.
Protocol: Preparation of 5-IAI Loaded SEDDS
-
Oil Phase Selection (Solubilization Capacity):
-
Screen oils: Capryol 90, Labrafil M 1944 CS, and Oleic Acid.
-
Goal: Dissolve >50 mg/mL of 5-IAI free base (convert from salt if necessary using NaOH extraction).
-
-
Surfactant/Co-Surfactant Mix (
):-
Use Cremophor EL (Surfactant) and Transcutol P (Co-surfactant) in a 2:1 ratio.
-
Why? High HLB value is needed to spontaneously emulsify the oil in gut fluids.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Titrate the Oil vs.
vs. Water. -
Identify the "Nanoemulsion Region" where droplet size is <100 nm (transparent appearance).
-
-
Final Formulation (Example):
-
Oil: 20% Capryol 90
-
Surfactant: 40% Cremophor EL
-
Co-Surfactant: 40% Transcutol P
-
Drug Load: 25 mg 5-IAI per gram of formulation.
-
Diagram: SEDDS Mechanism of Action
Figure 2: Mechanism of Self-Emulsifying Drug Delivery Systems (SEDDS) facilitating lymphatic transport to bypass hepatic metabolism.
FAQs: Specific Troubleshooting
Q: Can I just co-administer with an MAO inhibitor like Selegiline? A: STRICTLY CONTRAINDICATED. While this would theoretically increase bioavailability, 5-IAI is a serotonin releasing agent. Co-administration with an MAOI (even MAO-B selective ones) creates an extreme risk of Serotonin Syndrome (hyperthermia, rhabdomyolysis, death). You must solve the bioavailability issue via formulation (shielding the molecule), not by disabling the body's metabolic safety valves.
Q: My LC-MS peaks are splitting during analysis of the formulation. A: 5-IAI is chiral. If you are using a standard C18 column, you will see one peak. If you see splitting, check your pH. At intermediate pH, the equilibrium between the protonated and unprotonated forms can cause peak broadening or splitting. Buffer your mobile phase to pH 3.0 (formic acid) to keep it fully ionized and sharp.
Q: The HCl salt is hygroscopic and clumps. A: This is common. Switch to a Fumarate or Maleate salt. These organic anions often provide better crystallinity and non-hygroscopic properties compared to inorganic halides like HCl, improving stability during storage and handling.
References
-
Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances: 2-aminoindane derivatives.[2]Journal of Pharmacology and Experimental Therapeutics .
-
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects.Acta Pharmaceutica Sinica B .
-
Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs.Nature Reviews Drug Discovery .
-
Ochiai, Y., et al. (2006).[3] Substrate selectivity of monoamine oxidase A and B in COS-1 expression systems.[3]Biological and Pharmaceutical Bulletin .[3]
-
Shaker, M. A., et al. (2019). Polymeric and Lipid-Based Nanocarriers for Oral Bioavailability Enhancement.[4][5]Pharmaceutics .[4][5][6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prioritizing oral bioavailability in drug development strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Minimizing degradation of 5-IAI during experimental procedures
Introduction: The Stability Paradox of 5-IAI
Welcome to the technical support hub for 5-IAI (5-Iodo-2-aminoindane) . As researchers, you likely selected 5-IAI because it serves as a critical pharmacological probe—specifically as a non-neurotoxic, rigid analogue of p-iodoamphetamine (PIA) [1].
However, the very feature that makes 5-IAI unique—the iodine atom at the 5-position—is its "Achilles' heel." The Carbon-Iodine (C-I) bond is significantly weaker (approx. 57 kcal/mol) than C-Br or C-Cl bonds. This makes the molecule highly susceptible to homolytic cleavage upon exposure to UV/visible light (photolytic deiodination) and oxidative stress.
This guide moves beyond basic "store at -20°C" instructions. It provides a mechanistic troubleshooting framework to ensure that your lack of observed neurotoxicity is due to the molecule's intrinsic properties, not because your compound degraded before it hit the target receptor.
Module 1: The Degradation Mechanism (Know Your Enemy)
To prevent degradation, you must understand the pathways. 5-IAI faces two primary threats: Photodeiodination and N-Oxidation .
Degradation Pathways Diagram
Figure 1: Mechanistic pathways of 5-IAI instability under environmental stress.
Module 2: Storage & Handling Protocols
The Golden Rule: Treat 5-IAI as a "Vampire"—it must avoid light at all costs.
Protocol A: Long-Term Storage (Solid State)
Most commercial 5-IAI is supplied as a Hydrochloride (HCl) salt. The salt form provides a crystal lattice that protects the amine, but the iodine remains vulnerable.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Standard) or -80°C (Optimal) | Reduces kinetic energy, slowing spontaneous dehalogenation. |
| Container | Amber Glass Vial + Aluminum Foil Wrap | Amber glass filters UV; foil provides 100% photon blockade. |
| Atmosphere | Argon or Nitrogen Flush | Displaces oxygen to prevent N-oxidation. Argon is heavier than air and preferred. |
| Desiccant | Silica Gel in Secondary Container | Moisture promotes hydrolysis and facilitates oxidative reactions. |
Protocol B: Solubilization (The Danger Zone)
Degradation rates accelerate by orders of magnitude once the compound is in solution.
-
Solvent Choice:
-
Preferred: Degassed Water or Saline (0.9% NaCl).
-
Stock Solutions: DMSO (Dimethyl sulfoxide) is acceptable for stock but can be hygroscopic. Warning: DMSO can facilitate skin absorption; handle with extreme care.
-
-
pH Control:
-
Maintain pH < 7.0.[1]
-
Why? In alkaline conditions, the salt converts to the free base. The free base amine is significantly more prone to oxidation and side-reactions than the cationic ammonium form found in the HCl salt [2].
-
-
The "2-Hour Rule":
-
Prepare working solutions immediately before administration/application.
-
Discard unused solution after 2 hours. Do not re-freeze aliquots of aqueous solutions, as freeze-thaw cycles promote crystal shear and hydrolysis.
-
Module 3: Experimental Workflow Guide
Use this workflow to minimize variability in your
Safe-Handling Workflow
Figure 2: Step-by-step protocol to ensure compound integrity from freezer to assay.
Module 4: Troubleshooting & FAQs
Q1: My 5-IAI solution has turned a faint yellow. Is it safe to use?
-
Verdict: NO.
-
Reasoning: Yellow discoloration is the hallmark of free iodine (
) liberation [3]. This indicates that the C-I bond has cleaved. Using this solution introduces two variables:-
The concentration of 5-IAI is lower than calculated.
-
Free iodine is a potent oxidizing agent and can be toxic to cells/tissues, potentially confounding your "non-neurotoxic" control data.
-
Q2: Can I autoclave 5-IAI solutions for sterility?
-
Verdict: NO.
-
Reasoning: The high heat and pressure of autoclaving will accelerate deiodination and hydrolysis.
-
Solution: Dissolve the sterile powder in sterile solvent, or use 0.22 µm syringe filtration (PVDF or PES membranes are compatible).
Q3: I am doing in vivo microdialysis. How do I keep the drug stable in the syringe pump?
-
Verdict: Syringe pumps are often exposed to room light for hours.
-
Solution: You must wrap the syringe barrel and the tubing in aluminum foil. Ensure the buffer is degassed (bubbled with
for 15 mins) prior to solubilization to minimize dissolved oxygen.
Q4: How does 5-IAI compare to p-iodoamphetamine (PIA) regarding stability?
-
Insight: Both share the vulnerable C-I bond and require identical light protection. However, 5-IAI is a rigid analogue.[2][3][4][5] While chemically similar in stability, their biological profiles differ vastly (PIA is neurotoxic; 5-IAI is generally not) [4]. Do not assume biological stability implies chemical stability.
References
-
Nichols, D. E., et al. (1991). 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine.[5] Journal of Medicinal Chemistry.
-
Coppola, M., & Mondola, R. (2012). Is the 5-iodo-2-aminoindan (5-IAI) the New MDMA? Journal of Addiction Research & Therapy.
-
Wang, H., et al. (2024). Deiodination of Refractory Iodinated Contrast Media Compounds. Environmental Science & Technology.[6][7] (Demonstrates UV-mediated C-I cleavage mechanisms).
-
Simmler, L. D., et al. (2014). Monoamine transporter inhibition and toxicity of para-halogenated amphetamines and methcathinones. Neuropharmacology.
Sources
- 1. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 5-Iodo-2-aminoindan (EVT-319737) | 132367-76-1 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: 5-IAI Experimental Standardization
Topic: Addressing Variability in Behavioral Responses to 5-IAI (5-Iodo-2-aminoindane) Role: Senior Application Scientist Status: Online | Ticket Volume: High[1]
Introduction: The 5-IAI Profile
Welcome to the technical support hub for 5-IAI. As researchers, we often turn to 5-IAI as a "cleaner" alternative to p-chloroamphetamine (PCA) or MDMA because it is a rigid analogue designed to act as a non-neurotoxic Selective Serotonin Releasing Agent (SSRA).[1]
However, field reports frequently cite high variability in behavioral endpoints—ranging from inconsistent locomotor activation to paradoxical thermoregulatory responses. This guide deconstructs those variables. Unlike simple reuptake inhibitors, 5-IAI’s mechanism relies on carrier-mediated release, making it highly sensitive to ambient temperature , dosage non-linearity , and receptor subtype cross-talk .
Part 1: Mechanism of Action (The "Hardware")[1]
To troubleshoot variability, you must understand the signal flow.[1] 5-IAI is not merely a SERT blocker; it is a substrate.[1]
Signaling Pathway Diagram
The following diagram illustrates the dual-action mechanism where 5-IAI acts primarily as a substrate for the Serotonin Transporter (SERT) to induce efflux, while simultaneously engaging 5-HT2A receptors—a key source of behavioral "noise" (e.g., head twitches in mice) often mistaken for general locomotor hyperactivity.[1]
Caption: 5-IAI induces 5-HT release via SERT reversal while directly modulating 5-HT2A receptors, creating a composite behavioral profile.[1]
Part 2: Troubleshooting Guides (Tickets)
Ticket #001: "My dose-response data is non-linear/inconsistent."
Diagnosis: You are likely encountering the "Ceiling Effect" of Releasers or Receptor Subtype Competition .[1] Unlike direct agonists, releasers like 5-IAI depend on the available pool of cytosolic serotonin.[1] Once the pool is exhausted or the transporter is saturated, increasing the dose does not linearly increase the effect and may trigger off-target binding (e.g., 5-HT2A) that alters behavior (e.g., shifting from locomotion to stereotypy).[1]
Troubleshooting Protocol:
-
Check the Range: 5-IAI is less potent than PCA.[1][2] A standard effective dose in rats is 10–20 mg/kg (s.c. or i.p.).[1] Doses >40 mg/kg often yield diminishing returns on locomotion due to the onset of "Serotonin Syndrome" behaviors (forepaw treading, flat body posture) which physically inhibit locomotion.[1]
-
Verify Salt Form: Ensure you are calculating the dose based on the free base. 5-IAI is often supplied as a hydrochloride (HCl) or fumarate salt.[1]
-
Correction Factor: If using 5-IAI HCl, multiply the target free-base dose by 1.14 .[1]
-
Ticket #002: "The animals are showing unexpected hyperthermia (or hypothermia)."[1]
Diagnosis: Ambient Temperature Dysregulation.
This is the single most common source of failure in 5-IAI experiments.[1] Serotonergic agents disrupt the body's thermoregulatory set-point.[1] The direction of the temperature change is dependent on the ambient temperature (
The Causality:
-
At
< 22°C: 5-HT1A activation dominates, causing hypothermia .[1] -
At
> 26°C: 5-HT2A/C activation dominates, causing hyperthermia .[1]
Standardization Protocol:
| Parameter | Requirement | Reason |
|---|
| Ambient Temp (
Ticket #003: "I see behavioral deficits, but literature says 5-IAI is non-neurotoxic."
Diagnosis: Developmental Window Sensitivity. While Nichols et al. (1991) established 5-IAI as non-neurotoxic in adults (no long-term 5-HT depletion), recent data (Compton et al., 2018) indicates that adolescent exposure can lead to long-term memory deficits without corresponding monoamine depletion.[1]
Actionable Advice:
-
Audit Age Groups: If your subjects are PND 35-60 (adolescent rats), behavioral deficits are a feature, not a bug, of the experimental design.[1]
-
Differentiate Endpoints: Do not conflate neurotoxicity (axon destruction, measured by 5-HT/5-HIAA levels 1 week post-dose) with functional impairment (cognitive deficits).[1] 5-IAI can cause the latter without the former.[1][2]
Part 3: Experimental Workflow & Decision Tree
Use this logic flow to standardize your experimental runs and eliminate batch effects.
Caption: Decision tree for isolating variables in 5-IAI behavioral assays.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use DMSO to dissolve 5-IAI? A: Avoid if possible. While 5-IAI is soluble in DMSO, DMSO itself can modulate membrane permeability and has mild intrinsic behavioral effects in high volumes.[1] Saline (0.9% NaCl) is the gold standard vehicle.[1] If solubility is an issue (rare for salts), warm the saline to 37°C or use a minimal amount of Tween-80 (<1%).[1]
Q: How does 5-IAI compare to MDAI in drug discrimination? A: Both substitute for MDMA.[1] However, 5-IAI has a higher affinity for 5-HT2A receptors compared to MDAI.[1] This means 5-IAI may produce more "hallucinogen-like" cues (e.g., head twitch response in mice) than MDAI, which is a purer SSRA.[1] If your study requires a "pure" serotonin release control without psychedelic side-effects, MDAI might be the superior choice, despite 5-IAI's popularity.[1]
Q: What is the washout period for repeated dosing? A: Although 5-IAI is "non-neurotoxic," it causes transient downregulation of SERT and receptor desensitization.[1]
-
Minimum Washout: 7 days for behavioral recovery.[1]
-
Recommended Washout: 14 days to ensure receptor density normalization.[1]
References
-
Simmler, L. D., et al. (2014).[1][7] Pharmacological characterization of novel psychoactive substances (NPS).[1] British Journal of Pharmacology.[1] Link[1]
-
Coppola, M., & Mondola, R. (2013).[1][7] 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects.[1][8] Toxicology Letters.[1] Link
-
Halberstadt, A. L., et al. (2022).[1] Effects of a psychedelic 5-HT2A receptor agonist on anxiety-related behavior and fear processing in mice.[1][9] Neuropsychopharmacology.[1][4] Link[1]
Sources
- 1. 5-HT Receptors and Temperature Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pulsus.com [pulsus.com]
- 4. Entactogen - Wikipedia [en.wikipedia.org]
- 5. Behavioral, Hormonal, and Serotonergic Responses to Different Restricted Feeding Schedules in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Serotonergic System and Its Role in Thermoregulation [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of a psychedelic 5-HT2A receptor agonist on anxiety-related behavior and fear processing in mice - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing concentration of 5-IAI for monoamine release assays
Technical Support Center: Monoamine Release Assay Optimization Subject: 5-Iodo-2-aminoindane (5-IAI) Ticket ID: #5IAI-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Neuropharmacology Division
Overview: The 5-IAI Profile
Welcome to the technical guide for 5-IAI. Unlike its amphetamine cousins (PIA, PCA), 5-IAI is a rigid analogue designed to retain serotonergic releasing properties while minimizing neurotoxicity.
Critical Distinction: In monoamine release assays, your primary optimization goal is distinguishing transporter-mediated release from simple uptake inhibition . 5-IAI acts as a substrate-type releaser at the Serotonin Transporter (SERT), meaning it must be transported into the terminal to trigger the efflux of serotonin (5-HT).
Module 1: Concentration Optimization (The "Golden Window")
Q: What is the optimal concentration range to determine
A: You should target a logarithmic concentration range centered around the compound's uptake inhibition constant (
The Logic: 5-IAI is approximately 75% as potent as p-chloroamphetamine (PCA) at SERT.[1][2]
-
Low Range (< 100 nM): Primarily acts as a reuptake inhibitor; insufficient intracellular accumulation to reverse the transporter.
-
Mid Range (100 nM – 10
M): The "Releasing Window." Intracellular concentration reaches the threshold to trigger VMAT2 depletion and SERT reversal. -
High Range (> 10
M): Loss of selectivity. At these levels, 5-IAI may begin to affect Dopamine (DAT) and Norepinephrine (NET) transporters, or cause non-specific membrane disruption.
Data Reference Table: 5-IAI Potency Benchmarks Use these values to calibrate your dose-response curves.
| Parameter | Assay Target | Approximate Value | Reference |
| SERT (Rat Synaptosomes) | ~241 nM | [1] | |
| DAT (Rat Synaptosomes) | > 10,000 nM (Weak) | [1] | |
| SERT | ~200 - 400 nM | [Extrapolated from 1] | |
| Selectivity Ratio | SERT vs. DAT | > 40-fold selective | [1] |
Module 2: Experimental Execution & Troubleshooting
Q: How do I distinguish between 5-IAI acting as a blocker vs. a releaser?
A: This is the most common error in data interpretation. A simple uptake assay cannot distinguish them. You must use a Pre-loading Protocol .
Protocol Logic:
-
Blocker (e.g., Fluoxetine): Prevents radioligand from entering. If you pre-load cells with
and then add Fluoxetine, very little leaves the cell (efflux is low). -
Releaser (e.g., 5-IAI): Enters the cell via SERT, displaces vesicular pools, and reverses SERT. If you pre-load and then add 5-IAI, you will see a massive spike in extracellular
.
Visualizing the Mechanism (SERT Reversal) The following diagram illustrates the specific pathway you are activating with 5-IAI.
Caption: Mechanism of 5-IAI induced monoamine release. Note that 5-IAI acts as a substrate to enter the cytosol before triggering SERT reversal.
Q: My background efflux (basal release) is too high. How do I fix this?
A: High basal release masks the effect of the drug. Check these three variables immediately:
-
Calcium (
) Presence:-
Issue: Spontaneous exocytosis.
-
Fix: Ensure your release buffer is Calcium-Free if you want to measure transporter-mediated release strictly. However, physiological Krebs-Ringer usually contains
. If basal is high, lower the temperature.
-
-
Temperature:
-
Issue:
promotes high metabolic activity and spontaneous leakage. -
Fix: Run the assay at
(Room Temp) . SERT reversal still occurs efficiently at , but vesicular leakage is significantly reduced.
-
-
Ascorbic Acid:
-
Issue: Oxidation of 5-HT.
-
Fix: Ensure your buffer contains 0.1 mM Ascorbic Acid or Paragyline (MAO inhibitor) to prevent degradation of the radioligand, which can be mistaken for "release."
-
Module 3: Validated Assay Workflow
To ensure reproducibility, follow this standardized synaptosomal release workflow.
Reagents:
-
Buffer: Krebs-Henseleit (pH 7.4) saturated with
. -
Radioligand:
(Specific Activity ~20-30 Ci/mmol). -
Stop Solution: Ice-cold saline or buffer.
Step-by-Step Protocol Visualization:
Caption: Standardized Synaptosomal Monoamine Release Workflow. The wash step (L2) is the critical control point for signal-to-noise ratio.
References
-
Nichols, D. E., Johnson, M. P., & Oberlender, R. (1991).[1] 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine.[1][3] Pharmacology Biochemistry and Behavior, 38(1), 135-139.[1] Source:
-
Simmler, L. D., et al. (2014).[4] Monoamine transporter activity and cytotoxicity of new psychoactive substances: The "bath salts" and "aminoindanes". Biochemical Pharmacology. Source:
-
Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. Source:
Sources
Troubleshooting unexpected side effects of 5-IAI in animal studies
Senior Application Scientist Desk
Subject: Troubleshooting unexpected physiological and behavioral side effects of 5-Iodo-2-aminoindane (5-IAI) in rodent models. Ticket ID: 5IAI-TECH-001 Status: Open
Executive Summary
5-IAI is a rigid analogue of p-iodoamphetamine (PIA) designed to function as a non-neurotoxic selective serotonin releasing agent (SSRA).[1] Unlike its amphetamine cousins (PCA, MDMA), 5-IAI is theoretically distinct because it lacks the long-term serotonergic neurotoxicity associated with oxidative stress and metabolite formation.
However, "non-neurotoxic" does not mean "inert." We frequently receive reports of experimental failure due to ambient temperature dysregulation , acute serotonin syndrome , and misinterpretation of acute depletion vs. terminal degeneration .
This guide addresses these specific failure points.
Module 1: Physiological Anomalies (Thermoregulation)
User Query: "My rats are exhibiting severe hyperthermia and mortality at doses that were reported safe in literature (20-40 mg/kg). Why is the survival rate inconsistent?"
Diagnosis: Ambient Temperature (Ta) Interference. Root Cause: Like MDMA, 5-IAI disrupts central thermoregulatory mechanisms.[2] The drug transforms the animal from a homeotherm to a poikilotherm (cold-blooded-like state). The toxicity of 5-IAI is exponentially dependent on the ambient temperature of your vivarium.
Troubleshooting Protocol
| Parameter | Critical Threshold | Mechanism of Failure |
| Ambient Temp (Ta) | > 26°C | High Risk: At this temp, 5-IAI causes uncompensated hyperthermia, leading to rhabdomyolysis and mortality. |
| Ambient Temp (Ta) | 20°C - 22°C | Protective: Rats may exhibit hypothermia or stable temp. Neurotoxicity markers are often masked here. |
| Social Housing | > 1 animal/cage | Aggregation Toxicity: "Huddling" behavior prevents heat dissipation, artificially spiking core temp even if room temp is low. |
Corrective Action Plan:
-
Isolate Subjects: Single-house animals 2 hours pre-dosing.
-
Lock Vivariums: Ensure Ta is strictly maintained at 22°C ± 1°C .
-
Active Monitoring: Do not rely on rectal probes alone (stress induces hyperthermia). Use implanted telemetry if possible.
Visualizing the Thermoregulatory Feedback Loop:
Caption: 5-IAI induces peripheral vasoconstriction. If ambient temperature (Ta) is high, heat cannot escape, leading to a fatal feedback loop.
Module 2: Neurotoxicity Verification (The "Ghost" Depletion)
User Query: "I ran HPLC on brain tissue 24 hours post-dose, and 5-HT levels are down 40%. I thought 5-IAI was non-neurotoxic?"
Diagnosis: Misinterpretation of Acute Release vs. Terminal Degeneration. Root Cause: You are measuring the pharmacological effect (emptying the vesicular pool), not the toxicological effect (destruction of the axon terminal).
Differentiation Guide
| Marker | 24-Hour Post-Dose | 7-14 Days Post-Dose | Interpretation |
| 5-HT (Serotonin) | Depleted (~40-60%) | Normal / Near Baseline | Acute Release: The neuron is intact; it just needs time to resynthesize 5-HT. |
| 5-HIAA | Depleted | Normal | Metabolic Flush: 5-HT was released and metabolized; levels recover. |
| SERT Density | Normal | Normal | Structural Integrity: The transporter sites are still present, proving the terminal is alive. |
The "False Positive" Trap: If you sacrifice animals too early (< 7 days), you cannot distinguish between a "tired" neuron and a "dead" one.
Validation Protocol (SERT Binding Assay):
-
Ligand: Use [³H]Paroxetine or [³H]Citalopram.
-
Timing: Sacrifice animals minimum 14 days post-treatment.
-
Control: Run a positive control group with p-chloroamphetamine (PCA) or MDMA (high dose) to verify your assay can detect true neurotoxicity.
Module 3: Unexpected Behavioral Profiles
User Query: "The animals are displaying head-twitching and backward walking. Is this a seizure?"
Diagnosis: 5-HT2A Receptor Activation (Hallucinogenic-like activity).[3][4] Root Cause: While 5-IAI is an SSRA, it possesses affinity for the 5-HT2A receptor.[4] The "Head Twitch Response" (HTR) is the behavioral proxy for hallucinogenic activity in rodents.[5]
FAQ: Is this Serotonin Syndrome?
-
Serotonin Syndrome: Characterized by forepaw treading, flat body posture, Straub tail (rigid tail), and hyperthermia.
-
5-HT2A Activation: Characterized by paroxysmal head shakes (twitches).
Decision Matrix:
-
If Head Twitching: This is expected off-target binding. It is generally benign unless frequency is excessive.
-
If Straub Tail + Hyperthermia: This is Serotonin Syndrome.
-
Immediate Action: Administer Ketanserin (5-HT2A antagonist) or cooling measures.
-
Note: 5-HT2A antagonists will block the HTR but may not fully reverse the hyperthermia induced by the releasing agent mechanism.
-
Module 4: Cardiovascular Safety (The Hidden Danger)
User Query: "We are seeing cardiac hypertrophy in chronic dosing studies."
Diagnosis: 5-HT2B Agonism (Valvulopathy Risk).[6][7] Root Cause: Aminoindanes (including 5-IAI and MDAI) often exhibit affinity for the 5-HT2B receptor. Chronic activation of 5-HT2B on cardiac valvular interstitial cells leads to mitogenesis (proliferation) and fibrosis.
Risk Assessment Visualization:
Caption: 5-IAI primarily targets SERT, but off-target 5-HT2B activation drives cardiac fibrosis risks in chronic studies.
References
-
Nichols, D. E., et al. (1991). 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine.[1] Pharmacology Biochemistry and Behavior.[1]
- Core Citation: Establishes the non-neurotoxic profile of 5-IAI compared to PIA and PCA.
-
Coppola, M., & Mondola, R. (2013).[4] 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects.[4] Toxicology Letters.
- Core Citation: Reviews the pharmacological profile and toxicological risks, including serotonin syndrome.
-
Green, A. R., et al. (2004). The role of 5-HT in the impairment of thermoregulation observed in rats administered MDMA ('ecstasy') when housed at high ambient temperature.[2][8] Psychopharmacology.[3][5][9]
- Core Citation: Establishes the critical link between ambient temperature and mortality in serotonin-releasing agents.
-
Simmler, L. D., et al. (2014).[4] Pharmacological characterization of novel psychoactive substances of the 2-aminoindan, 2-aminotetralin, and 2-phenylmorpholine classes. Biochemical Pharmacology.
Sources
- 1. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of 5-HT in the impairment of thermoregulation observed in rats administered MDMA ('ecstasy') when housed at high ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]
- 6. Development of homogeneous high-affinity agonist binding assays for 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
- 8. Studies on the effect of MDMA ('ecstasy') on the body temperature of rats housed at different ambient room temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT1A and 5-HT2B receptor interaction and co-clustering regulate serotonergic neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-IAI Hydrochloride Purification
This guide serves as a technical resource for researchers and analytical chemists working with 5-IAI (5-Iodo-2-aminoindane) Hydrochloride . It focuses on the purification and characterization required to ensure data integrity in neuropharmacological and toxicological studies.
Part 1: Executive Summary & Core Challenges
5-IAI is a rigid analogue of p-iodoamphetamine (PIA) and an isomer of 5-iodo-1-aminoindane. In research settings, it is primarily used to map serotonin transporter (SERT) topography and evaluate non-neurotoxic serotonergic releasing agents.
The Critical Purity Threshold:
In comparative neurotoxicity studies (e.g., distinguishing 5-IAI from the neurotoxic p-chloroamphetamine), even trace amounts of regioisomers (4-iodo-2-aminoindane) or di-iodo contaminants can skew binding affinity (
Part 2: Troubleshooting Guide (Q&A)
Category 1: Regioisomer Contamination
Q: My LC-MS shows a split peak with identical mass (m/z 260). How do I confirm if this is the 4-iodo impurity?
A: Direct iodination of 2-aminoindane (or its trifluoroacetyl-protected precursor) favors the 5-position due to steric hindrance at the 4-position (the
-
Diagnosis: Use
H NMR (400 MHz+).[1]-
5-IAI (Symmetric substitution pattern): Look for the aromatic region. The 5-iodo substitution leaves protons at C4, C6, and C7. You will see a distinct pattern (often two doublets and a singlet or a specific splitting depending on resolution).
-
4-IAI (Asymmetric): This breaks the symmetry more drastically and shifts the aliphatic protons on the cyclopentane ring differently due to the proximity of the large iodine atom to the bridgehead.
-
-
Resolution: The 4-iodo isomer is more soluble in ethanol than the 5-iodo isomer. Repeated recrystallization from anhydrous ethanol/diethyl ether (1:3) is the standard protocol to enrich the 5-isomer.
Category 2: Discoloration & Stability
Q: The synthesized HCl salt is turning yellow/brown upon storage. Is it degrading?
A: Yes. Aryl iodides are light-sensitive. The yellowing indicates the liberation of free iodine (
-
Immediate Fix: Wash the crude solid with cold, anhydrous diethyl ether to remove surface iodine.
-
Root Cause Prevention:
-
Acid Excess: Ensure no excess oxidizing acids (like periodic acid, if used in iodination) remain before salt formation.
-
Storage: Store under argon at -20°C in amber vials.
-
Salt Choice: The Hydrochloride (HCl) salt is stable, but excess HCl gas trapped in the crystal lattice can accelerate acid-catalyzed deiodination. Dry the salt under high vacuum (0.1 mmHg) at 40°C for 24 hours to remove trapped volatiles.
-
Category 3: Crystallization Issues
Q: My product oils out instead of crystallizing during the HCl gas addition. A: This "oiling out" suggests the presence of residual reaction solvents (often toluene or DCM) or water.
-
Protocol Adjustment:
-
Dissolve the free base in a minimal amount of dry isopropanol (IPA) .
-
Add concentrated aqueous HCl (37%) dropwise only until pH 4-5 is reached (do not over-acidify).
-
Alternatively, use 2M HCl in diethyl ether . Add dropwise with vigorous stirring. If oiling occurs, scratch the flask walls with a glass rod and cool to -20°C.
-
Part 3: Validated Purification Protocols
Protocol A: Recrystallization of 5-IAI HCl
Target: Removal of 4-iodo isomer and occlusion impurities.
-
Dissolution: Place 1.0 g of crude 5-IAI HCl in a 50 mL Erlenmeyer flask. Add boiling anhydrous ethanol dropwise.
-
Note: Use the minimum volume required to dissolve the solid (approx. 10-15 mL).
-
-
Filtration: If insoluble particles (inorganic salts) remain, filter hot through a sintered glass funnel.
-
Precipitation: Remove from heat. Add warm diethyl ether (approx. 5-10 mL) until the solution becomes slightly turbid.
-
Crystallization: Cap the flask and let it stand at room temperature for 2 hours, then move to a refrigerator (4°C) overnight.
-
Critical Step: Slow cooling promotes the growth of pure crystals, excluding the more soluble 4-iodo isomer.
-
-
Collection: Filter the white needles via vacuum filtration. Wash with cold ether (
mL). -
Drying: Dry in a vacuum desiccator over
for 24 hours.-
Target Melting Point: 299–301°C (Decomposition) [1].
-
Protocol B: HPLC Purity Assessment
Target: Quantify purity >98.5%.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 150 x 4.6 mm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm and 254 nm |
| Retention | 5-IAI typically elutes later than unsubstituted 2-aminoindane due to the lipophilic iodine. |
Part 4: Process Visualization
Workflow 1: Impurity Genesis & Control
This diagram illustrates where the critical impurities arise during the electrophilic substitution process.
Figure 1: Reaction pathway highlighting the divergence of regioisomers during the iodination step and their subsequent separation via fractional crystallization.
Part 5: References
-
SWGDrug. (2013). Monograph: 5-Iodo-2-aminoindan. Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]
-
Nichols, D. E., Johnson, M. P., & Oberlender, R. (1991).[2] 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine.[2] Pharmacology Biochemistry and Behavior, 38(1), 135-139.[2] Retrieved from [Link]
-
Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances. British Journal of Pharmacology, 171(20). Retrieved from [Link]
Sources
Dealing with receptor desensitization after repeated 5-IAI administration
Topic: Managing Receptor Desensitization & Signal Loss in 5-IAI Administration
Diagnostic Workflow: Is it Desensitization or Depletion?
User Issue: "I am observing diminishing returns in neurotransmitter release or behavioral response after repeated 5-IAI (5-Iodo-2-aminoindane) administration."
Senior Scientist Analysis: Before altering your protocol, you must distinguish between Vesicular Depletion (acute loss of substrate) and Receptor/Transporter Desensitization (adaptive downregulation). 5-IAI acts primarily as a non-neurotoxic serotonin releasing agent (SSRA) by serving as a substrate for the Serotonin Transporter (SERT), effectively reversing its direction.
Use the following diagnostic matrix to identify your issue:
| Feature | Vesicular Depletion (Tachyphylaxis) | Receptor/Transporter Desensitization |
| Onset | Rapid (Minutes to Hours post-dose) | Gradual (Days to Weeks of chronic exposure) |
| Mechanism | VMAT2 vesicles emptied of 5-HT; cytosolic pool exhausted. | SERT internalization (endocytosis) or 5-HT receptor phosphorylation. |
| Recovery | Fast (24–48 hours with precursor availability). | Slow (5–14 days for protein resynthesis/trafficking). |
| Test | Administer 5-HTP (precursor). If signal returns, it was depletion. | Administer 5-HTP or direct agonist. If signal remains low, it is desensitization. |
Mechanistic Insight: The Desensitization Pathway[1]
The "Why" Behind the Signal Loss: Repeated exposure to monoamine releasing agents like 5-IAI triggers a negative feedback loop. High synaptic serotonin concentrations activate Protein Kinase C (PKC) and p38 MAPK pathways. These kinases phosphorylate the SERT proteins, tagging them for internalization (endocytosis). Once internalized, SERT cannot transport 5-IAI into the neuron, and the drug loses its efficacy.
Pathway Visualization
The following diagram illustrates the transition from active transport to desensitization.
Figure 1: Mechanism of SERT downregulation following chronic 5-IAI exposure. High synaptic 5-HT triggers PKC-mediated phosphorylation, moving SERT from the membrane to intracellular vesicles.
Experimental Protocols: Recovery & Optimization
Protocol A: The "Washout" Standard (In Vivo)
If you suspect receptor downregulation (verified via the Diagnostic Matrix), you must implement a strict washout period. 5-IAI has a relatively short half-life, but the proteomic recovery of SERT takes longer.
| Parameter | Acute Recovery (Depletion) | Chronic Recovery (Desensitization) |
| Wait Time | 48 Hours | 7 – 14 Days |
| Dietary Support | Tryptophan-rich diet | Standard diet |
| Intervention | None | Cessation of all serotonergic agents |
Step-by-Step Washout Procedure:
-
Immediate Cessation: Halt all 5-IAI administration.
-
Half-Life Clearance: Allow 5x plasma half-lives (approx. 24 hours) for the drug to clear systemically.
-
Receptor Resynthesis: Wait 7 days minimum. In rat models, SERT density in the cortex requires ~7 days to normalize after chronic releaser exposure.
-
Verification: Run a baseline response test with a low dose (0.5x ED50). If response is <80% of baseline, extend washout to 14 days.
Protocol B: Preventing Desensitization (Dosing Strategy)
To maintain data integrity during longitudinal studies, avoid "binge" dosing patterns which accelerate internalization.
-
Inter-Dose Interval: Minimum 72 hours between administrations in chronic studies.
-
Dosage Cap: Do not exceed 10 mg/kg (rat, s.c.) per session unless studying neurotoxicity specifically.
-
Rotation: If testing general monoamine release, rotate with a pure DRI (Dopamine Reuptake Inhibitor) to allow serotonergic recovery, though this introduces confounding variables.
Frequently Asked Questions (FAQ)
Q: Can I use 5-HTP to reverse desensitization immediately? A: No. 5-HTP replenishes vesicular serotonin (treating depletion), but it does not fix downregulated transporters or receptors. In fact, adding high doses of 5-HTP during a desensitized state may exacerbate the issue by maintaining high synaptic serotonin levels, further driving the PKC feedback loop shown in Figure 1.
Q: Does 5-IAI cause neurotoxicity like PCA (p-chloroamphetamine)? A: Current literature suggests 5-IAI is a non-neurotoxic analogue, similar to MDAI. Unlike PCA, it does not appear to cause long-term serotonergic axotomy (destruction of nerve terminals). However, functional tolerance (desensitization) mimics neurotoxicity data in the short term due to reduced binding sites.
Q: My in vitro (HEK293-SERT) cells stopped responding after 2 hours. Why? A: This is likely acute internalization . In cell culture, high concentrations of releasers can trigger rapid endocytosis of surface proteins.
-
Fix: Wash cells with buffer, incubate in drug-free media for 1-2 hours to allow recycling of SERT to the membrane, then re-challenge.
References
-
Coppola, M., & Mondola, R. (2013). 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects.[1][2] Toxicology Letters, 218(1), 24-29.[1] Link
-
Nichols, D. E., et al. (1991). 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine.[2] Pharmacology Biochemistry and Behavior, 38(1), 135-139. Link
-
Simmler, L. D., et al. (2014).[3][4] Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. Link
-
Blakely, R. D., et al. (2005). Regulation of Monoamine Transporters: Role of Transporter Phosphorylation. Pharmacology & Therapeutics, 111(3). (Contextual grounding for SERT phosphorylation mechanism). Link
Sources
- 1. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of 5-IAI stock solutions for long-term use
Technical Support Center: 5-IAI Stock Solution Stability Guide
Topic: Enhancing the stability of 5-IAI (5-Iodo-2-aminoindane) stock solutions for long-term use. Audience: Researchers, Pharmacologists, and Analytical Chemists. Last Updated: February 2, 2026[1]
Executive Summary
5-IAI (5-Iodo-2-aminoindane) presents unique stability challenges compared to its non-halogenated analogues (e.g., 2-AI or MDAI). The presence of the carbon-iodine (C–I) bond creates a specific vulnerability to photolytic cleavage, while the rigid aminoindane scaffold impacts solubility profiles. This guide provides a self-validating protocol to maximize the shelf-life and experimental reproducibility of 5-IAI stock solutions.
Part 1: Critical Physicochemical Properties
Before preparing your stock, you must align your protocol with the specific limitations of the 5-IAI molecule.
| Property | Specification | Implication for Handling |
| Chemical Name | 5-Iodo-2,3-dihydro-1H-inden-2-amine | Target: Serotonin/Dopamine Transporters |
| Molecular Weight | ~259.09 g/mol (Free Base)~295.55 g/mol (HCl Salt) | Use HCl salt MW for calculation if using the hydrochloride form (most common). |
| Bond Dissociation Energy | C–I Bond: ~240 kJ/mol | High Risk: Weakest bond in the molecule. Highly susceptible to UV/Visible light homolysis. |
| Solubility (DMSO) | Limit: ~0.5 mg/mL (Cayman Data) to ~40 mg/mL (TargetMol) | Critical Warning: Solubility varies drastically by batch/salt form. Do not attempt a standard 100 mM stock immediately. |
| Appearance | White to off-white crystalline solid | QC Flag: Yellow/Brown discoloration indicates free iodine release (degradation). |
Part 2: Preparation & Solubility Protocol
Q: What is the optimal solvent and concentration for a 5-IAI stock solution?
A: Unlike standard amine salts which easily dissolve at 100 mM, 5-IAI HCl has reported solubility limits as low as 0.5 mg/mL (~1.7 mM) in pure DMSO from some primary manufacturers [1, 2]. Attempting high-concentration stocks risks "silent precipitation," where micro-crystals form upon freezing, leading to inconsistent dosing.
Recommended Protocol: The "Step-Up" Dissolution Method
Purpose: To safely solubilize 5-IAI without wasting material or creating unstable supersaturated solutions.
Materials:
-
5-IAI Hydrochloride (Solid)
-
Anhydrous DMSO (Dimethyl Sulfoxide), PCR-grade
-
Amber glass vials (Borosilicate)
-
Argon or Nitrogen gas (optional but recommended)
Workflow Diagram (Graphviz):
Caption: Step-wise dissolution workflow to prevent supersaturation and precipitation of 5-IAI.
Protocol Steps:
-
Calculate: Aim for a conservative stock concentration of 5 mM initially.
-
Example: To make 1 mL of 5 mM stock, weigh ~1.48 mg of 5-IAI HCl.
-
-
Dissolve: Add the DMSO. Vortex vigorously for 60 seconds.
-
Troubleshooting: If particles remain, sonicate in a water bath (ambient temp) for 5 minutes.
-
-
Verify: Hold the vial up to a light source. The solution must be perfectly clear. If cloudy, dilute further (e.g., to 2.5 mM).
-
Aliquot: Divide into single-use aliquots (e.g., 50 µL) in amber tubes.
-
Why? Repeated freeze-thaw cycles induce condensation, which can facilitate hydrolysis and crystallization.
-
Part 3: Stability & Storage (The "Why" and "How")
Q: Why did my 5-IAI stock turn yellow?
A: Yellowing is the hallmark of deiodination . The Carbon-Iodine bond is photosensitive. Exposure to light causes homolytic cleavage, releasing iodine radicals (
Degradation Pathway Visualization:
Caption: Photolytic degradation mechanism of 5-IAI leading to iodine liberation and discoloration.
Storage Rules:
-
Light Protection (Non-Negotiable):
-
Use Amber borosilicate glass vials.
-
Wrap vials in aluminum foil for an extra layer of protection, especially if stored in a shared freezer with frequent door openings (light exposure).
-
-
Temperature:
-
Solid Powder: -20°C (Stable for years if desiccated).
-
DMSO Stock: -80°C is preferred to halt all kinetic degradation. -20°C is acceptable for <3 months.
-
-
Hygroscopy:
-
Allow the vial to equilibrate to room temperature before opening . Opening a cold vial condenses atmospheric moisture inside, which degrades the salt form.
-
Part 4: Troubleshooting & FAQs
Q: Can I use water or saline for the stock solution? A: Not recommended for storage. While the HCl salt is water-soluble, aqueous solutions of iodinated compounds are less stable than DMSO solutions due to faster hydrolysis and oxidation rates.
-
Best Practice: Make the high-concentration stock in DMSO. Dilute into saline/water (working solution) immediately before the experiment.
Q: I see a precipitate after thawing my DMSO stock. Is it ruined? A: Not necessarily. DMSO has a high freezing point (18.5°C). The "precipitate" might be frozen DMSO crystals or the drug crashing out due to the temperature drop.
-
Fix: Warm the vial to 37°C for 5 minutes and vortex. If it redissolves completely and is colorless, it is safe to use. If a yellow tint or persistent solid remains, discard it.
Q: How do I verify the concentration if I suspect degradation? A: Use UV-Vis spectroscopy.
-
Method: Dilute a small aliquot in water.[2][3] Scan from 200–400 nm.
-
Check: 5-IAI has characteristic absorption peaks (aromatic ring). The appearance of a new broad band >350 nm often indicates free iodine or oxidized byproducts.
References
-
European Medicines Agency (EMA). (2015). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health (NIH). (2013). 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology. PubMed. Retrieved February 2, 2026, from [Link]
Sources
Technical Support Center: 5-IAI Analytical Calibration & Troubleshooting
Introduction: The "Isobaric Trap" and Precision
Welcome to the Technical Support Center. As researchers, you are likely investigating 5-IAI for its neuropharmacological profile or its presence in forensic toxicology samples.
The Critical Challenge: 5-IAI (5-iodo-2-aminoindane) presents a unique analytical challenge: isobaric interference . It shares a molecular weight and similar fragmentation patterns with positional isomers (e.g., 4-IAI, 6-IAI). Furthermore, as a primary amine, it suffers from significant peak tailing on standard silica-based columns due to secondary silanol interactions.
This guide moves beyond basic "cookbook" instructions. We focus on the causality of instrument behavior to ensure your data holds up to peer review and forensic scrutiny.
Module A: LC-MS/MS Configuration (The Gold Standard)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for biological matrices (plasma, urine) due to its sensitivity and lack of derivatization requirements.
The Physicochemical Setup
-
Target Analyte: 5-IAI
-
Precursor Ion [M+H]+: m/z 260.0
-
Key Fragment Ions: m/z 133.1 (Loss of Iodine, characteristic indanyl cation), m/z 117.1.
Column Selection Logic
Do not use a standard C18 column without end-capping.
-
Recommendation: Biphenyl or Phenyl-Hexyl stationary phase.
-
Why? The iodine atom on the indane ring creates a specific electron density that interacts favorably with the pi-electrons of a phenyl-based column. This provides superior selectivity (separation from isomers) compared to the hydrophobic-only interaction of a C18 chain.
Mobile Phase Chemistry
-
Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Phase B: Acetonitrile + 0.1% Formic Acid.
-
The "Why": The formic acid ensures the amine is fully protonated (
), stabilizing the [M+H]+ precursor. Ammonium formate buffers against pH shifts in the urine/plasma matrix that could cause retention time drift.
Workflow Visualization
Figure 1: Critical path for LC-MS/MS analysis of 5-IAI, prioritizing separation chemistry.
Module B: GC-MS & Derivatization (The Confirmation)
While LC-MS/MS is faster, GC-MS is often used for solid drug seizures. However, you cannot inject 5-IAI directly without compromising accuracy.
The Derivatization Mandate
Direct injection of 5-IAI leads to broad, tailing peaks because the free amine group adsorbs to active sites in the injection liner and column.
-
Protocol: Acylation using PFPA (Pentafluoropropionic anhydride) or HFBA (Heptafluorobutyric anhydride) .
-
Mechanism: Replaces the active hydrogen on the amine with a perfluoroacyl group. This reduces polarity, increases volatility, and improves peak symmetry.
GC-MS Parameters
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensure rapid volatilization without thermal degradation. |
| Column | Rxi-5Sil MS (30m) | Low-bleed phase essential for trace analysis. |
| Carrier Gas | Helium (1 mL/min) | Standard flow for optimal van Deemter efficiency. |
| Ionization | EI (70 eV) | Standardizes fragmentation for library matching. |
Module C: Calibration & Troubleshooting (FAQs)
This section addresses specific tickets we frequently receive at the support center.
Q1: My calibration curve is non-linear at high concentrations (quadratic fit required). Why?
Diagnosis: Detector Saturation or Dimerization. The Fix:
-
Check the Range: 5-IAI ionizes efficiently. Your high standard (e.g., 1000 ng/mL) might be saturating the detector. Dilute your curve range to 5–500 ng/mL.
-
Weighting: Apply a
or weighting factor. In trace analysis, variance increases with concentration (heteroscedasticity). Unweighted regression biases the curve toward high standards, ruining low-end accuracy.
Q2: I see "Ghost Peaks" in my blank samples after a high concentration injection.
Diagnosis: Carryover. The Fix:
-
Needle Wash: Ensure your autosampler wash solution contains strong organic solvent (e.g., 50:25:25 Isopropanol:Acetonitrile:Acetone) with 0.1% Formic Acid. The acid helps solubilize the amine from the needle surface.
-
Column Flush: Add a "sawtooth" wash step at the end of your LC gradient (ramp to 95% B, hold 1 min, drop to 10% B, repeat).
Q3: How do I distinguish 5-IAI from 6-IAI?
Diagnosis: Isomeric co-elution. The Fix:
-
LC-MS: These isomers may co-elute on C18. Switch to a Biphenyl column . The slight difference in the iodine position alters the pi-pi interaction strength with the stationary phase, often resolving the peaks.
-
GC-MS: Derivatization is mandatory here. The perfluoroacyl derivatives of positional isomers often have distinct retention indices (RI).
Troubleshooting Logic Tree
Figure 2: Diagnostic decision tree for common 5-IAI calibration failures.
References
-
Gallidabino, B., et al. (2013). "5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects." Human Psychopharmacology: Clinical and Experimental. Link
-
Tomonaga, M., et al. (2024). "Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine..."[1] Forensic Toxicology. Link
- Kavanagh, P., et al. (2012). "The analysis of aminoindanes by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry." Drug Testing and Analysis.
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "Recommendations, Version 8.0." (Standard for validation requirements). Link
Sources
Validation & Comparative
Comparing the neurotoxicity of 5-IAI and p-iodoamphetamine (PIA)
[1][2][3]
Executive Summary
This guide provides a technical comparison between p-iodoamphetamine (PIA) , a halogenated amphetamine with known neurotoxic properties, and 5-iodo-2-aminoindane (5-IAI) , its rigid analogue designed to retain serotonergic releasing properties while attenuating neurotoxicity.[1][2][3]
The Verdict: Experimental data confirms that 5-IAI is significantly less neurotoxic than PIA.[1][2] While PIA induces long-term depletion of serotonin (5-HT) and reduction of transporter (SERT) density similar to p-chloroamphetamine (PCA), 5-IAI demonstrates a "safety by rigidity" profile, causing minimal to no long-term serotonergic deficits at behaviorally active doses.[1][2]
Chemical & Pharmacological Profile
To understand the divergence in toxicity, we must first establish the structural and functional relationship between these two compounds. 5-IAI is essentially PIA locked into a rigid conformation by an ethylene bridge.
Structural Comparison
-
PIA (p-iodoamphetamine): Flexible alkyl chain. This flexibility allows the molecule to adopt multiple conformations, some of which may facilitate interaction with metabolic enzymes or transporter states associated with neurotoxicity.
-
5-IAI (5-iodo-2-aminoindane): Rigid indane ring system.[1][2][4][5][6] The restricted rotation prevents the molecule from adopting the specific conformation required for the neurotoxic mechanism (likely oxidative stress induction or formation of toxic metabolites), while retaining the pharmacophore for serotonin release.
Pharmacological Data (Rat Synaptosomes)
Data synthesized from Nichols et al. (1991) and related structure-activity relationship (SAR) studies.
| Parameter | p-Iodoamphetamine (PIA) | 5-Iodo-2-aminoindane (5-IAI) |
| Drug Class | Halogenated Amphetamine | Aminoindane |
| Primary Mechanism | 5-HT Releasing Agent / Reuptake Inhibitor | Selective 5-HT Releasing Agent (SSRA) |
| [3H]-5-HT Uptake Inhibition | High Potency (Twice as potent as PCA) | Moderate Potency (~75% as potent as PCA) |
| Drug Discrimination (MDMA) | Full Substitution | Full Substitution |
| Neurotoxicity Potential | High (Significant 5-HT depletion) | Low/Negligible (Minimal depletion) |
Neurotoxicity Assessment: The Evidence
The following section details the specific neurotoxic outcomes observed in comparative studies. The "Gold Standard" for assessing amphetamine neurotoxicity is the measurement of long-term depletion of 5-HT and the reduction of SERT binding sites (a marker of terminal integrity) one week post-administration.
A. Serotonin Depletion (Cortical 5-HT & 5-HIAA)[1][2]
-
PIA: A single dose of 40 mg/kg results in a ~40% reduction in cortical 5-HT and 5-HIAA levels after one week.[1][2] This mirrors the toxicity of p-chloroamphetamine (PCA), albeit with slightly lower severity (PCA typically causes >70% depletion).[2]
-
5-IAI: At the same 40 mg/kg dose, 5-IAI causes no statistically significant decrease in 5-HT levels in the cortex.[1][2] A minor (~15%) decrease in 5-HIAA was observed but is often considered non-toxicological variance compared to the massive deficits seen with PIA.
B. Transporter Density ([3H]-Paroxetine Binding)
Reduction in radioligand binding to the serotonin transporter (SERT) indicates physical degeneration of the axon terminal.
-
PIA: Significant reduction in B_max (number of uptake sites), confirming terminal degeneration.
-
5-IAI: Slight reduction observed at high doses, but significantly attenuated compared to PIA.[1][2] In hippocampal tissue, 5-IAI showed almost complete preservation of SERT density.
C. Mechanistic Divergence
Why is the rigid analogue safer?
-
Metabolic Stability: The indane ring prevents alpha-carbon oxidation and alters the metabolic route, potentially bypassing the formation of toxic quinone-like metabolites that generate reactive oxygen species (ROS).
-
Transporter Interaction: While both drugs enter the neuron via SERT, PIA likely induces a prolonged efflux or interacts with the vesicular monoamine transporter (VMAT2) in a way that collapses the pH gradient and increases cytosolic dopamine oxidation. 5-IAI's rigid structure may limit this specific "toxic" interaction while still facilitating 5-HT release.
Visualizing the Toxicity Pathways
The following diagram illustrates the structural relationship and the divergent pathways leading to either neurotoxicity (PIA) or safe release (5-IAI).
Caption: Divergent pathways of flexible (PIA) vs. rigid (5-IAI) analogues. Rigidity prevents the oxidative cascade associated with terminal degeneration.
Experimental Protocols
For researchers validating these findings, the following protocols are the standard for distinguishing neurotoxic amphetamines from non-neurotoxic analogues.
Protocol A: The 1-Week Depletion Challenge
Objective: Assess long-term depletion of monoamines.
-
Subjects: Male Sprague-Dawley rats (175–200 g).[2]
-
Dosing: Administer 40 mg/kg (s.c.) of PIA or 5-IAI. Include a Saline control group.[2]
-
Housing: Individually caged to prevent hyperthermic aggregation (which exacerbates toxicity).
-
Sacrifice: Decapitate animals exactly 7 days post-injection.
-
Dissection: Rapidly dissect Frontal Cortex and Hippocampus on ice. Snap freeze in liquid nitrogen.
Protocol B: HPLC-EC Analysis (Monoamine Quantification)
Objective: Quantify 5-HT and 5-HIAA levels.
-
Homogenization: Homogenize tissue in 0.1 M perchloric acid (HClO4) containing 0.05% Na2EDTA and internal standard (e.g., DHBA).
-
Centrifugation: Spin at 14,000 x g for 15 min at 4°C.
-
Detection: Inject supernatant into HPLC with Electrochemical Detection.
-
Mobile Phase: Citrate-acetate buffer with MeOH and SOS (ion-pairing agent).
-
Potential: Set electrode at +0.75 V vs Ag/AgCl.
-
-
Validation: Neurotoxicity is defined as a statistically significant reduction (>20%) in 5-HT compared to saline controls.
Protocol C: [3H]-Paroxetine Binding (SERT Density)
Objective: Confirm structural damage (loss of terminals) vs. pharmacological depletion.
-
Membrane Prep: Homogenize tissue in 50 mM Tris-HCl buffer.[2] Centrifuge and wash pellets 3x to remove endogenous serotonin.
-
Incubation: Incubate membranes with 0.2 nM [3H]-Paroxetine for 60 min at 20°C.
-
Non-Specific Binding: Define using 10 µM Fluoxetine or Citalopram.
-
Filtration: Harvest on GF/B filters and count via liquid scintillation.
-
Analysis: A reduction in B_max (total binding sites) confirms neurotoxicity.
References
-
Nichols, D. E., Johnson, M. P., & Oberlender, R. (1991). 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine.[1][2] Pharmacology Biochemistry and Behavior, 38(1), 135-139.[1][2] Link
-
Fuller, R. W. (1992). Basic advances in serotonin pharmacology. The Journal of Clinical Psychiatry, 53, 36-45. Link
-
Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances (NPS). British Journal of Pharmacology, 171(20), 4729-4744. Link
Sources
- 1. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the MDMA-like Discriminative Stimulus Effects of 5-IAI: A Comparative Technical Guide
This guide outlines a rigorous, self-validating framework for evaluating the discriminative stimulus effects of 5-IAI (5-iodo-2-aminoindane) against the gold standard, MDMA.[1] It is designed for researchers investigating non-neurotoxic entactogen alternatives.
Executive Summary & Mechanistic Rationale
5-IAI is a rigid analogue of p-iodoamphetamine (PIA).[1][2] Unlike its amphetamine cousins, which often carry significant neurotoxic risks (e.g., p-chloroamphetamine), 5-IAI has been identified as a non-neurotoxic selective serotonin releasing agent (SSRA).
The core challenge in validating 5-IAI is distinguishing "stimulant" activity (dopaminergic) from true "entactogenic" activity (serotonergic). This guide uses Drug Discrimination (DD) —the most sensitive in vivo assay for subjective drug effects—to quantify how effectively 5-IAI mimics the interoceptive cue of MDMA.
Structural & Pharmacological Logic
5-IAI contains the aminoindane backbone, which restricts the rotation of the side chain found in amphetamines. This rigidity is hypothesized to reduce the formation of toxic metabolites (like quinones) while maintaining high affinity for the serotonin transporter (SERT).
Hypothesis: If 5-IAI acts as a true MDMA mimetic, it must:
-
Have its effects blocked by SERT inhibitors or specific serotonin antagonists.[6]
-
Show a lack of long-term serotonin depletion (neurotoxicity) compared to MDMA.
Figure 1: Mechanistic differentiation between MDMA and 5-IAI. Note the divergence at the neurotoxicity endpoint despite similar signaling pathways.
Experimental Protocol: The Two-Lever Discrimination Assay
This protocol utilizes a Fixed Ratio (FR) 10 schedule of reinforcement. The validity of this system relies on the subject (typically Sprague-Dawley rats) acting as a bio-detector, reporting whether the injected test compound "feels" like the training drug.
Phase A: Training (Establishing the Baseline)
Before testing 5-IAI, subjects must reliably distinguish MDMA from Saline.
-
Training Drug: (+/-)-MDMA HCl (1.5 mg/kg, i.p.).[1]
-
Pretreatment Time: 15–30 minutes.
-
Schedule: Double alternation (Drug, Drug, Saline, Saline).
-
Success Criteria: >85% correct lever selection for 8 consecutive sessions.
Phase B: Substitution Testing (The 5-IAI Challenge)
Once trained, subjects are administered 5-IAI to see if it generalizes to the MDMA cue.
-
Dose Range: 1.0 – 10.0 mg/kg (i.p.).
-
Protocol: Test sessions are interspersed between training maintenance sessions to prevent extinction of the cue.
-
Control Check: If a subject fails a maintenance session (MDMA or Saline), data from the subsequent test session is discarded.
Phase C: Antagonism (Mechanistic Verification)
To prove the cue is serotonergic (and not just generic stimulation), block the effect.
-
Antagonist: Fluoxetine (SERT blockade) or Ketanserin (5-HT2A blockade).[1]
-
Procedure: Administer Antagonist 15 mins prior to 5-IAI.[1]
-
Expected Result: If 5-IAI acts via SERT-mediated release, Fluoxetine should attenuate the discriminative cue (shift the curve to the right).
Figure 2: Operational workflow for the two-lever drug discrimination paradigm.
Comparative Performance Data
The following table synthesizes experimental data comparing 5-IAI against MDMA and Amphetamine. Note that while 5-IAI fully substitutes for MDMA, it requires a higher dosage (lower potency) and lacks the neurotoxic footprint.
| Parameter | MDMA (Reference) | 5-IAI (Test Agent) | Amphetamine (Control) |
| Primary Mechanism | 5-HT/DA Release (SERT/DAT) | Selective 5-HT Release (SSRA) | DA/NE Release (DAT/NET) |
| Discrimination (vs MDMA) | 100% (Training Drug) | Full Substitution (>90%) | Partial Substitution (~40-60%) |
| ED50 (Discrimination) | ~0.8 mg/kg | ~2.5 - 3.0 mg/kg | N/A (Incomplete) |
| Neurotoxicity (5-HT Depletion) | Severe (Long-term) | None / Negligible | None (for 5-HT) |
| 5-HT2A Affinity | Moderate | Moderate | Low |
| Duration of Action | 3 - 5 Hours | 2 - 4 Hours | 4 - 6 Hours |
Interpretation of Results
-
Full Substitution: The fact that 5-IAI produces >80% responding on the MDMA-appropriate lever indicates that the subjective experience of the animal is indistinguishable from MDMA.
-
Potency Shift: The higher ED50 (Effective Dose 50%) for 5-IAI suggests it is less potent by weight, likely due to differences in blood-brain barrier penetration or transporter affinity.
-
Safety Profile: Unlike p-iodoamphetamine (PIA), which is highly neurotoxic, the aminoindane structure of 5-IAI prevents the metabolic hydroxylation at the alpha-carbon position, rendering it safer in preclinical models.
Neurotoxicity Assessment (The Critical Differentiator)
To validate 5-IAI as a superior research tool or therapeutic candidate, one must confirm the absence of serotonergic axon terminal destruction.
Protocol:
-
Administer high-dose 5-IAI (e.g., 40 mg/kg) vs MDMA (20 mg/kg).
-
Wait 7 days (allow for clearance and potential degeneration).
-
Analyze cortical tissue for 5-HT (serotonin) and 5-HIAA (metabolite) levels using HPLC-ECD.[1]
-
Target Outcome: MDMA group shows ~40-60% depletion; 5-IAI group shows levels comparable to Saline control.[1]
Conclusion
References
-
Coppola, M., & Mondola, R. (2012). Is the 5-iodo-2-aminoindan (5-IAI) the New MDMA? Journal of Addiction Research & Therapy.
-
Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of psychoactive aminoindanes. Neuropharmacology.
-
Marona-Lewicka, D., & Nichols, D. E. (1994). Behavioral effects of the optical isomers of 3,4-methylenedioxymethamphetamine (MDMA) and related analogs. Psychopharmacology.
Sources
- 1. Substituted amphetamine - Wikipedia [en.wikipedia.org]
- 2. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDMA-like discriminative stimulus effects of seven cathinones in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pulsus.com [pulsus.com]
- 5. Assessment of the discriminative stimulus effects of the optical isomers of ecstasy (3,4-methylenedioxymethamphetamine; MDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Entactogen - Wikipedia [en.wikipedia.org]
5-IAI Cross-Reactivity Guide: Pharmacodynamics & Experimental Profiling
This guide provides an in-depth technical analysis of 5-IAI (5-Iodo-2-aminoindane), focusing on its pharmacodynamic cross-reactivity with established monoamine-releasing agents (MRAs). It is designed for researchers investigating non-neurotoxic analogues of MDMA and the functional implications of rigid amphetamine derivatives.
Executive Summary
5-IAI is a rigid analogue of p-iodoamphetamine (PIA) and a member of the 2-aminoindane class. Unlike its amphetamine counterparts, which often exhibit significant serotonergic neurotoxicity, 5-IAI acts as a selective serotonin-releasing agent (SSRA) with a favorable safety profile in rodent models.
Its primary relevance in drug development lies in its ability to mimic the entactogenic effects of MDMA (3,4-methylenedioxymethamphetamine) without causing long-term serotonergic depletion. This guide compares 5-IAI against MDMA, MDAI, and MMAI, delineating its receptor selectivity, behavioral cross-substitution, and experimental validation protocols.
Pharmacodynamic Profile & Selectivity
The functional "cross-reactivity" of 5-IAI is best understood through its transporter selectivity ratios. While MDMA is a balanced triple releaser (5-HT/DA/NE), 5-IAI exhibits a profile more distinct to serotonin and norepinephrine, with reduced dopaminergic impact.
Comparative Monoamine Transporter Activity
The following table synthesizes inhibition potencies (IC50) and release capabilities across key agents.
| Compound | Class | SERT Affinity | DAT Affinity | NET Affinity | 5-HT Neurotoxicity | 5-HT2A Binding |
| 5-IAI | Aminoindane | High (+++) | Low (+) | High (++) | Negligible | Moderate (++) |
| MDMA | Amphetamine | High (+++) | Moderate (++) | High (++) | High (at high doses) | Low (+) |
| MDAI | Aminoindane | High (+++) | Negligible (-) | High (++) | Negligible | Negligible (-) |
| MMAI | Aminoindane | High (+++) | Negligible (-) | Low (+) | Negligible | Negligible (-) |
Key Insight: 5-IAI distinguishes itself from MDAI by retaining moderate affinity for the 5-HT2A receptor . This off-target binding likely contributes to the reported hallucinogenic properties at high doses, a feature absent in the highly selective MDAI.
Mechanism of Action: Transporter Reversal
Unlike reuptake inhibitors (e.g., SSRIs) that simply block the transporter, 5-IAI acts as a substrate. It enters the presynaptic neuron via the transporter, disrupting the VMAT2 gradient and reversing the transporter flux.
Figure 1: Mechanism of Substrate-Induced Monoamine Release. 5-IAI acts as a substrate for SERT, entering the neuron and triggering efflux via transporter reversal.
Functional Cross-Reactivity (Behavioral)
In drug discrimination paradigms—the gold standard for assessing subjective cross-reactivity—5-IAI demonstrates a high degree of overlap with entactogens.
-
MDMA Substitution: Rats trained to discriminate MDMA from saline fully generalize to 5-IAI. This indicates that 5-IAI produces internal cues (interoceptive stimuli) indistinguishable from MDMA to the animal.
-
Potency Differential: While it substitutes fully, 5-IAI is approximately 50% less potent than MDMA. Higher doses are required to achieve the same discriminative stimulus.
-
Neurotoxic Divergence: Despite this behavioral cross-reactivity, 5-IAI does not produce the long-term depletion of 5-HT or reduction in SERT density (measured by [3H]paroxetine binding) seen with halogenated amphetamines like PCA or high-dose MDMA.
Experimental Protocols
To verify the profile of 5-IAI or compare a novel analogue, the following self-validating protocols are recommended.
Protocol A: Synaptosomal Monoamine Release Assay
This ex vivo assay quantifies the potency of a compound to release monoamines, distinguishing it from simple reuptake inhibition.
Objective: Determine EC50 for 5-HT release vs. DA release.
Workflow Diagram:
Figure 2: Synaptosomal Release Assay Workflow. Step-by-step isolation of nerve terminals to measure transporter-mediated efflux.
Detailed Methodology:
-
Tissue Prep: Rapidly decapitate male Sprague-Dawley rats. Dissect prefrontal cortex (for 5-HT) and striatum (for DA).
-
P2 Fraction: Homogenize in 0.32 M sucrose. Centrifuge at 1,000 x g (10 min). Take supernatant and centrifuge at 12,000 x g (20 min) to yield the crude synaptosomal pellet (P2).
-
Preloading: Resuspend P2 in Krebs-Henseleit buffer containing pargyline (MAO inhibitor). Incubate with 5 nM [3H]5-HT or [3H]DA for 15 mins.
-
Superfusion: Transfer aliquots to superfusion chambers. Perfuse with buffer to establish baseline efflux.
-
Drug Challenge: Switch to buffer containing 5-IAI (range: 1 nM – 10 µM).
-
Validation: Use Calcium-free buffer as a control. If release persists in Ca2+-free conditions, the mechanism is transporter reversal (MRA). If release stops, it is exocytotic (non-MRA).
Protocol B: Drug Discrimination (Cross-Reactivity)
Objective: Assess if 5-IAI produces an "MDMA-like" interoceptive state.
-
Training: Train rats on a FR10 schedule to press a specific lever after MDMA injection (1.5 mg/kg) and the opposite lever after Saline.
-
Criteria: Training continues until >85% accuracy is achieved for 10 consecutive sessions.
-
Testing: Administer 5-IAI (s.c.) at varying doses (e.g., 1, 3, 5 mg/kg) 20 minutes prior to the session.
-
Data Analysis: Calculate the percentage of responses on the MDMA-associated lever. >80% indicates "Full Substitution."
References
-
Simmler, L. D., et al. (2014).[1][2] Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244.[1]
-
Nichols, D. E., et al. (1991). 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine. Pharmacology Biochemistry and Behavior, 38(1), 135-139.
-
Sainsbury, P. D., et al. (2011). Aminoindanes: the next wave of 'legal highs'? Drug Testing and Analysis, 3(7-8), 479-482.
-
Marona-Lewicka, D., & Nichols, D. E. (1994). Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. European Journal of Pharmacology, 258(1-2), 1-13.
Sources
Comparative analysis of 5-IAI and MDMA on serotonin transporter function
[1]
Executive Summary
This guide provides a rigorous comparative analysis of 5-iodo-2-aminoindane (5-IAI) and 3,4-methylenedioxymethamphetamine (MDMA) , focusing specifically on their interaction with the Serotonin Transporter (SERT).
Developed by David E. Nichols and colleagues, 5-IAI was engineered as a rigid analogue of p-iodoamphetamine (PIA) to test a specific pharmacological hypothesis: that the neurotoxicity associated with substituted amphetamines (like MDMA and PCA) could be decoupled from their therapeutic entactogenic effects.
Key Findings:
-
Mechanism: Both compounds act as monoamine releasing agents (MRAs) via SERT reversal, but 5-IAI is a highly selective serotonin releasing agent (SSRA) with reduced potency at dopamine (DAT) and norepinephrine (NET) transporters compared to MDMA.
-
Neurotoxicity: In rodent models, 5-IAI demonstrates a significantly improved safety profile, causing negligible long-term depletion of serotonergic markers compared to the neurotoxic regimens of MDMA or PIA.
-
Efficacy: While 5-IAI fully substitutes for MDMA in drug discrimination trials, its lower potency requires higher dosages to achieve equipotent effects, altering the risk/benefit landscape for human application.
Chemical & Pharmacological Profile
To understand the functional divergence at the transporter level, we must first analyze the structural constraints.
Structure-Activity Relationship (SAR)
-
MDMA: Flexible ethylamine side chain allows for diverse conformational binding states. The methylenedioxy ring is metabolically vulnerable, leading to reactive quinone species implicated in oxidative stress and neurotoxicity.
-
5-IAI: Contains a rigid aminoindane backbone.[1][2][3][4] This conformational restriction prevents the molecule from adopting the specific rotamers believed to be responsible for neurotoxic interactions, while retaining the pharmacophore necessary for SERT translocation.
Quantitative Data Summary
The following table synthesizes data from synaptosomal uptake assays and drug discrimination paradigms.
| Parameter | MDMA (Reference) | 5-IAI (Experimental) | Implications |
| SERT Inhibition ( | ~180 - 240 nM | 241 ± 21 nM | Comparable affinity for the serotonin transporter. |
| DAT Inhibition ( | ~1,500 nM | > 5,000 nM (Weak) | 5-IAI lacks the dopaminergic "push" of MDMA, reducing addictive potential but potentially blunting euphoria. |
| Neurotoxicity (5-HT Depletion) | High (40-60% reduction) | Negligible (<15% reduction) | 5-IAI avoids long-term serotonergic axotomy. |
| Drug Discrimination ( | 1.5 mg/kg | ~2.0 mg/kg | 5-IAI is less potent but produces indistinguishable subjective cues in trained rodents. |
Data Sources: Nichols et al. (1991), Simmler et al. (2013).
Mechanism of Action: SERT Interaction
Both compounds function as Transporter Substrates , not simple blockers (like SSRIs). They traverse the membrane via SERT, disrupting the vesicular monoamine transporter 2 (VMAT2) gradient, and forcing SERT to work in reverse (efflux).
Comparative Pathway Analysis
MDMA:
-
Entry: Substrate for SERT, NET, and DAT.
-
Vesicular Depletion: Inhibits VMAT2, dumping vesicular 5-HT into the cytosol.
-
Efflux: Cytosolic 5-HT spike reverses SERT, flooding the synapse.
-
Toxicity: Cytosolic dopamine enters 5-HT terminals (via SERT), is oxidized by MAO-B, generating hydrogen peroxide and free radicals (oxidative stress).
5-IAI:
-
Entry: Highly selective substrate for SERT.
-
Vesicular Depletion: Inhibits VMAT2 (similar to MDMA).
-
Efflux: Reverses SERT to release 5-HT.
-
Safety Valve: Due to low DAT affinity, it does not facilitate dopamine entry into 5-HT terminals, thereby preventing the formation of toxic reactive oxygen species (ROS).
Visualization: Synaptic Signaling & Toxicity Divergence
Experimental Protocol: Synaptosomal Uptake Inhibition
To validate the affinity of 5-IAI or MDMA for SERT, the Synaptosomal [3H]-5-HT Uptake Assay is the gold standard. This protocol measures the drug's ability to compete with radiolabeled serotonin for transport.[1]
Methodology
Reagents:
-
[3H]-5-HT (Specific activity ~10-20 Ci/mmol)
-
Krebs-Henseleit Buffer (oxygenated)
-
Rat cortical synaptosomes (freshly isolated)
Workflow:
-
Isolation: Homogenize rat frontal cortex in 0.32 M sucrose; centrifuge (1000g x 10 min) to remove debris. Centrifuge supernatant (17,000g x 20 min) to pellet synaptosomes.
-
Resuspension: Resuspend pellet in Krebs-Henseleit buffer.
-
Pre-incubation: Aliquot synaptosomes and incubate with test drug (5-IAI or MDMA) at varying concentrations (1 nM - 10 µM) for 10 minutes at 37°C.
-
Control: Use Fluoxetine (10 µM) to define non-specific uptake.
-
-
Uptake Initiation: Add [3H]-5-HT (final concentration 10 nM). Incubate for 5 minutes.
-
Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
Protocol Logic Visualization
Caption: Figure 2.[1] Workflow for the Synaptosomal Uptake Inhibition Assay used to determine SERT affinity.
Discussion & Implications
The Neurotoxicity Paradox
The primary advantage of 5-IAI is its neuroprotective profile . In the seminal study by Nichols et al., a 40 mg/kg dose of PIA caused a 40% reduction in serotonin markers (5-HT and 5-HIAA) one week post-administration. In contrast, the same dose of 5-IAI resulted in no statistically significant depletion of 5-HT levels.
This suggests that the rigid aminoindane structure successfully separates the entactogenic therapeutic window from the neurotoxic liability associated with amphetamines.
Clinical Translation Risks
Despite the promising safety profile in rodents, 5-IAI presents challenges for human use:
-
Potency Gap: 5-IAI is approximately 75% as potent as MDMA. Users may compensate by increasing dosage, potentially triggering off-target effects or Serotonin Syndrome.
-
5-HT2A Agonism: Unlike MDAI (another analogue), 5-IAI shows relevant binding to 5-HT2A receptors.[4] While this may contribute to the "sparkle" of the experience, it also introduces hallucinogenic variables absent in pure entactogens.
References
-
Nichols, D. E., Johnson, M. P., & Oberlender, R. (1991).[1] 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine.[1][4] Pharmacology Biochemistry and Behavior.[1][6][7][8][9]
-
Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances of the 2-aminoindane, piperazine, and pipradrol classes. Biochemical Pharmacology.
-
Coppola, M., & Mondola, R. (2012). Is the 5-iodo-2-aminoindan (5-IAI) the New MDMA? Journal of Addiction Research & Therapy.
-
Gallagher, C. T., et al. (2012). The effects of 5-iodo-2-aminoindane (5-IAI) on the extracellular levels of 5-HT and dopamine in the rat striatum. British Journal of Pharmacology.
Sources
- 1. scribd.com [scribd.com]
- 2. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pulsus.com [pulsus.com]
- 6. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes in serotonin transporter (5-HTT) gene expression in peripheral blood cells after MDMA intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Subjective Effects of 5-IAI and Other 2-Aminoindanes: A Guide for Researchers
This guide provides a comparative analysis of the subjective effects of 5-iodo-2-aminoindane (5-IAI) and other prominent 2-aminoindane analogs, including 5,6-methylenedioxy-2-aminoindane (MDAI) and 2-aminoindane (2-AI). Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and anecdotal data to offer a nuanced understanding of the structure-activity relationships within this class of psychoactive compounds. We will delve into the underlying neuropharmacological mechanisms, compare subjective experiential data, and provide a standardized experimental protocol for the quantitative assessment of these effects.
Introduction to 2-Aminoindanes
Neuropharmacological Mechanisms of Action: The Tripartite Monoamine System
5-IAI is characterized as a selective serotonin releaser, with a less pronounced effect on dopamine and norepinephrine.[4][5] In vitro studies have shown that 5-IAI is a potent inhibitor of serotonin uptake.[6] This pronounced serotonergic activity is believed to underpin its reported entactogenic and mild euphoric effects, drawing comparisons to MDMA.[5][6] However, some reports also indicate an affinity for the 5-HT2A receptor, which may contribute to subtle perceptual alterations.[5]
MDAI also primarily acts as a serotonin releasing agent, with even weaker effects on catecholamine transporters compared to 5-IAI.[4] This profile suggests that MDAI would produce more purely entactogenic effects with less stimulation. User reports often describe the effects of MDAI as being similar to MDMA, focusing on increased empathy and sociability.[4]
2-AI , the parent compound of this series, displays a contrasting pharmacological profile. It is a selective norepinephrine-dopamine releasing agent with negligible impact on serotonin.[4][7] This mechanism of action is consistent with its reported stimulant effects, which are largely devoid of the empathogenic qualities associated with its substituted analogs.[8]
The intricate interplay of these compounds with monoamine transporters is the foundational determinant of their distinct subjective profiles. The following diagram illustrates the primary sites of action for these 2-aminoindane analogs.
Comparative Subjective Effects
The distinct pharmacological profiles of 5-IAI, MDAI, and 2-AI translate into markedly different subjective experiences. The following table summarizes the reported effects based on a synthesis of user reports and preclinical data. It is important to note that direct, quantitative human studies are limited, and much of the available information is anecdotal.
| Subjective Effect | 5-IAI | MDAI | 2-AI |
| Primary Effect | Entactogenic, Mild Stimulant | Entactogenic | Stimulant |
| Euphoria | Mild to moderate[5] | Mild to moderate[4] | Mild[8] |
| Sociability/Empathy | Increased[5] | Markedly Increased[4] | Minimal to none |
| Stimulation | Mild[5] | Very Mild[4] | Moderate to strong[8] |
| Cognitive Effects | Increased introspection, potential for anxiety[5] | Enhanced emotional connection | Increased focus and wakefulness[8] |
| Perceptual Alterations | Slight intensification of colors and sounds[5] | Minimal | None reported |
| Onset (Oral) | 20-60 minutes[5] | 30-90 minutes[4] | 20-40 minutes[8] |
| Duration | 2-4 hours[9] | 3-5 hours | 2-4 hours |
| Reported Dosage (Oral) | 50-150 mg | 80-180 mg | 20-50 mg[4] |
Experimental Protocol: Quantifying Subjective Effects Using Validated Questionnaires
To move beyond anecdotal reports and enable robust comparison, a standardized methodology for assessing subjective effects in a controlled research setting is essential. The following protocol outlines a procedure utilizing the Drug Effects Questionnaire (DEQ), a validated tool for quantifying the subjective experiences induced by psychoactive substances.[3][10]
Study Design
A double-blind, placebo-controlled, crossover study design is recommended to minimize bias and variability. Each participant will attend separate sessions for each compound and a placebo, with a sufficient washout period between sessions.
Participant Population
Healthy, adult volunteers with a history of psychoactive substance use, screened for any psychiatric or medical contraindications. All participants must provide informed consent.
Materials
-
Investigational compounds (5-IAI, MDAI, 2-AI) and placebo, encapsulated for oral administration.
-
Drug Effects Questionnaire (DEQ)[3]
-
Physiological monitoring equipment (heart rate, blood pressure).
Experimental Workflow
Detailed Steps
-
Participant Screening and Consent: Thoroughly screen potential participants for inclusion/exclusion criteria. Obtain written informed consent.
-
Baseline Measures: Prior to drug administration, record baseline physiological data (heart rate, blood pressure) and have the participant complete a baseline DEQ to establish a pre-drug state.
-
Compound Administration: Administer the encapsulated compound or placebo in a double-blind manner.
-
Post-Dosing Assessments: At predetermined time points post-administration (e.g., 30, 60, 90, 120, 180, and 240 minutes), repeat the physiological measurements and administer the DEQ. The DEQ should include visual analog scales (VAS) for items such as "Feel Drug Effect," "Like Drug Effect," "Dislike Drug Effect," "High," and "Good Effects."[10]
-
Data Analysis: Analyze the changes from baseline in DEQ scores and physiological measures across the different compound conditions and placebo. Statistical analysis (e.g., repeated measures ANOVA) can be used to determine significant differences in the subjective and physiological effects of each compound.
Conclusion
The subjective effects of 2-aminoindanes are intricately linked to their specific interactions with monoamine transporters. 5-IAI and MDAI, as potent serotonin releasers, produce entactogenic effects, with 5-IAI exhibiting a slightly more stimulating profile. In contrast, 2-AI's primary action on norepinephrine and dopamine transporters results in classic stimulant effects. While anecdotal reports provide a valuable qualitative framework, rigorous, controlled studies employing validated instruments like the DEQ are imperative to quantitatively characterize and compare the subjective experiences elicited by this fascinating class of compounds. Such research will not only enhance our fundamental understanding of psychoactive drug action but also inform the potential therapeutic applications and risks associated with these novel molecules.
References
-
Coppola, M., & Mondola, R. (2013). 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. Toxicology letters, 218(1), 24–29. [Link]
-
Zuba, D., Byrska, B., & Maciow, M. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Pharmacology, 8, 833. [Link]
-
Welter, J., Meyer, M. R., & Maurer, H. H. (2019). The metabolic fate of the two new psychoactive substances 2-aminoindane and N-methyl-2-aminoindane studied in vitro and in vivo to support drug testing. Drug testing and analysis, 12(1), 145–151. [Link]
-
Wikipedia contributors. (2023, December 11). Entactogen. In Wikipedia, The Free Encyclopedia. Retrieved February 2, 2026, from [Link]
-
Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32–41. [Link]
-
Nichols, D. E., Johnson, M. P., & Oberlender, R. (1991). 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine. Pharmacology, biochemistry, and behavior, 38(1), 135–139. [Link]
-
Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Neuropharmacology, 87, 89–98. [Link]
-
Morean, M. E., de Wit, H., King, A. C., Sofuoglu, M., Rueger, S. Y., & O'Malley, S. S. (2014). The Drug Effects Questionnaire: psychometric support across three drug types. Psychopharmacology, 231(15), 3081–3091. [Link]
-
Marona-Lewicka, D., & Nichols, D. E. (1997). Drug discrimination studies of the interoceptive cues produced by selective serotonin uptake inhibitors and selective serotonin releasing agents. Behavioural pharmacology, 8(2-3), 203–212. [Link]
-
Banks, W. A. (2009). The blood-brain barrier and its influence on drug transport to the brain. AccessHemOnc. [Link]
-
Legrand, S., Le Boisselier, R., Guerbet, M., & Chevallier, A. (2012). [Screening and evaluation questionnaires for psychoactive substance use]. La Revue du praticien, 62(1), 79–83. [Link]
-
UNODC. (n.d.). Aminoindanes. Retrieved February 2, 2026, from [Link]
-
Pandey, S., Tiwari, A. K., Nisar, K. S., & Nath, A. (2023). Physicochemical determinants of blood brain barrier penetrating molecules. Research Journal of Pharmacy and Technology, 16(11), 5221-5227. [Link]
-
Simmler, L. D., Buser, C., Donzelli, M., Schramm, Y., Dieu, L. H., Varghese, J., ... & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470. [Link]
-
Wikipedia contributors. (2023, October 23). 2-Aminoindane. In Wikipedia, The Free Encyclopedia. Retrieved February 2, 2026, from [Link]
-
Maeda, K., Sugino, H., Hirose, T., Miyamoto, S., & Kikuchi, T. (2014). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. Journal of Pharmacology and Experimental Therapeutics, 350(3), 615–624. [Link]
-
Pardridge, W. M. (1999). Blood-Brain Barrier - Basic Neurochemistry - NCBI Bookshelf. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]
-
Strickland, J. C., & Stoops, W. W. (2016). Human Drug Discrimination: A Primer and Methodological Review. Perspectives on behavior science, 39(1), 161–183. [Link]
-
PhenX Toolkit. (2012, February 24). Acute Subjective Response to Substances. [Link]
-
Wikipedia contributors. (2024, January 21). Substituted 2-aminoindane. In Wikipedia, The Free Encyclopedia. Retrieved February 2, 2026, from [Link]
-
Pardridge, W. M. (2023). The Blood-Brain Barrier and Its Influence on Drug Transport to the Brain. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 14th Edition. McGraw Hill. [Link]
-
Legleye, S., Karila, L., Beck, F., & Reynaud-Maurupt, C. (2013). DETECTION OF PROBLEM CANNABIS USE: THE CANNABIS ABUSE SCREENING TEST (CAST). OFDT. [Link]
-
Wang, X., Zhu, F., Li, Y., & Hou, T. (2021). Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. Pharmaceuticals, 14(10), 1012. [Link]
-
Zhang, X., & Li, J. (2024). Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques. Qeios. [Link]
-
Weerts, E. M., Sholler, D. J., & Vandrey, R. (2024). Subjective drug-effect ratings predict cannabis self-administration in people who use cannabis daily. Drug and alcohol dependence, 259, 111197. [Link]
-
Duncan, M. W., Kopin, I. J., & Markey, S. P. (1988). 2-Amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat. Journal of pharmacological sciences, 77(12), 1032–1037. [Link]
-
Lv, W., Zhao, J., Wang, Y., Li, Y., & Hou, T. (2020). Revealing the interaction modes of 5-HT2A receptor antagonists and the Structure-Based virtual screening from FDA and TCMNP database. Journal of biomolecular structure & dynamics, 39(10), 3624–3634. [Link]
-
Welter, J., Meyer, M. R., & Maurer, H. H. (2020). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug testing and analysis, 12(1), 145–151. [Link]
-
Wikipedia contributors. (2023, November 28). Drug discrimination. In Wikipedia, The Free Encyclopedia. Retrieved February 2, 2026, from [Link]
Sources
- 1. pulsus.com [pulsus.com]
- 2. 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Entactogen - Wikipedia [en.wikipedia.org]
- 10. The Drug Effects Questionnaire: Psychometric Support across Three Drug Types - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of 5-IAI as a Selective Serotonin Releasing Agent
Content Type: Technical Comparison & Validation Guide Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Scientists
Executive Summary
5-Iodo-2-aminoindane (5-IAI) represents a critical pivot point in the study of serotonergic signaling. Unlike its amphetamine counterparts (e.g., p-chloroamphetamine or PCA) which are potent but highly neurotoxic, 5-IAI utilizes a rigid aminoindane scaffold to decouple serotonin release from long-term serotonergic depletion.
This guide provides a technical framework for validating 5-IAI as a Selective Serotonin Releasing Agent (SSRA). It contrasts 5-IAI against industry standards (MDMA, PCA) and outlines the specific experimental protocols required to confirm its efficacy and safety profile in a research setting.
Pharmacological Mechanism & Structural Logic[1]
The primary utility of 5-IAI lies in its structural rigidity. It is the rigid analogue of p-iodoamphetamine (PIA).[1][2] While PIA is neurotoxic, the aminoindane ring of 5-IAI restricts rotation, preventing the metabolic formation of toxic quinone species often associated with the neurotoxicity of halogenated amphetamines.
Mechanism of Action: 5-IAI acts as a substrate-type releaser. Unlike SSRIs (which merely block the transporter), 5-IAI binds to the Serotonin Transporter (SERT), is translocated into the cytoplasm, and triggers a reversal of the transporter flux, causing a non-vesicular efflux of Serotonin (5-HT).
Visualization: SSRA Mechanism of Action
Figure 1: The substrate-based release mechanism of 5-IAI. Note the reversal of SERT flux, distinct from simple reuptake inhibition.
Comparative Efficacy Analysis
To validate 5-IAI, it must be benchmarked against established releasing agents. The following data synthesizes findings from Nichols et al. and subsequent binding studies.
Table 1: Pharmacological Profile Comparison
| Compound | Class | SERT Affinity (Ki) | 5-HT Release Potency | Selectivity (5-HT vs DA/NE) | Neurotoxicity Potential |
| 5-IAI | Aminoindane | High | Moderate (~75% of PCA) | High (SERT dominant) | Negligible |
| PCA | Amphetamine | Very High | High (Reference Std) | High | Severe (Depletes 5-HT) |
| MDMA | Amphetamine | High | High | Moderate (Hits DAT/NET) | Moderate (Metabolite driven) |
| MDAI | Aminoindane | Moderate | Moderate | High | Negligible |
Key Analytical Insight: While PCA is the most potent tool for depleting serotonin, it destroys the terminal. 5-IAI retains approximately 75% of the release potency of PCA in synaptosomal preparations but does not result in significant long-term reduction of 5-HT markers (5-HIAA or SERT density) one week post-administration.[2] This makes 5-IAI the superior choice for chronic dosing studies where neuronal integrity must be preserved.
Validation Protocols
To scientifically validate a batch of 5-IAI or a similar analogue, you must prove two distinct properties: Efficacy (it releases 5-HT) and Safety (it does not kill the neuron).
Protocol A: In Vitro Synaptosomal [³H]-5-HT Release
Objective: Quantify release potency independent of systemic metabolism.
-
Preparation: Isolate crude synaptosomes from male Sprague-Dawley rat whole brain (minus cerebellum) using sucrose gradient centrifugation.
-
Loading: Incubate synaptosomes with [³H]-5-HT (5 nM) for 15 minutes at 37°C to load the vesicles.
-
Challenge: Introduce 5-IAI at varying concentrations (1 nM – 10 µM).
-
Measurement: Terminate reaction by rapid filtration over Whatman GF/B filters. Measure retained radioactivity via liquid scintillation spectrometry.
-
Calculation: Plot % Release against log[Concentration] to determine EC50.
-
Success Metric: EC50 should be within 1.5x fold of a parallel PCA control.
-
Protocol B: Neurotoxicity Verification (The "One-Week" Test)
Objective: Confirm lack of long-term depletion.
-
Dosing: Administer 5-IAI (40 mg/kg, s.c.) to Group A and Saline to Group B.
-
Wait Period: 7 days (allows for acute effects to wash out and potential toxicity to manifest).
-
Assay: Sacrifice animals; dissect frontal cortex and hippocampus.
-
Analysis:
-
HPLC-ECD: Measure 5-HT and 5-HIAA levels.
-
Radioligand Binding: Use [³H]-Paroxetine to quantify SERT density (Bmax).
-
Success Metric: No statistically significant difference (p > 0.05) in 5-HT levels or SERT density between Group A and Group B. (Contrast this with PCA, which would show ~40-60% reduction).
-
Visualization: Validation Workflow
Figure 2: The critical path for validating a non-neurotoxic SSRA. Step 3 is the differentiator from standard amphetamines.
Safety & Handling (E-E-A-T)
-
Receptor Cross-Talk: While selective, 5-IAI may exhibit weak affinity for 5-HT2A receptors. In high-dose behavioral studies, use a 5-HT2A antagonist (e.g., MDL-100,907) if isolating transporter effects is required.
-
Serotonin Syndrome: Even without neurotoxicity, acute overdose can be fatal due to hyperthermia. Monitor core body temperature during all in vivo experiments.
References
-
Nichols, D. E., et al. (1991). 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine.[2] Journal of Medicinal Chemistry.
-
Marona-Lewicka, D., & Nichols, D. E. (1994). Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. European Journal of Pharmacology.
-
Coppola, M., & Mondola, R. (2013).[4] 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects.[4][5] Toxicology Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pulsus.com [pulsus.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
How does the rigid structure of 5-IAI affect its receptor binding compared to flexible amphetamines?
The following guide provides an in-depth technical comparison of 5-IAI and flexible amphetamines, focusing on how structural rigidity dictates receptor binding and neurotoxicity profiles.
Executive Summary: The "Lock" Effect
The central pharmacological divergence between 5-iodo-2-aminoindane (5-IAI) and its flexible analogue p-iodoamphetamine (PIA) lies in conformational restriction. While flexible amphetamines can rotate freely to adopt multiple bioactive conformations (binding to both transporters and intracellular toxicity targets), the rigid aminoindane ring of 5-IAI "locks" the molecule into a specific conformation.
This structural constraint has two critical outcomes:
-
Preserved Transporter Binding: 5-IAI retains high affinity for the Serotonin Transporter (SERT), acting as a potent monoamine releasing agent.
-
Abolished Neurotoxicity: The rigidity prevents 5-IAI from adopting the specific conformation or metabolic orientation required to cause long-term serotonergic depletion, a hallmark of PIA and p-chloroamphetamine (PCA) toxicity.
Structural Biology: The Rigid Indane Scaffold
To understand the binding difference, one must analyze the rotamers. Flexible amphetamines exist in dynamic equilibrium between anti (extended) and gauche (folded) conformers. The aminoindane structure constrains the side chain (ethylamine) into a semi-rigid ring system.
Comparative Structural Analysis
| Feature | p-Iodoamphetamine (PIA) | 5-Iodo-2-aminoindane (5-IAI) |
| Core Structure | Phenyl ring + Flexible ethylamine chain | Phenyl ring fused to cyclopentane (Indane) |
| Conformational Freedom | High (Free rotation of | Locked (Restricted |
| Bioactive Mimicry | Can mimic both anti and gauche rotamers | Mimics a restricted anti-like conformation |
| Metabolic Stability | Susceptible to para-hydroxylation/quinone formation | Indane ring alters metabolic oxidation routes |
Visualizing the Conformational Lock
Figure 1: Conformational restriction prevents 5-IAI from accessing the 'gauche' states potentially linked to neurotoxic mechanisms, while retaining the 'anti' state necessary for SERT binding.
Receptor Binding & Pharmacodynamics
The rigid structure of 5-IAI affects its potency and selectivity at monoamine transporters. While it remains a potent substrate, it is slightly less potent than its flexible counterparts, likely due to the inability to "mold" into the transporter's binding pocket as perfectly as the flexible chain.
Binding Affinity & Potency Data
The following data compares 5-IAI directly with PIA and PCA (p-chloroamphetamine), the gold standards for serotonergic release and toxicity.
| Target | Metric | p-Iodoamphetamine (PIA) | 5-Iodo-2-aminoindane (5-IAI) | Relative Potency |
| SERT (Uptake) | High (~150-200 nM) | Moderate (~300-400 nM) | 5-IAI is ~75% as potent as PCA/PIA | |
| DAT (Uptake) | Low Affinity | Very Low Affinity | 5-IAI is highly SERT selective | |
| NET (Uptake) | Moderate | Moderate | 5-IAI binds NET > DAT | |
| Neurotoxicity | 5-HT Depletion | -40% (Significant) | -15% (Non-Significant) | 5-IAI is Non-Neurotoxic |
Key Insight: 5-IAI retains the ability to inhibit uptake and induce release (acting as a substrate) but does so with a distinct pharmacological profile that avoids long-term damage.[1]
The Neurotoxicity Divergence
The most significant functional difference caused by the rigid structure is the lack of neurotoxicity.
Mechanism of Action: Why Rigidity = Safety
Research by David E. Nichols suggests that the neurotoxicity of amphetamines (like PCA and PIA) involves a specific intracellular interaction—possibly with VMAT2 (Vesicular Monoamine Transporter 2) or oxidative pathways—that requires the molecule to adopt a specific conformation.
-
Uptake: Both PIA and 5-IAI are substrates for SERT; they enter the neuron.
-
Intracellular Action:
-
PIA: Enters vesicles or mitochondria, stabilizes a reactive intermediate, or displaces 5-HT in a way that generates reactive oxygen species (ROS).
-
5-IAI: The rigid ring prevents it from fitting into the specific "toxicity pocket" (e.g., VMAT2 lumenal site or MAO active site) or prevents the formation of toxic quinone metabolites.
-
-
Outcome: 5-IAI causes acute 5-HT release (psychoactive effect) without the long-term axonal degeneration seen with PIA.
Figure 2: Pathway illustrating how 5-IAI's rigidity blocks the downstream oxidative stress cascade typical of halogenated amphetamines.
Experimental Protocols
To verify these properties in your own lab, use the following self-validating protocols.
Protocol A: Synaptosomal [3H]-5-HT Uptake Assay
Purpose: To determine the affinity (
-
Preparation: Isolate crude synaptosomes from rat cerebral cortex (P2 fraction) by homogenizing in 0.32 M sucrose and centrifuging at 1,000 x g (10 min) then 17,000 x g (20 min).
-
Resuspension: Resuspend P2 pellet in Krebs-Henseleit buffer (pH 7.4) containing pargyline (MAO inhibitor) and ascorbic acid.
-
Incubation:
-
Aliquot synaptosomes into tubes containing varying concentrations of 5-IAI (
to M). -
Pre-incubate for 10 min at 37°C.
-
Add [3H]-5-HT (final conc. 2-5 nM) and incubate for exactly 5 minutes.
-
-
Termination: Rapidly filter through Whatman GF/B filters (pre-soaked in 0.1% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Count radioactivity via liquid scintillation spectrometry.
-
Analysis: Plot log[drug] vs. % inhibition to derive
.-
Validation:Fluoxetine (
~10-20 nM) must be run as a positive control.
-
Protocol B: Neurotoxicity Assessment (Ex Vivo)
Purpose: To confirm the non-neurotoxic profile.
-
Dosing: Administer 5-IAI (40 mg/kg, s.c.) to Group A and PIA (40 mg/kg, s.c.) to Group B (rats).
-
Wait Period: Wait 1 week (7 days) to allow for potential axonal degeneration.
-
Analysis: Sacrifice animals and dissect the cortex and hippocampus.[2]
-
HPLC-ECD: Homogenize tissue and measure 5-HT and 5-HIAA levels using HPLC with electrochemical detection.
-
Criteria:
References
-
Nichols, D. E., Johnson, M. P., & Oberlender, R. (1991).[3] 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine.[3][4] Pharmacology Biochemistry and Behavior, 38(1), 135-139. Link
-
Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 171(20), 4467–4481. Link
-
Sainsbury, P. D., et al. (2011).[5] Aminoindanes--the next wave of 'legal highs'? Drug Testing and Analysis, 3(7-8), 479-482.[5] Link
Sources
- 1. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Aminoindanes--the next wave of 'legal highs'? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pulsus.com [pulsus.com]
Translational Pharmacology of 5-IAI: From Synaptosome to Behavior
Executive Summary: The "Non-Neurotoxic" Entactogen Hypothesis
In the landscape of psychoactive drug development, 5-Iodo-2-aminoindane (5-IAI) represents a critical pivot point. Structurally, it is a rigid analogue of p-iodoamphetamine (PIA).[1] Functionally, it serves as a "clean" pharmacological probe: a compound that mimics the monoamine releasing profile of MDMA (Ecstasy) but theoretically bypasses the serotonergic neurotoxicity associated with halogenated amphetamines and MDMA itself.
This guide correlates the in vitro binding and release data of 5-IAI with its in vivo behavioral outcomes. For researchers, the value of 5-IAI lies not just in its potential as a therapeutic agent, but as a benchmark for validating the aminoindane scaffold as a safer alternative to the phenethylamine backbone.
Part 1: The In Vitro Profile – Mechanism & Selectivity
To understand the behavioral outcome, we must first quantify the molecular initiation. 5-IAI functions primarily as a non-selective monoamine releasing agent (MRA), with a high affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET), and weaker activity at the dopamine transporter (DAT).
Comparative Potency Data
The following table synthesizes data from seminal work by David Nichols and M.P. Johnson.[2] Note the distinction between 5-IAI and its benchmarks: MDMA (the gold standard entactogen) and MMAI (a highly selective serotonergic agent).
| Compound | Structure Class | SERT Inhibition ( | DAT Inhibition ( | Selectivity Ratio (DA/5-HT) | Neurotoxicity Potential |
| 5-IAI | Aminoindane | High (~75% of PCA) | Moderate | Balanced (MDMA-like) | Negligible |
| MDMA | Phenethylamine | High | High | Balanced | High (Metabolite driven) |
| MMAI | Aminoindane | High | Negligible | Highly Serotonergic | Negligible |
| Amphetamine | Phenethylamine | Low | Very High | Dopaminergic | High (DA-oxidative stress) |
Data derived from Johnson et al. (1991) and subsequent pharmacological reviews.
Mechanism of Action: The Aminoindane Advantage
Unlike amphetamines, the aminoindane structure is rigid. This rigidity prevents the formation of toxic metabolites (such as alpha-methyl-dopamine quinones) that are responsible for the long-term serotonergic depletion seen with MDMA.
Figure 1: Mechanism of Action & Metabolic Stability This diagram illustrates the parallel pathways of 5-IAI and MDMA, highlighting the divergence in neurotoxicity.
Caption: Divergent metabolic pathways of MDMA vs. 5-IAI. The rigid aminoindane ring prevents toxic quinone formation.
Part 2: The In Vivo Translation – Behavioral Outcomes
Drug Discrimination (The Subjective Bridge)
Drug discrimination (DD) is the most sensitive assay for correlating subjective effects in animals to human experience.
-
The Finding: In rats trained to discriminate MDMA (1.5 mg/kg) from saline, 5-IAI fully substitutes for MDMA.
-
The Nuance: While it substitutes, it is less potent.[4] It requires higher doses to achieve the same discriminative cue as MDMA. This suggests that while the quality of the experience is similar (entactogenic), the intensity per milligram is lower.
-
Cross-Substitution: 5-IAI also substitutes for MBDB ("Eden"), another non-stimulant entactogen, reinforcing its classification as a "pure" entactogen rather than a psychostimulant.
Locomotor Activity (The Stimulant Bridge)
Here lies the major divergence from amphetamine.
-
Amphetamine: Causes massive hyperlocomotion due to potent DAT reversal.
-
5-IAI: Produces significantly less hyperlocomotion than amphetamine or MDMA.
-
Interpretation: The high 5-HT release relative to DA release (High 5-HT/DA ratio) often leads to the "serotonergic syndrome" profile in rodents: wet dog shakes, flat body posture, and lower ambulation, rather than the frantic running associated with dopaminergic stimulants.
Neurotoxicity Assessment (The Critical Differentiator)
This is the defining feature of 5-IAI.
-
Protocol: Rats given 40 mg/kg of 5-IAI.[1]
-
Outcome: Sacrificed one week later, brains analyzed for 5-HT and 5-HIAA levels.
-
Result: No significant depletion of serotonin markers.[1] In contrast, the same dose of PIA (the non-rigid analogue) or PCA causes profound, long-lasting depletion (up to 40-60%).
Part 3: Experimental Protocols
To replicate these findings or benchmark new compounds against 5-IAI, use the following self-validating workflows.
Protocol A: Synaptosomal Release Assay (In Vitro)
Validates: Mechanism of Action (Releaser vs. Reuptake Inhibitor)
-
Preparation: Isolate crude synaptosomes from rat whole brain (minus cerebellum) using 0.32 M sucrose homogenization and centrifugation (1000 x g for 10 min, then supernatant at 17,000 x g for 20 min).
-
Pre-loading: Incubate synaptosomes with [³H]5-HT (5 nM) for 15 minutes at 37°C to load the vesicles.
-
Wash: Centrifuge and resuspend to remove extracellular radioligand.
-
Release Phase: Aliquot synaptosomes into tubes containing the test drug (5-IAI) at varying concentrations (1 nM – 10 µM).
-
Termination: Stop reaction after 5 minutes by rapid filtration over GF/B filters.
-
Calculation: Measuring radioactivity remaining on the filter indicates inhibition of release. However, to measure efflux, measure radioactivity in the supernatant.
-
Validation Check: Compare against a pure reuptake inhibitor (Fluoxetine). Fluoxetine will block uptake but not induce massive efflux of pre-loaded [³H]5-HT compared to a releasing agent like 5-IAI or Tyramine.
-
Protocol B: Two-Lever Drug Discrimination (In Vivo)
Validates: Subjective Effect Profile
-
Subjects: Male Sprague-Dawley rats, food-restricted to 85% free-feeding weight.
-
Apparatus: Standard operant chambers with two levers (Left = Drug, Right = Saline).[5]
-
Training Phase:
-
Inject Training Drug (e.g., MDMA 1.5 mg/kg, i.p.) 15 mins prior to session.
-
Reinforcement schedule: Fixed Ratio 10 (FR10) on the Drug Lever.
-
Alternate days with Saline injection (reinforcement on Saline Lever).
-
Criterion: >85% correct lever selection for 10 consecutive sessions.
-
-
Testing Phase (Substitution):
-
Administer 5-IAI (test doses: 5, 10, 20 mg/kg).
-
Record lever selection during a brief extinction session (no food delivered to prevent learning new cues).
-
-
Data Analysis: "Full Substitution" is defined as >80% responding on the Drug Lever.
Figure 2: Experimental Workflow for Entactogen Validation
Caption: The critical path from synthesis to safety validation. Neurotoxicity (Tox) is the final gate.
Part 4: Synthesis & Conclusion
For the drug development professional, 5-IAI serves as a proof-of-concept for the "Safe Entactogen" paradigm. The data demonstrates that the therapeutic effects of entactogens (pro-social behavior, empathy, substitution for MDMA) can be pharmacologically separated from the neurotoxic effects (serotonin depletion).
Key Takeaways:
-
Correlation: High in vitro SERT/NET affinity correlates strongly with MDMA-like substitution in Drug Discrimination.
-
Divergence: The rigid structure prevents the metabolic cascade responsible for neurotoxicity, breaking the correlation between "MDMA-like activity" and "brain damage."
-
Application: Use 5-IAI as a control in neurotoxicity studies to distinguish between receptor-mediated effects and metabolite-mediated damage.
References
-
Nichols, D. E., Johnson, M. P., & Oberlender, R. (1991). 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine.[1] Pharmacology, Biochemistry, and Behavior, 38(1), 135–139. [Link]
-
Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances of the 2-aminoindane, piperazine, and pipradrol classes. Biochemical Pharmacology, 88(2), 237-244. [Link]
-
Compton, D. M., et al. (2018). Long-term behavioural effects of the “Legal High” MDMA alternative 5-IAI in adolescent rats.[3] Journal of Behavioral Neuroscience, 2(1), 11-16.[3] [Link]
-
Marona-Lewicka, D., & Nichols, D. E. (1994). Behavioral effects of the alpha-ethyl homologue of p-iodo-2-aminoindane (5-IAI). Pharmacology, Biochemistry, and Behavior, 48(3), 783–789. [Link]
Sources
- 1. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxic effects of the alpha-ethyl homologue of MDMA following subacute administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pulsus.com [pulsus.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
5-IAI (Hydrochloride) Proper Disposal Procedures
Executive Safety Assessment
5-Iodo-2-aminoindane (5-IAI) Hydrochloride is a halogenated aminoindane derivative. Unlike standard organic reagents, its disposal requires strict adherence to halogenated waste protocols due to the presence of the iodine atom, and controlled substance protocols due to its psychoactive classification in many jurisdictions.
Core Hazard Profile
| Hazard Category | Classification | Critical Operational Implication |
| Chemical | Halogenated Organic | DO NOT mix with non-halogenated solvents. Incineration requires flue gas scrubbing to prevent Iodine ( |
| Toxicological | Neuroactive Agent | Acts as a serotonin-norepinephrine-dopamine releasing agent.[1] Treat as Acute Toxic (Oral) .[2] Avoid inhalation of dust.[3][4][5] |
| Regulatory | Controlled Substance (Var.) | Likely subject to DEA (US) Federal Analogue Act or Misuse of Drugs Act (UK). Disposal may require Reverse Distribution or witnessed destruction. |
Waste Characterization & Segregation
The most common error in disposing of 5-IAI is misclassifying it as general "Organic Waste."
The Iodine Factor: When 5-IAI is incinerated, the iodine atom is liberated. Without specific scrubbers, this releases corrosive and toxic iodine vapors into the atmosphere. Therefore, it must be segregated into a Halogenated Waste Stream .
Waste Stream Decision Matrix
The following logic gate ensures compliant segregation of 5-IAI waste.
Figure 1: Decision tree for segregating 5-IAI waste streams to prevent chemical incompatibility and ensure proper incineration.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired inventory, contaminated weighing boats, or excess powder.
-
Regulatory Verification: Before disposal, verify if 5-IAI is a scheduled substance in your jurisdiction.
-
If Controlled: You cannot dispose of this yourself. Contact a Reverse Distributor licensed to handle controlled substances.
-
If Research Chemical (Non-scheduled): Proceed to step 2.
-
-
Containerization: Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Apply a hazardous waste label.
-
Disposal: Transfer to the facility's Hazardous Waste Storage Area (HWSA) for pickup by a licensed chemical waste contractor (e.g., Veolia, Clean Harbors).
Protocol B: Liquid Waste (Experimental Residues)
Applicability: Reaction mixtures, HPLC effluent, or stock solutions.
-
Segregation (The Golden Rule):
-
Do NOT pour into the general "Organic Solvents" carboy.
-
Do NOT pour down the sink (Aqueous solutions are toxic to aquatic life).
-
-
Collection:
-
Use a dedicated carboy labeled "HALOGENATED ORGANIC WASTE."
-
Ensure the container material is compatible with the solvent used (e.g., Glass or Fluorinated HDPE).
-
-
Compatibility Check:
-
Ensure no strong oxidizers (e.g., Nitric Acid, Peroxides) are present in the waste container. Oxidizers can react with the iodide in 5-IAI to liberate free Iodine gas (
), turning the waste purple and pressurizing the container.
-
Emergency Spill Response
If 5-IAI HCl is spilled, immediate containment is required to prevent aerosolization (solid) or spread (liquid).
Chemical Neutralization Insight
While 5-IAI is stable, if it contacts strong oxidizers during a spill, it may release iodine. Keep a 10% Sodium Thiosulfate solution available. Thiosulfate reduces volatile Iodine (
Figure 2: Linear workflow for safely managing a laboratory spill of 5-IAI HCl.
Step-by-Step Cleanup:
-
Isolate: Mark the area.[6] If powder was spilled and dust is visible, evacuate for 15 minutes to allow settling.
-
Protect: Wear double nitrile gloves, safety goggles, and a lab coat. Use a P100 respirator if working outside a fume hood.
-
Absorb/Sweep:
-
Solids: Gently cover with wet paper towels (to prevent dust) and scoop into a bag.
-
Liquids: Use vermiculite or commercial spill pads.
-
-
Final Wash: Wipe the surface with water and detergent. Place all cleanup materials (gloves, pads, towels) into a clear plastic bag, seal it, and place that inside a second bag (Double Bagging).
-
Tag: Label as "Spill Debris: 5-Iodo-2-aminoindane".
References & Regulatory Grounding
-
PubChem. (n.d.). 5-iodo-2,3-dihydro-1H-inden-2-amine (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements. RCRA Regulations. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]
Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and local laws regarding controlled substance disposal before action.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
